1,3-dimesityl-1H-imidazol-3-ium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h7-12H,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTLYZXJMXWXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CN(C=C2)C3=C(C=C(C=C3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dimesityl-1H-imidazol-3-ium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimesityl-1H-imidazol-3-ium chloride, often abbreviated as IMes·HCl, is a crucial precursor in the field of organometallic chemistry and catalysis. It serves as a stable source for the generation of 1,3-dimesitylimidazol-2-ylidene (IMes), a widely utilized N-heterocyclic carbene (NHC). The sterically demanding mesityl groups of the resulting NHC ligand play a pivotal role in stabilizing metal centers and influencing the catalytic activity and selectivity of a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound chloride, with a focus on detailed experimental protocols and quantitative data.
Chemical Properties and Identification
This compound chloride is an off-white to beige crystalline solid.[1] Its chemical structure consists of a central imidazolium ring substituted with two mesityl (2,4,6-trimethylphenyl) groups at the nitrogen atoms, with a chloride counter-anion.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₅ClN₂ | [1][2] |
| Molecular Weight | 340.90 g/mol | [2] |
| CAS Number | 141556-45-8 | [2] |
| Appearance | Off-white to beige powder/crystal | [1][3] |
| Melting Point | >300 °C (decomposes) | [1] |
| Solubility | Slightly soluble in water. | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
Spectroscopic Data:
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) |
| Imidazolium CH (NCHN) | 10.48 (s, 1H) |
| Imidazolium CH (C=C) | 7.76 (s, 2H) |
| Mesityl m-CH | 6.99 (s, 4H) |
| Mesityl p-CH₃ | 2.32 (s, 6H) |
| Mesityl o-CH₃ | 2.13 (s, 12H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) |
| Mesityl p-C | 141.0 |
| Imidazolium C2 (NCHN) | 138.8 |
| Mesityl o-C | 134.0 |
| Mesityl i-C | 130.6 |
| Mesityl m-CH | 129.7 |
| Imidazolium C4,5 | 124.9 |
| Mesityl p-CH₃ | 21.0 |
| Mesityl o-CH₃ | 17.5 |
Synthesis of this compound Chloride
Several synthetic routes to this compound chloride have been reported. A common and efficient method involves a two-step process: the synthesis of an N,N'-diarylethylenediimine intermediate, followed by cyclization.[5]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N,N'-Dimesitylethylenediimine
This initial step involves the condensation of glyoxal with two equivalents of 2,4,6-trimethylaniline (mesitylamine).
-
Materials:
-
2,4,6-Trimethylaniline
-
Glyoxal (40% aqueous solution)
-
Isopropyl alcohol
-
Deionized water
-
-
Procedure:
-
In a round-bottomed flask, dissolve 2,4,6-trimethylaniline (2.0 equivalents) in isopropyl alcohol.
-
In a separate flask, dilute the glyoxal solution (1.0 equivalent) with deionized water and isopropyl alcohol.
-
Add the diluted glyoxal solution to the aniline solution.
-
Stir the resulting mixture at room temperature for 24 hours. A bright yellow precipitate will form.[6]
-
Filter the suspension through a Büchner funnel and wash the precipitate with deionized water.
-
Dry the collected solid to obtain N,N'-dimesitylethylenediimine as a bright yellow solid. A typical yield is around 91%.[6]
-
Step 2: Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)
The cyclization of the diimine intermediate is achieved using paraformaldehyde and a chlorine source, such as chlorotrimethylsilane.
-
Materials:
-
N,N'-Dimesitylethylenediimine (from Step 1)
-
Paraformaldehyde
-
Chlorotrimethylsilane
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottomed flask, heat ethyl acetate to 70 °C.
-
Add N,N'-dimesitylethylenediimine (1.0 equivalent) and paraformaldehyde (1.0 equivalent) to the warm solvent.
-
Slowly add a solution of chlorotrimethylsilane (1.0 equivalent) in ethyl acetate dropwise over 45 minutes with vigorous stirring.[7]
-
Continue stirring the suspension at 70 °C for 2 hours.
-
Cool the mixture to room temperature and then store it in a cold room (e.g., 6 °C) overnight to facilitate precipitation.
-
Filter the cold suspension and wash the white precipitate with ethyl acetate and then diethyl ether.
-
Dry the solid to yield pure 1,3-dimesitylimidazolium chloride as a white microcrystalline powder. Typical yields are around 85%.[7]
-
Role as an N-Heterocyclic Carbene (NHC) Precursor
The primary application of this compound chloride is as a precursor to the N-heterocyclic carbene, 1,3-dimesitylimidazol-2-ylidene (IMes). NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. The deprotonation of the imidazolium salt at the C2 position yields the highly reactive carbene.[8]
General Experimental Protocol for NHC Generation
-
Materials:
-
This compound chloride (IMes·HCl)
-
A strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium hydride)
-
Anhydrous, aprotic solvent (e.g., tetrahydrofuran, toluene)
-
-
Procedure (performed under an inert atmosphere):
-
Suspend this compound chloride in the anhydrous solvent in a Schlenk flask.
-
Cool the suspension in an ice bath.
-
Slowly add the strong base to the suspension with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The resulting solution contains the in situ generated N-heterocyclic carbene, which can be used directly in subsequent reactions or isolated, though isolation can be challenging due to its reactivity.
-
Applications in Catalysis
The IMes ligand, derived from this compound chloride, is a key component in several commercially important catalysts, particularly for olefin metathesis. The steric bulk of the mesityl groups enhances the stability of the metal complexes and promotes high catalytic activity.
Notable applications include:
-
Ruthenium-based olefin metathesis catalysts: The IMes ligand is integral to second-generation Grubbs and Hoveyda-Grubbs catalysts, which are widely used in the synthesis of complex organic molecules and polymers.
-
Palladium-catalyzed cross-coupling reactions: IMes-ligated palladium complexes are effective catalysts for Suzuki, Kumada, and other cross-coupling reactions.[1]
-
Organocatalysis: The IMes carbene itself can act as a nucleophilic catalyst in various organic transformations.[1]
Safety and Handling
This compound chloride is considered a hazardous substance.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle this compound in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound chloride is a cornerstone precursor for the synthesis of the sterically demanding and electron-rich N-heterocyclic carbene, IMes. Its well-established synthetic routes and the critical role of its derived carbene in modern catalysis underscore its importance in academic and industrial research. This guide provides the essential technical information for its synthesis, characterization, and safe handling, serving as a valuable resource for professionals in the chemical sciences.
References
- 1. 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | 141556-45-8 [chemicalbook.com]
- 2. 1,3-Dimesitylimidazolium Chloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound Chloride CAS 141556-45-8 Manufacturers [jl-pharms.com]
- 4. chiralen.com [chiralen.com]
- 5. d-nb.info [d-nb.info]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. A Facile Preparation of Imidazolinium Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,3-dimesityl-1H-imidazol-3-ium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevalent and efficient synthesis pathway for 1,3-dimesityl-1H-imidazol-3-ium chloride, a crucial precursor for N-heterocyclic carbenes (NHCs) widely utilized in organometallic catalysis and drug development. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the synthesis pathway for enhanced clarity.
Core Synthesis Pathway
The most common and well-established method for the synthesis of this compound chloride (IMes·HCl) is a two-step process. The initial step involves the condensation of two equivalents of 2,4,6-trimethylaniline (mesitylamine) with one equivalent of glyoxal to form the intermediate N,N'-dimesitylethylenediimine. Subsequent cyclization of this diimine with paraformaldehyde in the presence of a chloride source, typically hydrochloric acid, yields the final imidazolium salt.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data associated with the key steps of the synthesis, including reactant quantities and expected product yields.
Table 1: Synthesis of N,N'-dimesitylethylenediimine
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| 2,4,6-Trimethylaniline | 2.0 | 135.21 | 40.56 g |
| Glyoxal (40% aq. soln.) | 1.0 | 58.04 | 21.76 g |
| Product | Molecular Weight ( g/mol ) | Yield | |
| N,N'-dimesitylethylenediimine | 292.43 | ~91% |
Table 2: Synthesis of this compound chloride
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| N,N'-dimesitylethylenediimine | 1.0 | 292.43 | 100 g |
| Paraformaldehyde | 1.5 | 30.03 | 13.35 g |
| HCl (4N in dioxane) | 1.3 | 36.46 | 136.9 mL |
| Product | Molecular Weight ( g/mol ) | Yield | |
| This compound chloride | 340.91 | ~66-85% |
Experimental Protocols
The following are detailed experimental methodologies for the key synthesis steps.
Step 1: Synthesis of N,N'-dimesitylethylenediimine
-
In a 1 L round-bottom flask, dissolve 2,4,6-trimethylaniline (97 mL, 689 mmol) in methanol (500 mL).[4]
-
To this solution, add a 40 wt % aqueous solution of glyoxal (38.8 mL, 313.5 mmol) and formic acid (1 mL).[4]
-
Stir the resulting mixture at room temperature for approximately 3 hours.[4]
-
A yellow precipitate will form. Collect the solid by filtration and wash it with cold methanol.[4]
-
Dry the precipitate in vacuo to obtain N,N'-dimesitylethylenediimine as a bright yellow solid.[1][4]
Step 2: Synthesis of this compound chloride
-
Charge a 5 L round-bottom flask with the N,N'-dimesitylethylenediimine (100 g, 342 mmol) and ethyl acetate (2000 mL).[3][4]
-
In a separate 500 mL Erlenmeyer flask, prepare a solution of paraformaldehyde (13.35 g, 445 mmol) in 4N HCl in dioxane (136.9 mL, 548 mmol). Stir this solution for 10 minutes.[3][4]
-
Add the paraformaldehyde/HCl solution to the cooled diimine solution.[3][4]
-
A beige precipitate will form. Collect the solid by filtration and dry it.[3][4]
-
For purification, dissolve the crude product in dichloromethane (100 mL) and add sodium bicarbonate (10.0 g). Stir the mixture for 1 hour or until gas evolution ceases.[4]
-
Filter the solution to remove the solids. The product can be precipitated by the addition of diethyl ether, collected by filtration, washed with ether, and dried in vacuo to yield this compound chloride as an off-white powder.[4] A typical yield is around 85%.[2]
Synthesis Pathway Visualization
The following diagram illustrates the two-step synthesis pathway for this compound chloride.
Caption: Two-step synthesis of this compound chloride.
References
The Dawn of a New Era in Catalysis: The Discovery of N-Heterocyclic Carbene Precursors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of stable N-heterocyclic carbenes (NHCs) represents a paradigm shift in our understanding of chemical bonding and reactivity. Once considered transient, highly reactive intermediates, the isolation of crystalline, stable carbenes by Arduengo and coworkers in 1991 opened the door to a new class of compounds that have since become indispensable tools in organometallic chemistry and catalysis. This technical guide provides a comprehensive overview of the seminal discoveries of NHC precursors, detailing the key experimental breakthroughs that enabled their isolation and characterization. We present a historical perspective, detailed experimental protocols for the synthesis of foundational NHC precursors, a compilation of their key quantitative data, and visualizations of the underlying chemical principles.
Historical Perspective: From Fleeting Intermediates to Stable Entities
For decades, carbenes—neutral divalent carbon species—were regarded as textbook examples of reactive intermediates, too fleeting to be isolated. Early work in the 1960s by Wanzlick and his group provided strong evidence for the existence of N-heterocyclic carbenes through the study of "electron-rich olefins," which were proposed to be in equilibrium with their corresponding carbenes. However, all attempts to isolate a free carbene failed, leading to the general consensus that they were inherently unstable.
This dogma was challenged in 1988 with the synthesis of a stable phosphinocarbene by Bertrand and coworkers. This discovery hinted that with the right electronic and steric stabilization, carbenes could indeed be tamed. The definitive breakthrough came in 1991 when Anthony J. Arduengo III and his team reported the synthesis and characterization of the first stable, crystalline N-heterocyclic carbene, 1,3-di(1-adamantyl)imidazol-2-ylidene.[1][2] This landmark achievement, published in the Journal of the American Chemical Society, fundamentally altered the landscape of carbene chemistry and paved the way for the development of a vast library of NHCs with tailored properties.
The stability of Arduengo's carbene was attributed to a combination of factors:
-
π-Donation: The two nitrogen atoms flanking the carbene center donate electron density into the formally empty p-orbital of the carbene carbon, providing electronic stabilization.
-
σ-Withdrawal: The electronegative nitrogen atoms also inductively withdraw electron density from the carbene carbon in the σ-framework.
-
Steric Shielding: The bulky adamantyl groups on the nitrogen atoms provide a kinetic barrier, sterically protecting the reactive carbene center from dimerization and other decomposition pathways.
Following Arduengo's seminal work, a second general and practical route to imidazol-2-ylidenes was reported by Kuhn and Kratz in 1993.[3][4] Their method involved the reduction of readily available imidazole-2(3H)-thiones, providing an alternative and often high-yielding pathway to these important molecules.
Foundational Synthetic Pathways to NHC Precursors
The discovery and isolation of stable NHCs were underpinned by the development of robust synthetic routes to their precursors, primarily imidazolium salts and imidazole-2(3H)-thiones. These precursors are the gateways to generating the free carbenes.
Arduengo's Deprotonation of Imidazolium Salts
The first isolation of a stable NHC was achieved by the deprotonation of its corresponding imidazolium salt. This method remains one of the most common strategies for generating NHCs.
Caption: Arduengo's synthesis of a stable NHC via deprotonation.
Kuhn and Kratz's Reduction of Imidazole-2(3H)-thiones
An alternative route to imidazol-2-ylidenes involves the reductive desulfurization of imidazole-2(3H)-thiones. This method avoids the use of strong bases and can be advantageous for certain substrates.
Caption: Kuhn and Kratz's two-step synthesis of imidazol-2-ylidenes.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the key NHC precursors and the generation of the free carbenes, based on the seminal publications.
Synthesis of 1,3-Di(1-adamantyl)imidazolium Chloride (Arduengo's Precursor)
Materials:
-
1-Adamantylamine
-
Glyoxal (40% aqueous solution)
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Methanol
-
Diethyl ether
Procedure:
-
Synthesis of the Diimine: To a solution of 1-adamantylamine (2 equivalents) in methanol, add glyoxal (1 equivalent) dropwise with stirring at room temperature. The reaction mixture is stirred for 24 hours. The resulting white precipitate (the diimine) is collected by filtration, washed with cold methanol, and dried under vacuum.
-
Cyclization and Salt Formation: The diimine (1 equivalent) and paraformaldehyde (1.2 equivalents) are suspended in tetrahydrofuran (THF). The mixture is cooled in an ice bath, and a solution of hydrogen chloride (1.2 equivalents, e.g., from a solution in diethyl ether or as a gas) is added slowly. The reaction is allowed to warm to room temperature and stirred for 48 hours. The resulting white precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield 1,3-di(1-adamantyl)imidazolium chloride.
Generation of 1,3-Di(1-adamantyl)imidazol-2-ylidene (Arduengo's Carbene)[1]
Materials:
-
1,3-Di(1-adamantyl)imidazolium chloride
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dimethyl sulfoxide (DMSO), catalytic amount
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a suspension of 1,3-di(1-adamantyl)imidazolium chloride (1 equivalent) and sodium hydride (1.1 equivalents) in anhydrous THF is prepared in a Schlenk flask.
-
A catalytic amount of DMSO (e.g., a few drops) is added to the suspension.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.
-
Upon completion, the reaction mixture is filtered through Celite under an inert atmosphere to remove sodium chloride and any unreacted sodium hydride.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude 1,3-di(1-adamantyl)imidazol-2-ylidene as a white to off-white solid.
-
The carbene can be purified by crystallization from a suitable solvent such as hexane or by sublimation under high vacuum.
Synthesis of 1,3-Dialkylimidazole-2(3H)-thiones (Kuhn and Kratz's Precursor)[3][4]
Materials:
-
N,N'-Dialkylthiourea (e.g., N,N'-di-tert-butylthiourea)
-
3-Hydroxy-2-butanone
-
Toluene
Procedure:
-
A solution of the N,N'-dialkylthiourea (1 equivalent) and 3-hydroxy-2-butanone (1.1 equivalents) in toluene is heated at reflux for 24-48 hours with a Dean-Stark trap to remove water.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford the 1,3-dialkyl-4,5-dimethylimidazole-2(3H)-thione.
Generation of 1,3-Dialkyl-4,5-dimethylimidazol-2-ylidenes (Kuhn and Kratz's Method)[3][4]
Materials:
-
1,3-Dialkyl-4,5-dimethylimidazole-2(3H)-thione
-
Potassium metal
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, the 1,3-dialkyl-4,5-dimethylimidazole-2(3H)-thione (1 equivalent) is dissolved in anhydrous THF.
-
Small pieces of potassium metal (2.2 equivalents) are added to the solution.
-
The mixture is heated to reflux and stirred vigorously. The reaction is typically complete within a few hours, as indicated by the consumption of the potassium metal and a color change.
-
The reaction mixture is cooled to room temperature and filtered under an inert atmosphere to remove the potassium sulfide byproduct.
-
The solvent is removed from the filtrate under reduced pressure to yield the 1,3-dialkyl-4,5-dimethylimidazol-2-ylidene as a solid or oil, which can be further purified by distillation or crystallization.
Quantitative Data of Foundational NHCs
The following tables summarize key quantitative data for Arduengo's pioneering stable carbene and a related derivative, providing a basis for comparison and understanding of their structural and spectroscopic properties.
Table 1: Spectroscopic Data for Imidazol-2-ylidenes
| Compound | 13C NMR (Carbene Carbon, δ in ppm) | Solvent | Reference |
| 1,3-Di(1-adamantyl)imidazol-2-ylidene | 218.6 | THF-d8 | [1] |
| 1,3,4,5-Tetramethylimidazol-2-ylidene | 212.1 | C6D6 | [5] |
| 1,3-Di-tert-butylimidazol-2-ylidene | 211.1 | C6D6 | [5] |
Table 2: Selected Crystallographic Data for 1,3-Di(1-adamantyl)imidazol-2-ylidene [1]
| Parameter | Value |
| N-C-N Bond Angle | 101.5 (4)° |
| C-N Bond Length | 1.366 (6) Å |
| C-N Bond Length | 1.371 (6) Å |
| C=C Bond Length | 1.340 (7) Å |
Logical Relationships in NHC Chemistry
The stability and reactivity of N-heterocyclic carbenes are governed by a delicate balance of electronic and steric factors. The following diagram illustrates the key relationships that contribute to the stability of Arduengo-type carbenes.
Caption: Key factors contributing to the stability of N-heterocyclic carbenes.
Conclusion
The discovery of N-heterocyclic carbene precursors and the subsequent isolation of stable, free carbenes have had a profound and lasting impact on chemistry. The pioneering work of Arduengo, building on the early insights of Wanzlick, and the complementary synthetic strategies developed by Kuhn and Kratz, provided the chemical community with a powerful new class of molecules. The detailed experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers and professionals seeking to explore and exploit the rich chemistry of NHCs in catalysis, materials science, and drug development. The journey from elusive intermediates to workhorse ligands and organocatalysts is a testament to the power of fundamental research in driving innovation.
References
IMes.HCl: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
IMes.HCl, or 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, is a white to off-white crystalline solid that serves as a crucial precursor to the N-heterocyclic carbene (NHC) ligand, IMes. NHCs have emerged as a significant class of ligands in organometallic chemistry and catalysis, often replacing phosphines in various chemical transformations.[1] This guide provides a detailed overview of the physical and chemical properties of IMes.HCl, its synthesis, and its applications, with a focus on providing practical information for laboratory use.
Physical and Chemical Properties
IMes.HCl is an air-stable solid, which makes it a convenient reagent to handle under standard laboratory conditions. Its properties are summarized in the tables below.
Table 1: General and Physical Properties of IMes.HCl
| Property | Value | References |
| Chemical Name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | [2] |
| Synonyms | IMes.HCl, 1,3-Dimesitylimidazolium chloride | |
| CAS Number | 141556-45-8 | |
| Molecular Formula | C₂₁H₂₅ClN₂ | [2] |
| Molecular Weight | 340.89 g/mol | [2] |
| Appearance | White to light yellow or off-white to beige powder/crystal | |
| Melting Point | >300 °C | |
| Solubility | Partly miscible in water. Soluble in methanol. | |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C. |
Table 2: Spectroscopic Data for IMes.HCl
| Spectroscopy | Data | References |
| ¹H NMR (CDCl₃, 400 MHz) | δ 11.02 (s, 1H), 7.58 (s, 2H), 7.04 (s, 4H), 2.32 (s, 6H), 2.2 (s, 12H) | [3] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 141, 139, 134, 130.5, 129.8, 124, 21, 17.8 | [3] |
Synthesis of IMes.HCl
The synthesis of IMes.HCl is typically achieved through a multi-step process. A common and efficient method involves the initial formation of a diimine intermediate from the condensation of 2,4,6-trimethylaniline and glyoxal, followed by cyclization with paraformaldehyde in the presence of a chloride source.[4][5][6]
Experimental Protocol: Two-Step Synthesis of IMes.HCl
Step 1: Synthesis of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine
-
Dissolve 2,4,6-trimethylaniline (2.0 equivalents) in methanol.
-
Add a 40% aqueous solution of glyoxal (1.0 equivalent) and a catalytic amount of formic acid to the solution.
-
Stir the mixture at room temperature. A yellow precipitate will form.
-
After the reaction is complete (typically monitored by TLC), filter the suspension and wash the solid with cold methanol.
-
Dry the resulting yellow solid under vacuum to yield the diimine product.[7]
Step 2: Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes.HCl)
-
Suspend the N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (1.0 equivalent) and paraformaldehyde (1.0-1.2 equivalents) in ethyl acetate.[4]
-
Heat the mixture to 70 °C.[4]
-
Add a solution of chlorotrimethylsilane (TMSCl) (1.0 equivalent) in ethyl acetate dropwise to the heated suspension with vigorous stirring.[4]
-
Continue stirring the resulting yellow suspension at 70 °C for 2 hours.[4]
-
Cool the mixture to 10 °C in an ice bath.[4]
-
Filter the suspension and wash the collected solid with ethyl acetate and tert-butyl methyl ether.[4]
-
Dry the solid to a constant weight in an oven at 100 °C to obtain IMes.HCl as a colorless microcrystalline powder.[4]
Synthesis Workflow Diagram
Caption: Synthetic workflow for the two-step preparation of IMes.HCl.
Chemical Reactivity and Applications
IMes.HCl is primarily used as a stable precursor for the generation of the IMes carbene. The deprotonation of IMes.HCl with a strong base yields the free carbene, which can then be used as a ligand in a variety of metal-catalyzed cross-coupling reactions.[1]
Generation of the IMes Carbene
The acidic proton at the C2 position of the imidazolium ring can be removed by a base, such as potassium tert-butoxide, to generate the nucleophilic IMes carbene.
Experimental Protocol: In Situ Generation of IMes for Catalysis
-
In an inert atmosphere glovebox, suspend potassium tert-butoxide (1.0 equivalent) and IMes.HCl (1.05 equivalents) in anhydrous toluene.
-
Stir the suspension at ambient temperature for 30 minutes.
-
The resulting mixture containing the in situ generated IMes carbene can be directly used for subsequent catalytic reactions.
Applications in Catalysis
The IMes ligand, derived from IMes.HCl, has found widespread use in various catalytic systems, including:
-
Palladium-catalyzed cross-coupling reactions: Such as Suzuki, Heck, and Buchwald-Hartwig aminations.
-
Ruthenium-catalyzed olefin metathesis: The IMes ligand is a component of some second-generation Grubbs catalysts.
-
Gold-catalyzed reactions: For various organic transformations.[8]
-
Copper-catalyzed reactions: Including "click chemistry".[9]
The steric bulk and strong σ-donating properties of the IMes ligand contribute to the stability and high catalytic activity of the corresponding metal complexes.[1]
Logical Relationship of IMes.HCl to Catalysis
Caption: The role of IMes.HCl as a precursor in catalysis.
Safety and Handling
IMes.HCl is considered hazardous. It can cause skin and serious eye irritation.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[10] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. N-Heterocyclic Carbene (NHC) Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 2. IMes - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
In-Depth Technical Guide: 1,3-Dimesityl-1H-imidazol-3-ium Chloride
CAS Number: 141556-45-8
Synonyms: IMes·HCl, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
This technical guide provides a comprehensive overview of 1,3-dimesityl-1H-imidazol-3-ium chloride, a key precursor to the N-heterocyclic carbene (NHC) ligand, IMes. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis, catalysis, and drug development.
Core Chemical Data
This compound chloride is a white to off-white crystalline solid. It is a stable salt that serves as a convenient and air-stable precursor for the generation of the IMes carbene, a bulky, electron-rich ligand widely used in organometallic catalysis.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₅ClN₂ | [1] |
| Molecular Weight | 340.89 g/mol | [1] |
| Melting Point | >300 °C | [1] |
| Appearance | Off-white to beige powder | [1] |
| Water Solubility | Slightly soluble | [1] |
| Solubility in Organic Solvents | Soluble in methanol. Inferences from related compounds suggest solubility in dichloromethane and toluene. | [2] |
Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.73 (s, 1H, NCHN), 7.70 (s, 2H, Imidazole-H), 7.00 (s, 4H, Mesityl-H), 2.33 (s, 6H, p-CH₃), 2.15 (s, 12H, o-CH₃) | [1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 141.1, 139.2, 134.1, 130.7, 129.8, 124.8, 21.1, 17.6 | [1] |
| Infrared (IR) | The spectrum is available and can be sourced from suppliers like Thermo Fisher Scientific. | [3] |
| Mass Spectrometry | Data not readily available in the searched literature. |
Synthesis and Generation of the N-Heterocyclic Carbene
The synthesis of this compound chloride and the subsequent generation of the IMes carbene are critical procedures for its application in catalysis.
Synthesis of this compound Chloride (IMes·HCl)
A common and efficient method involves a two-step process starting from the condensation of glyoxal with 2,4,6-trimethylaniline (mesitylamine) to form a diimine, followed by cyclization.[4][5]
Experimental Protocol:
Step 1: Synthesis of 1,4-Bis(2,4,6-trimethylphenyl)-1,4-diazabuta-1,3-diene
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline in methanol.
-
To this solution, add a 40% aqueous solution of glyoxal and a catalytic amount of formic acid.
-
Stir the mixture at room temperature for approximately 3 hours.
-
The resulting yellow precipitate is collected by filtration, washed with cold methanol, and dried in vacuo.
Step 2: Cyclization to form this compound Chloride
-
Suspend the diimine from Step 1 and paraformaldehyde in ethyl acetate.
-
Heat the mixture to 70 °C.
-
Slowly add a solution of chlorotrimethylsilane (TMSCl) in ethyl acetate dropwise.
-
Continue stirring at 70 °C for 2 hours.
-
Cool the reaction mixture in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration, wash with ethyl acetate and tert-butyl methyl ether, and dry to yield the final product as a colorless microcrystalline powder.[4]
In-situ Generation of 1,3-Dimesityl-1H-imidazol-2-ylidene (IMes)
The active carbene catalyst is typically generated in-situ by deprotonation of the imidazolium salt with a suitable base.
Experimental Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound chloride in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base, such as potassium tert-butoxide or sodium hydride, in THF to the suspension.
-
Allow the mixture to warm to room temperature and stir for a specified period (typically 30 minutes to 2 hours).
-
The resulting solution/suspension contains the free IMes carbene and can be used directly in subsequent catalytic reactions.
Applications in Catalysis
This compound chloride is a cornerstone in modern organometallic catalysis, primarily as the precursor to the IMes ligand. The IMes ligand is a key component in several commercially successful catalysts, most notably the Grubbs' second and third-generation catalysts for olefin metathesis.
The bulky mesityl groups of the IMes ligand provide steric protection to the metal center, enhancing catalyst stability and activity. Its strong σ-donating ability also plays a crucial role in the catalytic cycle.
Olefin Metathesis
The IMes ligand is integral to the Grubbs' second-generation catalyst, which exhibits superior reactivity and functional group tolerance compared to its first-generation counterpart. The generally accepted mechanism for olefin metathesis catalyzed by a Grubbs-type catalyst is the Chauvin mechanism, which proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving metallacyclobutane intermediates.
Safety and Handling
This compound chloride is considered hazardous. Appropriate safety precautions should be taken when handling this compound.
-
Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. Store under an inert atmosphere.
-
Incompatible Materials: Strong oxidizing agents.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound chloride is a vital precursor in modern synthetic chemistry, enabling the use of the highly effective IMes N-heterocyclic carbene ligand in a wide range of catalytic applications, most notably in olefin metathesis. Its stability, ease of synthesis, and the versatile reactivity of its derived carbene have solidified its importance in both academic research and industrial processes. This guide provides essential technical information to support its safe and effective use in the laboratory.
References
- 1. 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | 141556-45-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Chloride CAS 141556-45-8 Manufacturers [jl-pharms.com]
- 4. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Solubility Profile of 1,3-Dimesityl-1H-imidazol-3-ium Chloride in Organic Solvents: A Technical Guide
Introduction: 1,3-Dimesityl-1H-imidazol-3-ium chloride, often abbreviated as IMes·HCl, is a crucial precursor to N-heterocyclic carbenes (NHCs), which are widely employed as ligands in organometallic chemistry and catalysis. The solubility of this salt in various organic solvents is a critical parameter for its synthesis, purification, and subsequent use in catalytic reactions. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a visualization of its synthetic pathway.
Solubility Data
Quantitative solubility data for this compound chloride in a range of organic solvents is not extensively reported in the literature. However, qualitative solubility can be inferred from documented synthesis and purification procedures. The following table summarizes the available qualitative solubility information.
| Solvent | Qualitative Solubility | Inference Source |
| Water | Slightly soluble | Product information indicates slight solubility in water. |
| Isopropanol | Soluble (especially when heated) | Used as a solvent for recrystallization, indicating good solubility at elevated temperatures and lower solubility at room temperature.[1] |
| Acetonitrile | Soluble (especially when heated) | Mentioned as a solvent for dissolution before precipitation with diethyl ether.[2] |
| Dichloromethane | Soluble | Used for extraction of related imidazolium salts, suggesting likely solubility.[1] |
| Tetrahydrofuran (THF) | Soluble | Used as a solvent in one of the synthesis steps of the parent diamine.[2] |
| Ethyl Acetate | Poorly soluble / Insoluble | Used as a wash solvent during purification, indicating low solubility.[1] |
| Diethyl Ether | Poorly soluble / Insoluble | Used as a wash solvent and to induce precipitation, indicating low solubility.[2] |
Experimental Protocols
Given the lack of standardized quantitative data, researchers may need to determine the solubility of this compound chloride in specific solvents for their applications. Below is a general experimental protocol for determining the solubility of a solid ionic liquid precursor in an organic solvent using the isothermal shake-flask method.
Objective: To determine the saturation solubility of this compound chloride in a given organic solvent at a specific temperature.
Materials:
-
This compound chloride (solid)
-
Anhydrous organic solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with airtight caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound chloride to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the equilibration temperature) syringe.
-
Immediately filter the withdrawn aliquot using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Record the exact volume of the filtered aliquot.
-
-
Quantification:
-
Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound chloride in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Alternatively, the solvent from the filtered aliquot can be evaporated under reduced pressure, and the mass of the remaining solid can be determined gravimetrically.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Synthesis Workflow
The synthesis of this compound chloride is a multi-step process that is crucial for understanding its properties and potential impurities. The following diagram illustrates a common synthetic route.
Figure 1. Synthetic workflow for this compound chloride.
References
An In-Depth Technical Guide to 1,3-Dimesityl-1H-imidazol-3-ium for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of 1,3-dimesityl-1H-imidazol-3-ium, a key precursor to N-heterocyclic carbenes (NHCs) utilized in catalysis and of interest to the field of drug development.
Core Molecular Data
The fundamental molecular properties of the this compound cation and its common salt forms are summarized below. These salts are the typical precursors for the generation of the corresponding N-heterocyclic carbene.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound (cation) | C₂₁H₂₆N₂²⁺ | 306.40 |
| This compound chloride | C₂₁H₂₅ClN₂ | 340.88[1][2] |
| This compound hydrogen carbonate | C₂₂H₂₆N₂O₃ | 366.46[3] |
Synthesis and Experimental Protocols
The synthesis of this compound salts is a critical step in the generation of N-heterocyclic carbene ligands, which have broad applications in catalysis. A general and widely adopted synthetic route for 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) is detailed below.[4]
Objective: To synthesize 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride.
Materials:
-
2,4,6-trimethylaniline
-
Glyoxal (40% solution in water)
-
Formaldehyde (37% solution in water)
-
Ammonium chloride
-
Hydrochloric acid
-
Methanol
-
Dichloromethane
-
Sodium bicarbonate
-
Diethyl ether
Experimental Procedure:
-
Formation of the Diimine: A mixture of 2,4,6-trimethylaniline and a 40% aqueous solution of glyoxal is stirred in methanol at room temperature. The resulting diimine precipitate is then collected by filtration.
-
Cyclization: The prepared diimine is dissolved in a suitable solvent, and the solution is cooled. Formaldehyde (37% aqueous solution) and a solution of ammonium chloride in water are added sequentially. The mixture is then heated.
-
Acidification and Precipitation: After the cyclization reaction, the mixture is cooled, and hydrochloric acid is added, leading to the precipitation of the crude this compound chloride. The precipitate is collected by filtration.
-
Purification: The crude product is dissolved in dichloromethane, and sodium bicarbonate is added to neutralize any remaining acid. The mixture is stirred until gas evolution ceases. The solid is filtered off, and the product is precipitated from the filtrate by the addition of diethyl ether.
-
Final Product: The resulting off-white powder is collected by filtration, washed with diethyl ether, and dried under vacuum to yield pure 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride.[4]
Characterization: The final product can be characterized using techniques such as ¹H NMR, ¹³C NMR, and elemental analysis to confirm its structure and purity.[4][5]
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of this compound chloride.
Caption: Synthesis workflow for this compound chloride.
Applications in Research and Drug Development
This compound salts are primarily valued as precursors to N-heterocyclic carbenes (NHCs). These NHCs are highly effective ligands for transition metals, forming stable complexes that catalyze a wide range of organic transformations. Their stability and catalytic activity make them relevant in the synthesis of complex molecules, including active pharmaceutical ingredients.
While the imidazolium salt itself is not typically the active species, its role as a precursor to catalytically active NHCs is of significant interest in drug discovery and development for the efficient synthesis of novel chemical entities.
References
- 1. 141556-45-8|this compound chloride|BLD Pharm [bldpharm.com]
- 2. Synthonix, Inc > 141556-45-8 | this compound chloride [synthonix.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
- 5. Structural and spectroscopic characterization of 2-mesityl-1H-benzo[d]imidazol-3-ium chloride: a combined experimental and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Heterocyclic Carbenes: A Comprehensive Technical Guide for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-heterocyclic carbenes (NHCs) have emerged from chemical curiosities to indispensable tools in modern synthetic chemistry. Their unique electronic and steric properties have established them as a versatile class of ligands for transition metal catalysis and as potent organocatalysts. This in-depth technical guide provides a thorough overview of the core aspects of NHCs, including their synthesis, properties, and applications, with a focus on practical utility for researchers in academia and industry.
Introduction to N-Heterocyclic Carbenes
First isolated and characterized in 1991, N-heterocyclic carbenes are persistent carbenes, meaning they possess a neutral, divalent carbon atom with a six-electron valence shell, yet exhibit remarkable stability.[1] This stability is primarily attributed to the electronic effects of the adjacent nitrogen atoms within the heterocyclic ring. The nitrogen atoms stabilize the carbene center through both σ-electron withdrawal and π-electron donation, creating a singlet state carbene with a significant singlet-triplet energy gap.[2][3]
The general structure of an NHC features a carbene carbon atom positioned between two nitrogen atoms within a heterocyclic framework, most commonly an imidazolium or imidazolinium ring. The substituents on the nitrogen atoms (often bulky groups like mesityl or diisopropylphenyl) provide steric shielding, further enhancing the stability of the carbene and allowing for fine-tuning of its catalytic activity.[2]
Synthesis of N-Heterocyclic Carbenes and their Metal Complexes
The synthesis of NHCs typically begins with the preparation of their corresponding azolium salt precursors. These salts can then be deprotonated to generate the free carbene, which can be used in situ or isolated.
Synthesis of Azolium Salts
A common route to imidazolium salts, the precursors for many widely used NHCs, involves the condensation of a 1,4-diaryl-1,4-diazabutadiene with paraformaldehyde and a chloride source like chlorotrimethylsilane.[4]
Generation of Free NHCs and Formation of NHC-Metal Complexes
Free NHCs are most frequently prepared via the deprotonation of the corresponding azolium salts using a strong base.[2] Once generated, the free NHC can be reacted with a suitable metal precursor to form the desired NHC-metal complex. Several methods are employed for the synthesis of NHC-metal complexes:
-
Reaction with a preformed free NHC: The isolated free carbene is directly reacted with a metal precursor.
-
In situ generation: The NHC is generated in the presence of the metal precursor by adding a base to the azolium salt.
-
Transmetalation: An NHC-silver complex, which is readily prepared, can transfer the NHC ligand to other metals, such as palladium. This method is advantageous as it avoids the use of strong bases.[5]
Physicochemical Properties of N-Heterocyclic Carbenes
The utility of NHCs in catalysis is a direct consequence of their unique electronic and steric properties.
Electronic Properties
NHCs are strong σ-donating ligands, more so than many phosphines.[5] This strong σ-donation stabilizes metal centers in various oxidation states. The electronic properties can be quantified using parameters like the Tolman Electronic Parameter (TEP), which is determined by measuring the CO stretching frequency in a metal-carbonyl complex containing the NHC ligand.[6][7] The pKa of the conjugate acid of an NHC is another important indicator of its electron-donating ability.
Steric Properties
The steric bulk of NHCs, primarily dictated by the N-substituents, plays a crucial role in their catalytic activity by influencing the coordination environment of the metal center. This steric hindrance can promote reductive elimination and prevent catalyst decomposition pathways. The steric demand of an NHC is often quantified by its percent buried volume (%Vbur), which represents the percentage of the space around the metal center that is occupied by the ligand.[8]
Data Presentation: Quantitative Properties of Common NHCs
The following tables summarize key quantitative data for a selection of commonly used N-heterocyclic carbenes.
| NHC Precursor | pKa in Water | Tolman Electronic Parameter (TEP, cm⁻¹) | Percent Buried Volume (%Vbur) |
| IMes·HCl | ~21-24 | 2051.1 | 38.6 |
| SIMes·HCl | ~21-24 | 2050.5 | 37.1 |
| IPr·HCl | ~21-24 | 2050.8 | 46.5 |
| SIPr·HCl | ~21-24 | 2049.4 | 45.4 |
| IAd·HCl | ~21-24 | 2049.2 | 34.6 |
Note: pKa values are approximate ranges reported in the literature. TEP and %Vbur values are representative and can vary slightly depending on the method of determination.
| Catalytic Reaction | Catalyst | Substrates | TON | TOF (h⁻¹) |
| Suzuki-Miyaura Coupling | Pd-NHC@Eu-BCI | Bromobenzene, Phenylboronic acid | 374 | 62.3 |
| Carbonylative Suzuki-Miyaura Coupling | Palladacycle | Aryl iodides, Arylboronic acids | 10⁶ - 10⁷ | 10⁵ - 10⁶ |
Experimental Protocols
Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
This protocol is adapted from a reported high-yield synthesis.[4]
Materials:
-
1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene
-
Paraformaldehyde
-
Chlorotrimethylsilane (TMSCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene in ethyl acetate (7-10 mL per mmol of diazabutadiene).
-
Add paraformaldehyde (1.0 equivalent) and chlorotrimethylsilane (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 70 °C and stir for the time specified in the literature (typically several hours).
-
Upon completion, the product will precipitate from the solution.
-
Cool the mixture to room temperature and collect the solid product by filtration.
-
Wash the solid with cold ethyl acetate and dry under vacuum to yield IPr·HCl as a white to off-white solid.
NHC-Palladium Catalyzed Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
This is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an in-situ generated NHC-palladium catalyst.
Materials:
-
IPr·HCl (or another NHC precursor)
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add IPr·HCl (typically 1-5 mol%), Pd(OAc)₂ (typically 0.5-2.5 mol%), and K₂CO₃ (2.0 equivalents).
-
Add 4-bromoanisole (1.0 equivalent) and phenylboronic acid (1.2 equivalents).
-
Add degassed toluene and water (e.g., a 10:1 mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations of Key Concepts
General Workflow for NHC-Metal Complex Synthesis
Caption: General workflow for the synthesis of NHC-metal complexes.
Catalytic Cycle of NHC-Palladium Catalyzed Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Mechanism of NHC-Catalyzed Benzoin Condensation
Caption: Mechanism of the NHC-catalyzed benzoin condensation.
Factors Influencing NHC Stability and Activity
Caption: Key factors influencing the stability and catalytic activity of NHCs.
References
- 1. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1,3-Dimesityl-1H-imidazol-3-ium as a Precursor for N-Heterocyclic Carbenes (NHCs)
For Researchers, Scientists, and Drug Development Professionals
N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and tunable steric bulk allow them to form highly stable and active complexes with a wide range of transition metals, often outperforming traditional phosphine ligands.[1][2] Among the most widely utilized NHCs is IMes (1,3-dimesitylimidazol-2-ylidene), a sterically hindered and electron-rich ligand. The gateway to this powerful catalyst component is its air-stable precursor, the 1,3-dimesityl-1H-imidazol-3-ium salt.
This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound salts, serving as a critical resource for professionals in chemical research and drug development.
Synthesis of the NHC Precursor: this compound Chloride (IMes·HCl)
The preparation of this compound chloride (IMes·HCl) is a well-established, multi-step process that begins with readily available starting materials.[3][4] The most common route involves the initial formation of a diimine intermediate, followed by cyclization.
Logical Workflow for Synthesis
Caption: Synthesis workflow for IMes·HCl.
Experimental Protocol: Synthesis of IMes·HCl
This protocol is adapted from an optimized, high-yield procedure.[3]
Step 1: Synthesis of 1,4-Dimesityl-1,4-diazabutadiene
-
Reaction Setup: To a round-bottom flask, add methanol (500 mL), 2,4,6-trimethylaniline (97 mL, 689 mmol), and formic acid (1 mL).[4]
-
Addition of Glyoxal: Slowly add a 40 wt% aqueous solution of glyoxal (38.8 mL, 313.5 mmol) to the stirred solution.
-
Reaction: Allow the mixture to stir at room temperature for 3 hours. A yellow precipitate will form.
-
Isolation: Collect the yellow solid by filtration, wash with cold methanol, and dry in vacuo to yield the diimine intermediate. A typical yield is around 91%.[4]
Step 2: Synthesis of this compound Chloride
-
Reaction Setup: In a large round-bottom flask, dissolve the diimine intermediate (100 g, 342 mmol) in ethyl acetate (2000 mL). Cool the solution to 0 °C.[3][4]
-
Reagent Addition: In a separate flask, prepare a solution of paraformaldehyde (13.35 g, 445 mmol) and chlorotrimethylsilane (TMSCl). Alternatively, a solution of HCl in dioxane can be used.[4] Add this solution to the cooled diimine mixture.
-
Reaction & Precipitation: Stir the reaction mixture for approximately 2.5 hours. The product will precipitate as a beige or off-white solid.
-
Isolation and Purification: Collect the precipitate by filtration. To purify, dissolve the solid in dichloromethane, add sodium bicarbonate to neutralize any excess acid, stir for 1 hour, filter, and remove the solvent in vacuo. The final product is obtained as a white microcrystalline powder. Typical yields for this step are reported to be between 69% and 85%.[3][5]
Generation of the Free Carbene: 1,3-Dimesitylimidazol-2-ylidene (IMes)
The active NHC species is generated by the deprotonation of the imidazolium salt at the C2 position. This is typically performed in situ just before its use in a catalytic reaction, as the free carbene can be sensitive to air and moisture, although IMes is considered a relatively stable carbene.[6][7]
Deprotonation Pathway
Caption: Generation of the IMes free carbene.
Experimental Protocol: In Situ Generation of IMes
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound chloride salt.
-
Solvent: Add a dry, aprotic solvent such as tetrahydrofuran (THF) or toluene.
-
Base Addition: Add a strong base, such as potassium tert-butoxide (KOt-Bu) or potassium bis(trimethylsilyl)amide (KHMDS) (1.0-1.1 equivalents), at room temperature or 0 °C.[8]
-
Formation: Stir the mixture for 15-30 minutes. The formation of the free carbene can often be observed by a change in color or the dissolution of the starting materials. The resulting solution/suspension containing the free IMes carbene is ready for use in subsequent reactions.
Physicochemical and Spectroscopic Data
Accurate characterization of the precursor salt is crucial for ensuring purity and successful carbene generation.
Table 1: Physicochemical Properties
| Property | This compound Cation | 1,3-Dimesitylimidazol-2-ylidene (IMes) |
| Molecular Formula | C₂₁H₂₅N₂⁺ | C₂₁H₂₄N₂ |
| Molecular Weight | 305.44 g/mol | 304.43 g/mol [9] |
| Appearance | White to off-white crystalline solid | White to pale yellow powder |
| Melting Point | Varies with counter-ion (Chloride: >300 °C) | ~140 °C |
| CAS Number | Not applicable (cation) | 141556-42-5[9] |
Table 2: Spectroscopic Data for IMes·HCl
| Spectroscopy | Characteristic Signal | Description |
| ¹H NMR (CDCl₃) | δ ~9.0-10.5 ppm | Singlet, corresponds to the acidic C2-H proton. This peak disappears upon deprotonation to form the carbene. |
| δ ~7.0 ppm | Singlet, aromatic protons of the mesityl groups. | |
| δ ~2.3 ppm | Singlet, methyl protons on the mesityl groups. | |
| ¹³C NMR (CDCl₃) | δ ~135-140 ppm | Corresponds to the C2 carbon of the imidazolium ring. This signal shifts significantly downfield in the free carbene. |
Applications in Catalysis
The IMes ligand, generated from its imidazolium precursor, is a cornerstone of modern homogeneous catalysis. Its steric bulk provides stability to the metal center, while its strong electron-donating nature promotes key steps in catalytic cycles like oxidative addition.
Key Catalytic Reactions
-
Olefin Metathesis: IMes is a key ligand in second-generation Grubbs and Hoveyda-Grubbs catalysts, lending high activity and stability for ring-closing, ring-opening, and cross-metathesis reactions.[10]
-
Cross-Coupling Reactions: Palladium-IMes complexes are highly effective catalysts for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, particularly with challenging substrates like aryl chlorides.[1]
-
C-H Activation: The electron-rich nature of IMes facilitates C-H bond activation, enabling novel synthetic transformations.[11]
-
Organocatalysis: The free IMes carbene can act as a nucleophilic organocatalyst in reactions such as the benzoin condensation and Stetter reaction.[12]
Illustrative Catalytic Cycle: Pd-Catalyzed Suzuki Coupling
Caption: Simplified Suzuki cross-coupling cycle.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Catalyst Pre-formation/In Situ Generation: In a Schlenk flask under argon, combine Pd(OAc)₂ (2 mol%), this compound chloride (4 mol%), and a strong base like Cs₂CO₃ or K₃PO₄ (2 equivalents). Add a dry solvent like DMAc or toluene. Stir for 10-15 minutes.
-
Reagent Addition: Add the aryl halide (1 equivalent) and the boronic acid (1.2-1.5 equivalents) to the flask.
-
Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography. High yields (often >90%) are typical for these reactions.[1]
Conclusion
This compound chloride is more than just a chemical reagent; it is an essential gateway to one of the most powerful and versatile ligands in modern chemistry. Its straightforward, scalable synthesis and its stability make it an indispensable precursor for generating the IMes N-heterocyclic carbene. For researchers in academia and industry, particularly in the field of drug development where efficient and robust catalytic methods are paramount, a thorough understanding of this precursor is fundamental to innovation and success.
References
- 1. baranlab.org [baranlab.org]
- 2. The Medicinal Applications of Imidazolium Carbene Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl [beilstein-journals.org]
- 4. WO2008036084A1 - Synthesis of 1,3 disubstituted imidazolium salts - Google Patents [patents.google.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 7. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Highly Stable 1,3-Diaryl-1H-1,2,3-triazol-5-ylidenes and their Applications in Ruthenium-Catalyzed Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Dimesitylimidazol-2-ylidene | C21H24N2 | CID 11123757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Facile Preparation of Imidazolinium Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. pubs.acs.org [pubs.acs.org]
The Electronic Landscape of IMes Ligands: A Technical Guide for Researchers
An In-depth Exploration of the Core Electronic Properties of 1,3-Dimesitylimidazol-2-ylidene Ligands for Researchers, Scientists, and Drug Development Professionals.
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, owing to their strong σ-donating properties and steric tuneability. Among them, IMes (1,3-dimesitylimidazol-2-ylidene) has become a ubiquitous ancillary ligand, driving advancements in cross-coupling reactions, metathesis, and beyond. A profound understanding of the electronic characteristics of IMes is paramount for the rational design of catalysts and the development of novel therapeutics. This technical guide provides a comprehensive overview of the key electronic parameters of IMes ligands, detailed experimental and computational methodologies for their determination, and visual representations of their role in catalytic processes.
Data Presentation: Quantifying the Electronic Influence of IMes
The electronic donating strength of a ligand is a critical factor influencing the reactivity and stability of the resulting metal complex. Several parameters have been developed to quantify this property. Below is a summary of key electronic data for IMes and related NHC ligands.
| Ligand | Tolman Electronic Parameter (TEP) (νCO in cm⁻¹) | Metal-Carbene Bond Dissociation Energy (BDE) (kcal/mol) | Natural Charge on Carbene Carbon (e) | Natural Charge on Metal (e) |
| IMes | 2057.7 (calculated)[1] | ~50-80 (estimated for related M-NHC bonds)[2] | Varies with metal and complex, typically slightly positive | Varies, often slightly negative due to strong σ-donation[3] |
| SIMes | 2057.7 (calculated)[1] | Similar to IMes | Similar to IMes | Similar to IMes |
| IPr | 2051.5 | Similar to IMes[2] | Similar to IMes | Similar to IMes |
| ICy | 2049.6 | Not readily available | Not readily available | Not readily available |
| IAd | 2049.5 | Not readily available | Not readily available | Not readily available |
| PCy₃ | 2056.4 | Not readily available | Not applicable | Not applicable |
| PPh₃ | 2068.9 | Not readily available | Not applicable | Not applicable |
Note: TEP values are for Ni(CO)₃(L) complexes. Lower TEP values indicate stronger electron donation.[4] BDE and NBO charge values are highly dependent on the specific metal center, its oxidation state, and the overall coordination sphere. The values presented are indicative ranges based on available literature for related complexes.
Experimental and Computational Protocols
A combination of experimental and computational techniques is employed to elucidate the electronic properties of IMes ligands.
Tolman Electronic Parameter (TEP) Determination
The TEP is an experimentally derived measure of a ligand's electron-donating ability.[4] It is determined by measuring the A₁ C-O vibrational stretching frequency (ν(CO)) of a metal carbonyl complex, typically [LNi(CO)₃], using infrared (IR) spectroscopy.[4] Stronger electron-donating ligands lead to increased electron density on the metal center, which results in greater π-backbonding into the CO anti-bonding orbitals. This weakens the C-O bond and lowers its stretching frequency.[4]
Experimental Protocol:
-
Synthesis of the [IMesNi(CO)₃] complex: The complex is typically prepared by reacting tetracarbonylnickel(0), Ni(CO)₄, with the IMes ligand or its precursor, IMes·HCl, in a suitable solvent like THF or toluene under an inert atmosphere. The reaction often proceeds at room temperature or with gentle heating.
-
Purification: The resulting complex is purified by crystallization or chromatography to remove any unreacted starting materials or byproducts.
-
IR Spectroscopy: A solution of the purified [IMesNi(CO)₃] complex in a non-polar solvent (e.g., hexane or cyclohexane) is prepared. The IR spectrum is recorded, and the frequency of the A₁ symmetric C-O stretching band is identified. This value represents the TEP for the IMes ligand.
An alternative and often more convenient method involves the use of iridium complexes of the type [(NHC)Ir(CO)₂Cl].[5] An excellent linear correlation exists between the average carbonyl stretching frequencies in these iridium complexes and the TEP values derived from the nickel system, making them a reliable proxy.[5]
Natural Bond Orbital (NBO) Analysis
NBO analysis is a computational method used to study charge distribution, orbital interactions, and bonding in molecules. It provides a quantitative picture of the electron donation from the ligand to the metal.
Computational Protocol:
-
Geometry Optimization: The three-dimensional structure of the IMes-metal complex of interest is first optimized using a suitable level of theory, typically Density Functional Theory (DFT) with a functional such as B3LYP or PBE0 and an appropriate basis set (e.g., 6-31G(d,p) for main group elements and a larger basis set with effective core potentials for the metal). This calculation is usually performed using software packages like Gaussian or ORCA.
-
NBO Calculation: Following the geometry optimization, a single-point energy calculation is performed with the POP=NBO keyword in the input file.
-
Analysis of Output: The output file provides detailed information, including the natural charges on each atom and the composition of the natural bond orbitals. Key parameters to analyze are the natural charge on the carbene carbon of the IMes ligand and the metal center. A significant negative charge on the metal and a corresponding positive charge delocalized over the ligand are indicative of strong σ-donation from the IMes ligand. The analysis also reveals the donor-acceptor interactions between the filled lone pair orbital of the carbene carbon and the vacant orbitals of the metal.
Bond Dissociation Energy (BDE) Calculation
The BDE of the metal-IMes bond is a measure of its strength and can be determined computationally.
Computational Protocol:
-
Energy Calculations: The electronic energies of the optimized IMes-metal complex, the free IMes ligand radical, and the metal fragment in their ground electronic states are calculated at a high level of theory (e.g., DFT or coupled-cluster methods like CCSD(T)).
-
BDE Calculation: The BDE is then calculated as the difference between the sum of the energies of the fragments and the energy of the complex: BDE = E(IMes•) + E(Metal fragment) - E(IMes-Metal complex)
-
Zero-Point Energy (ZPE) Correction: For more accurate results, zero-point vibrational energy corrections are typically included in the calculation.
Experimentally, BDEs can be estimated using techniques like collision-induced dissociation (CID) in mass spectrometry, though these methods can be complex and may not always be straightforward to apply.[2]
Visualizing the Role of IMes in Chemical Processes
Graphviz diagrams can be used to illustrate the logical flow of synthetic procedures and the cyclic nature of catalytic reactions where IMes ligands are crucial.
Caption: General workflow for the synthesis of an IMes-metal complex.
Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The electronic properties of IMes ligands are central to their success in a wide array of chemical transformations. Through a combination of spectroscopic and computational methods, a detailed understanding of their strong σ-donating character has been established. The quantitative data and methodologies presented in this guide offer a foundational resource for researchers aiming to leverage the unique electronic features of IMes in the design of next-generation catalysts and therapeutics. The continued exploration of these properties will undoubtedly unlock new frontiers in organometallic chemistry and its applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterobimetallic Complexes That Point to When Bond Dissociation Energies Deviate from Computational Expectations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
The Genesis of a Versatile Cation: A Literature Review on the Discovery of Imidazolium Salts
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazolium salts, a class of heterocyclic organic compounds, represent a cornerstone of modern chemistry. Their unique properties, including high thermal stability, tunable solubility, and the ability to act as precursors to N-heterocyclic carbenes (NHCs), have established them as vital components in fields ranging from catalysis and materials science to pharmacology. The journey of these salts from a laboratory curiosity to a versatile chemical tool is a story of foundational organic synthesis and innovative adaptation. This technical guide provides a detailed review of the key discoveries and methodologies that marked the genesis of imidazolium salts, focusing on the initial synthesis of the imidazole core and the subsequent development of quaternization techniques to form the charged species.
The Foundational Step: Synthesis of the Imidazole Ring
The story of imidazolium salts begins with the discovery of their parent heterocycle, imidazole. The first documented synthesis of the imidazole ring system was reported by the German chemist Heinrich Debus in 1858.[1][2] This reaction, now known as the Debus-Radziszewski imidazole synthesis, is a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the imidazole core.[3][4][5] This method proved to be robust and is still used commercially for the production of various imidazoles.[1][3][5]
A crucial modification to this method was the replacement of ammonia with a primary amine, which directly yields N-substituted imidazoles.[1] This adaptation was a critical step toward the synthesis of the 1,3-disubstituted imidazolium salts that are prevalent today.
Key Experimental Protocol: The Debus-Radziszewski Imidazole Synthesis
While the original 1858 protocol is of historical interest, modern adaptations provide more reproducible results. A representative procedure is the synthesis of N,N'-disubstituted symmetric imidazolium salts, which often starts with the condensation of a 1,2-dicarbonyl, an aldehyde, and two equivalents of a primary amine.
Example Protocol for the Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl):
This one-pot procedure, adapted from later developments of the foundational synthesis, is highly efficient for generating NHC precursors.[6]
-
Reactant Preparation: A solution of glyoxal (40% in water, 1 equivalent) is added with vigorous stirring to a warmed (50°C) solution of 2,4,6-trimethylaniline (mesitylamine, 2 equivalents) and a catalytic amount of acetic acid in methanol.
-
Condensation: The mixture is stirred, often leading to a slightly exothermic reaction. The intermediate 1,4-diaryl-diazabutadiene begins to crystallize. The mixture is typically stirred for 10-12 hours at room temperature.
-
Cyclization: The intermediate diazabutadiene is then filtered and reacted with paraformaldehyde (1 equivalent) and a source for the chloride counter-ion, such as chlorotrimethylsilane (TMSCl), in a suitable solvent like ethyl acetate.
-
Product Isolation: The reaction is heated, typically to around 60-70°C, for several hours. Upon cooling, the imidazolium salt precipitates from the reaction mixture as a microcrystalline powder.
-
Purification: The product is collected by filtration, washed with a solvent in which it is sparingly soluble (e.g., diethyl ether or cold ethyl acetate), and dried under vacuum. This method often yields a product of high purity without the need for further recrystallization.[6]
The Second Leap: Quaternization to Imidazolium Salts
With the imidazole core accessible, the next crucial step was the quaternization of the nitrogen atoms to produce the cationic imidazolium salt. This is typically achieved by N-alkylation or N-arylation of a pre-formed N-substituted imidazole. This two-step sequence involves first synthesizing an N-substituted imidazole and then reacting it with an alkylating or arylating agent.
The most common method involves the reaction of an N-alkylimidazole with an alkyl halide (e.g., methyl iodide, butyl bromide) to yield the 1,3-dialkylimidazolium halide salt.[7] This straightforward approach opened the door to a vast library of imidazolium salts with varying alkyl chain lengths and counter-anions, which was particularly important for the development of ionic liquids.
Key Experimental Protocol: N-Alkylation of 1-Alkylimidazole
The following is a general protocol for the synthesis of 1,3-dialkylimidazolium salts via quaternization, a method widely used in the preparation of ionic liquids.[8][9]
-
Reaction Setup: 1-Alkylimidazole (1 equivalent) is dissolved in an inert solvent, such as toluene, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Using a solvent helps to moderate the often exothermic reaction.[8]
-
Addition of Alkylating Agent: An alkylating agent, such as an alkyl halide (e.g., 1-chlorobutane) or a dialkyl sulfate (e.g., dimethyl sulfate, 1 to 1.1 equivalents), is added to the solution.[8][9]
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period ranging from a few hours to 24 hours, depending on the reactivity of the substrates. The progress of the reaction can be monitored by techniques such as TLC or NMR.
-
Product Isolation: Upon completion, the reaction mixture is cooled. The resulting imidazolium salt, which is often immiscible with the solvent, will separate as a distinct liquid phase or precipitate as a solid. The upper solvent layer is decanted.
-
Purification: The crude product is washed multiple times with a non-polar solvent like ethyl acetate or hexane to remove any unreacted starting materials. The remaining solvent is then removed under reduced pressure to yield the pure imidazolium salt.
Quantitative Data Summary
The following table summarizes quantitative data for the synthesis of several key imidazolium salts, illustrating the yields and physical properties reported in the literature.
| Imidazolium Salt | Synthetic Method | Key Reactants | Yield (%) | Melting Point (°C) | Reference(s) |
| 1,3-Dimethylimidazolium Methyl Sulfate | Alkylation of 1-methylimidazole with dimethyl sulfate | 1-Methylimidazole, Dimethyl sulfate | >95 | 35 - 37 | [8][9] |
| 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl) | Alkylation of 1-methylimidazole with 1-chlorobutane | 1-Methylimidazole, 1-Chlorobutane | ~98 | 65 - 70 | [8] |
| 1,3-Dimesitylimidazolium Chloride (IMes·HCl) | One-pot condensation and cyclization | Glyoxal, Mesitylamine, Paraformaldehyde, TMSCl | 80-95 | 260 (dec.) | [6] |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl) | One-pot condensation and cyclization | Glyoxal, 2,6-Diisopropylaniline, Paraformaldehyde, TMSCl | 85-95 | 275 (dec.) | [6] |
| 1-Phenyl-3-(propyl-dioxaborolane)imidazolium Bromide | Alkylation of 1-phenylimidazole | 1-Phenylimidazole, 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 60 | 182.5 | [10] |
Visualization of the Synthetic Pathway
The logical relationship from basic starting materials to the final imidazolium salt can be visualized as a two-stage process: the formation of the imidazole ring followed by its quaternization.
Caption: Generalized Synthetic Pathway to 1,3-Disubstituted Imidazolium Salts.
Conclusion
The discovery and development of synthetic routes to imidazolium salts have been pivotal in advancing multiple areas of chemical science. From the foundational Debus-Radziszewski synthesis of the imidazole ring in the mid-19th century to the efficient one-pot procedures and quaternization techniques developed over a century later, the journey reflects a continuous drive towards efficiency, versatility, and scalability. The detailed experimental protocols and quantitative data from these seminal discoveries provide a robust framework for contemporary researchers. The ability to systematically modify the substituents on the nitrogen atoms and vary the counter-anion has rendered imidazolium salts a class of "designer" molecules, ensuring their continued relevance in the development of novel catalysts, functional materials, and pharmaceutical agents.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. scribd.com [scribd.com]
- 4. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 5. Heterocyclic Organic Reaction - By Vishal Dakhale | PPTX [slideshare.net]
- 6. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds : Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Notes and Protocols for 1,3-dimesityl-1H-imidazol-3-ium in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3-dimesityl-1H-imidazol-3-ium chloride, a common precursor to the N-heterocyclic carbene (NHC) ligand IMes, in various palladium-catalyzed cross-coupling reactions. NHC ligands have become powerful alternatives to traditional phosphine ligands, offering enhanced stability and reactivity to the catalytic system.
General Principles: From Imidazolium Salt to Active Catalyst
This compound chloride (IMes·HCl) is not a catalyst itself but a stable crystalline solid that serves as a precursor to the 1,3-dimesityl-1H-imidazol-2-ylidene (IMes) ligand. In a typical reaction, the IMes carbene is generated in situ by deprotonation of the imidazolium salt with a base. This highly reactive carbene then coordinates to a palladium(0) species, which is either added directly or generated in situ from a palladium(II) precursor, to form the catalytically active Pd-NHC complex. The strong σ-donating ability of the IMes ligand stabilizes the metal center and facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Caption: Workflow for the in-situ generation of the active Pd-IMes catalyst.
Application Note: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide. The Pd-IMes catalytic system is highly effective for this transformation, particularly with challenging substrates like aryl chlorides, due to the ligand's ability to promote the oxidative addition step.
Quantitative Data
| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | Cs₂CO₃ | Dioxane | 80 | 12 | 96 | |
| 2 | Chlorobenzene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | Cs₂CO₃ | Dioxane | 80 | 12 | 98 | |
| 3 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1.5) | Cs₂CO₃ | Dioxane | 80 | 12 | 99 | |
| 4 | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (3.0) | K₃PO₄ | Toluene | 100 | 16 | 93 |
Note: The IMes ligand was generated in situ from IMes·HCl (3 mol% for entries 1-3, 6 mol% for entry 4).
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene
This protocol is adapted from the procedure described by Zhang et al.
Materials:
-
Palladium(0) tris(dibenzylideneacetone) dipalladium(0) (Pd₂(dba)₃)
-
This compound chloride (IMes·HCl)
-
Cesium carbonate (Cs₂CO₃), oven-dried
-
4-Chlorotoluene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Argon gas supply
-
Standard laboratory glassware (Schlenk tube, condenser) and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol, 1.5 mol%), IMes·HCl (10.2 mg, 0.03 mmol, 3 mol%), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add 4-chlorotoluene (126.6 mg, 1.0 mmol) and phenylboronic acid (146.3 mg, 1.2 mmol) to the tube.
-
Add 5 mL of anhydrous dioxane via syringe.
-
Place the Schlenk tube in a preheated oil bath at 80 °C and stir vigorously for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.
-
Wash the celite pad with additional diethyl ether (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-methyl-1,1'-biphenyl.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides. The reaction is critical in medicinal chemistry as many pharmaceutical compounds are aryl amines. The use of bulky NHC ligands like IMes can enhance catalyst activity, allowing for the coupling of a wide range of amines and aryl halides under milder conditions.
Quantitative Data
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. | | :---: | :--- | :--- | :--- | :--- | :--- | :---: | :---: | :---: | | | 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1.0) | NaOtBu | Toluene | 100 | 3 | 99 | | | 2 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (1.0) | NaOtBu | Toluene | 100 | 3 | 92 | | | 3 | 4-Bromoanisole | n-Hexylamine | Pd(OAc)₂ (1.0) | NaOtBu | Toluene | 80 | 18 | 98 | | | 4 | Bromobenzene | Aniline | Pd(OAc)₂ (1.0) | NaOtBu | Toluene | 100 | 3 | 98 | |
Note: The IMes ligand was generated in situ from IMes·HCl (2 mol% for all entries).
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound chloride (IMes·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
4-Bromotoluene (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Anhydrous toluene (5 mL)
-
Argon gas supply
-
Standard laboratory glassware (Schlenk tube) and magnetic stirrer
Procedure:
-
In a glovebox or under an argon atmosphere, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), IMes·HCl (6.8 mg, 0.02 mmol, 2 mol%), and NaOtBu (135 mg, 1.4 mmol).
-
Add the aryl halide (4-bromotoluene, 171 mg, 1.0 mmol).
-
Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (morpholine, 105 mg, 1.2 mmol) via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir for 3 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired arylamine product.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Application Note: Heck-Mizoroki Reaction
The Heck-Mizoroki reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base. Pd-NHC complexes are effective catalysts, often providing high yields and selectivity. The bulky IMes ligand can be particularly beneficial in promoting the reaction.
Quantitative Data
| Entry | Aryl Halide | Alkene | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromoacetophenone | tert-Butyl acrylate | [Pd(IMes)(dmba)Cl] (0.01) | Na₂CO₃ | NMP | 120 | 24 | 99 | |
| 2 | 4-Bromobenzonitrile | tert-Butyl acrylate | [Pd(IMes)(dmba)Cl] (0.01) | Na₂CO₃ | NMP | 120 | 24 | 99 | |
| 3 | 4-Bromoanisole | tert-Butyl acrylate | [Pd(IMes)(dmba)Cl] (0.01) | Na₂CO₃ | NMP | 120 | 24 | 86 | |
| 4 | Iodobenzene | Styrene | Pd(OAc)₂ (1.0) | NaOAc | [BMIM][PF₆] | 120 | 24 | 95 |
Note: For entry 4, the NHC is generated in situ from the ionic liquid itself, but the conditions are representative for a Pd-NHC catalyzed Heck reaction.
Experimental Protocol: Heck Coupling of 4-Bromoacetophenone
This protocol is based on the conditions reported by Cazin et al.
Materials:
-
[Pd(IMes)(dmba)Cl] catalyst (or generate in situ with Pd(OAc)₂ and IMes·HCl)
-
Sodium carbonate (Na₂CO₃)
-
4-Bromoacetophenone (1.0 mmol)
-
tert-Butyl acrylate (1.5 mmol)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (3 mL)
-
Argon gas supply
-
Sealed reaction vessel (e.g., microwave vial)
Procedure:
-
To a reaction vial, add the Pd-IMes catalyst (0.0001 mmol, 0.01 mol%) and Na₂CO₃ (212 mg, 2.0 mmol).
-
Add 4-bromoacetophenone (199 mg, 1.0 mmol) and NMP (3 mL).
-
Add tert-butyl acrylate (192 mg, 1.5 mmol).
-
Seal the vial tightly and place it in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction for 24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
Caption: Catalytic cycle for the Heck-Mizoroki reaction.
Application Note: Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide. It is a fundamental tool for synthesizing conjugated enynes and arylalkynes. While traditionally requiring a copper co-catalyst, modern protocols using robust Pd-NHC systems can often proceed under copper-free conditions, simplifying the procedure and purification.
Quantitative Data
| Entry | Aryl Halide | Alkyne | Pd Source (mol%) | Cu Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | Iodobenzene | Phenylacetylene | (IMes)PdCl₂ (0.01) | (IMes)CuCl (1.0) | Cs₂CO₃ | THF | RT | 97 | |
| 2 | 4-Bromotoluene | Phenylacetylene | (IMes)PdCl₂ (0.01) | (IMes)CuCl (1.0) | Cs₂CO₃ | THF | RT | 98 | |
| 3 | 4-Iodoanisole | 1-Octyne | (IMes)PdCl₂ (0.01) | (IMes)CuCl (1.0) | Cs₂CO₃ | THF | RT | 95 | |
| 4 | 4-Bromoacetophenone | Phenylacetylene | (IMes)PdCl₂ (0.01) | (IMes)CuCl (1.0) | Cs₂CO₃ | THF | RT | 98 |
Note: The protocol uses pre-formed (NHC)-metal complexes, but a similar system can be generated in situ.
Experimental Protocol: Sonogashira Coupling of 4-Bromotoluene
This protocol is adapted from the general procedure by Gallop et al.
Materials:
-
Palladium source (e.g., PdCl₂)
-
Copper(I) source (e.g., CuCl)
-
This compound chloride (IMes·HCl)
-
Cesium carbonate (Cs₂CO₃)
-
4-Bromotoluene (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF), (2 mL)
-
Air (reaction is air-tolerant as described)
Procedure:
-
To a vial, add the Pd source (0.01 mol%), Cu source (1.0 mol%), IMes·HCl (to match total metal loading), and Cs₂CO₃ (2.0 mmol).
-
Add 4-bromotoluene (171 mg, 1.0 mmol) and THF (2 mL).
-
Add phenylacetylene (112 mg, 1.1 mmol).
-
Seal the vial and stir at room temperature. Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the coupled product.
Application Notes and Protocols: 1,3-Dimesityl-1H-imidazol-3-ium Chloride as a Ligand Precursor in Catalysis
For: Researchers, scientists, and drug development professionals.
Abstract
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, often serving as superior alternatives to traditional phosphine ligands. Their strong σ-donating properties and steric tuneability lead to the formation of highly stable and active metal complexes. This document provides detailed protocols for the synthesis of the widely used NHC precursor, 1,3-dimesityl-1H-imidazol-3-ium chloride (IMes·HCl), and its application in palladium-catalyzed cross-coupling reactions. Specifically, a comprehensive protocol for a Suzuki-Miyaura coupling reaction is presented, including quantitative data and a mechanistic overview.
Introduction
This compound chloride is a stable, crystalline solid that serves as a precursor to the IMes (1,3-dimesityl-1H-imidazol-2-ylidene) ligand, a bulky NHC that has found widespread use in catalysis. The steric bulk of the mesityl groups enhances the stability of the corresponding metal complexes and promotes high catalytic activity. This application note details the synthesis of IMes·HCl and its subsequent in-situ use in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in the synthesis of biaryl compounds prevalent in pharmaceuticals and materials science.
Experimental Protocols
Protocol 1: Synthesis of this compound Chloride (IMes·HCl)
This protocol is adapted from established literature procedures.
Materials:
-
2,4,6-Trimethylaniline (Mesitylamine)
-
Glyoxal (40 wt. % solution in water)
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Methanol
-
Ethyl acetate
-
Dichloromethane
-
Sodium bicarbonate
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Synthesis of N,N'-Dimesityl-1,2-diimine:
-
In a 1 L round-bottom flask, combine methanol (500 mL), 2,4,6-trimethylaniline (97 mL, 689 mmol), and glyoxal (40 wt. % in water, 38.8 mL, 313.5 mmol).
-
Stir the mixture at room temperature for 3 hours. A yellow precipitate will form.
-
Collect the yellow precipitate by filtration, wash with cold methanol, and dry in vacuo. This affords the N,N'-dimesityl-1,2-diimine intermediate.
-
-
Synthesis of this compound Chloride:
-
In a 5 L round-bottom flask, dissolve the dried diimine intermediate (100 g, 342 mmol) in ethyl acetate (2 L).
-
In a separate flask, prepare a solution of paraformaldehyde (13.35 g, 445 mmol) in 4N HCl in dioxane (137 mL, 548 mmol) by stirring for 10 minutes.
-
Add the paraformaldehyde/HCl solution to the diimine solution.
-
Stir the reaction mixture for 2.5 hours at room temperature. A beige precipitate will form.
-
Collect the precipitate by filtration and dry it.
-
Dissolve the crude product in dichloromethane (100 mL) and add sodium bicarbonate (10.0 g). Stir until gas evolution ceases (approximately 1 hour).
-
Filter the solution to remove solids. The filtrate can be concentrated and the product recrystallized if necessary, though often the purity is sufficient for catalytic applications. The final product is an off-white powder.
-
Protocol 2: In-situ Generation of the Pd-IMes Catalyst and Application in Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl chloride with an arylboronic acid using the IMes·HCl precursor.
Materials:
-
This compound chloride (IMes·HCl)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Dioxane or Toluene (anhydrous)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.005 mmol, 1 mol% Pd), IMes·HCl (0.01 mmol, 1 mol%), and the base (e.g., Cs₂CO₃, 3.0 mmol).
-
Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.5 mmol).
-
Add the anhydrous solvent (e.g., dioxane, 5 mL).
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 2 to 24 hours depending on the substrates.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Data Presentation
The following table summarizes the results for the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid using an in-situ generated Pd-IMes catalyst.[1][2]
| Entry | Aryl Chloride | Product | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | 3 | 96 |
| 2 | Chlorobenzene | Biphenyl | 3 | 92 |
| 3 | 4-Chloroanisole | 4-Methoxybiphenyl | 3 | 98 |
| 4 | 2-Chlorotoluene | 2-Methylbiphenyl | 22 | 81 |
| 5 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 3 | 99 |
| 6 | 1-Chloronaphthalene | 1-Phenylnaphthalene | 18 | 85 |
Reaction Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.5 mol%), IMes·HCl (1.0 mol%), Cs₂CO₃ (3.0 mmol), dioxane (5 mL), 80 °C.[1]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura coupling using in-situ generated Pd-IMes catalyst.
Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound chloride is a versatile and highly effective ligand precursor for a range of catalytic transformations. The protocols provided herein offer a reliable method for its synthesis and subsequent application in Suzuki-Miyaura cross-coupling reactions. The resulting Pd-IMes catalyst system demonstrates high efficiency and functional group tolerance, making it a valuable tool for synthetic chemists in both academic and industrial settings. The straightforward in-situ generation of the active catalyst from the air-stable imidazolium salt further enhances its practical utility.
References
- 1. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 2. NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Second-Generation Grubbs Catalyst Utilizing IMes.HCl
Audience: Researchers, scientists, and drug development professionals involved in synthetic organic chemistry, particularly in the field of olefin metathesis.
Introduction: The second-generation Grubbs catalyst, (IMes)(PCy₃)Cl₂Ru=CHPh, is a cornerstone of modern organic synthesis, enabling efficient and functional-group-tolerant olefin metathesis reactions. Its enhanced activity and stability over the first-generation catalyst are attributed to the replacement of a tricyclohexylphosphine (PCy₃) ligand with a strongly donating N-heterocyclic carbene (NHC), 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes).[1] This document provides a detailed protocol for the synthesis of this catalyst, starting from the commercially available IMes.HCl salt and the first-generation Grubbs catalyst.
The synthesis is a two-part procedure:
-
Generation of the free IMes carbene: The stable imidazolium salt, IMes.HCl, is deprotonated using a strong base under inert conditions to yield the highly reactive free carbene.
-
Ligand exchange: The freshly prepared IMes carbene is reacted with the first-generation Grubbs catalyst, [Cl₂(PCy₃)₂Ru=CHPh], to displace one of the PCy₃ ligands, affording the desired second-generation catalyst.
Experimental Protocols
Part 1: Purification of IMes.HCl (Optional but Recommended)
The purity of the IMes.HCl starting material is crucial for achieving high yields in the subsequent free carbene generation.[2] Commercial IMes.HCl can contain impurities from its synthesis that inhibit the reaction. A purification via Soxhlet extraction is recommended.[2]
Methodology:
-
Place the commercial IMes.HCl into a cellulose thimble and insert it into a Soxhlet extractor.
-
Fill the distillation flask with acetone.
-
Heat the acetone to reflux. The solvent vapor will bypass the thimble, condense, and drip back through the IMes.HCl, slowly washing away impurities. Sparing solubility of IMes.HCl in acetone allows for the removal of more soluble by-products.[2]
-
Continue the extraction for 12-24 hours.
-
Allow the apparatus to cool. Collect the purified, crystalline IMes.HCl from the thimble.
-
Dry the material under high vacuum to remove any residual acetone.
Part 2: Synthesis of Free Carbene (IMes) from IMes.HCl
This procedure must be performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) with anhydrous solvents.
Methodology:
-
In a glovebox, add purified IMes.HCl and potassium tert-butoxide (KOtBu) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Seal the flask and remove it from the glovebox (if applicable).
-
Stir the resulting suspension vigorously at room temperature for 2-4 hours. The reaction mixture will typically become a beige or off-white slurry.
-
Remove the inorganic salts (KCl and unreacted KOtBu) by filtration through a pad of Celite under an inert atmosphere.
-
Wash the filter cake with additional anhydrous THF to ensure complete recovery of the product.
-
Remove the solvent from the combined filtrates under high vacuum to yield the free IMes carbene as a white or pale yellow solid.
-
The resulting free carbene is highly air- and moisture-sensitive and should be used immediately in the next step without further purification. Consistent yields greater than 90% can be achieved with pure starting material.[2]
Table 1: Reagents for Free Carbene (IMes) Synthesis
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (15 mmol scale) |
| IMes.HCl | 340.91 | 1.0 | 5.11 g |
| KOtBu | 112.21 | 1.0 | 1.68 g |
| Anhydrous THF | - | - | ~150 mL |
Part 3: Synthesis of Second-Generation Grubbs Catalyst
This procedure involves the reaction of the first-generation Grubbs catalyst with the freshly prepared free IMes carbene. All manipulations should be performed under an inert atmosphere.
Methodology:
-
In a glovebox, dissolve the first-generation Grubbs catalyst, [Cl₂(PCy₃)₂Ru=CHPh], in anhydrous toluene in a Schlenk flask.
-
In a separate flask, dissolve the freshly prepared free IMes carbene from Part 2 in anhydrous toluene.
-
Slowly add the solution of the free IMes carbene to the stirring solution of the first-generation catalyst at room temperature.
-
Stir the reaction mixture at a temperature between 20-80°C for 12-48 hours.[3] The reaction progress can be monitored by ³¹P NMR for the disappearance of the signal corresponding to the starting material. The color of the solution will typically change from purple to a reddish-brown or dark brown.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under vacuum to about one-third of the original volume.
-
Add pentane or hexane to precipitate the product.
-
Isolate the solid product by filtration, wash it with several portions of cold pentane or hexane to remove soluble impurities.
-
Dry the resulting reddish-brown solid under high vacuum.
Table 2: Reagents for Second-Generation Grubbs Catalyst Synthesis
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (10 mmol scale) |
| Grubbs Catalyst G1 | 822.96 | 1.0 | 8.23 g |
| Free Carbene (IMes) | 304.46 | 1.05 | 3.20 g |
| Anhydrous Toluene | - | - | ~200 mL |
| Pentane/Hexane | - | - | For precipitation/washing |
Table 3: Summary of Reaction Conditions and Expected Yields
| Step | Key Parameters | Typical Values | Expected Yield |
| Free Carbene Synthesis | Temperature, Time | Room Temp, 2-4 h | >90%[2] |
| Grubbs G2 Synthesis | Temperature, Time | 20-80 °C, 12-48 h[3] | 45-85% |
| Purification | Method | Precipitation/Washing | - |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of the second-generation Grubbs catalyst from its precursors.
Caption: Workflow for the synthesis of Grubbs G2 catalyst.
Catalyst Formation Pathway
This diagram shows the logical relationship in the ligand exchange step where the NHC ligand displaces a phosphine ligand.
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. Facile purification of the N-heterocyclic carbene precursor [IMesH][Cl] and chloride binding in the solvates [IMesH][Cl]·acetone and [IMesH][Cl]·H2O (IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. CN101775043A - Method for synthesizing second generation Grubbs catalyst - Google Patents [patents.google.com]
Application Notes and Protocols: 1,3-Dimesityl-1H-imidazol-3-ium in Organometallic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-Dimesityl-1H-imidazol-3-ium chloride, commonly abbreviated as IMes·HCl, is a pivotal precursor in modern organometallic chemistry.[1][2] It serves as a stable source for the N-heterocyclic carbene (NHC) 1,3-dimesitylimidazol-2-ylidene (IMes). NHCs have emerged as a superior class of ligands, often replacing traditional phosphines due to their strong σ-donating properties, steric tunability, and enhanced stability of the resulting metal complexes.[3] The IMes ligand, with its bulky mesityl groups, provides significant steric protection to the metal center, which enhances catalyst stability and influences selectivity in various transformations. These attributes have made IMes-containing metal complexes indispensable catalysts in cross-coupling, olefin metathesis, and other organic transformations.[3][4]
Synthesis of Metal-NHC Complexes from IMes·HCl
The generation of the IMes carbene from its imidazolium salt precursor is achieved through deprotonation of the acidic proton at the C2 position of the imidazolium ring. The resulting free carbene is a highly reactive nucleophile that readily coordinates to a metal center.
Caption: Deprotonation of IMes·HCl to form the free IMes carbene.
Several reliable methods are employed for the synthesis of metal-IMes complexes:
-
In-situ Generation: The imidazolium salt is deprotonated by a base in the presence of a suitable metal precursor. This is the most common method as it avoids the isolation of the highly reactive free carbene.[5]
-
Reaction with Free Carbene: The IMes carbene can be isolated as a stable white solid and then reacted directly with a metal precursor.[5]
-
Transmetallation: A widely used strategy involves the initial synthesis of a silver(I)-NHC complex, typically using Ag₂O. The silver complex then acts as an efficient NHC transfer agent to other metals like palladium, gold, or ruthenium.[6]
Caption: Key synthetic pathways to Metal-IMes complexes from IMes·HCl.
Applications in Catalysis
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes bearing the IMes ligand are exceptionally active precatalysts for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The complex [(IMes)Pd(allyl)Cl] is a commercially available and highly efficient precatalyst that is activated under basic conditions to generate the active Pd(0) species.[4][5] The bulky IMes ligand facilitates the reductive elimination step and stabilizes the catalytically active species, leading to high turnover numbers and yields.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Table 1: Performance of [(IMes)Pd(allyl)Cl] in Suzuki-Miyaura Cross-Coupling
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) | Conditions |
|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | >95 | 1 mol% catalyst, K₃PO₄, THF, 65 °C, 2h[7] |
| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 92 | 1 mol% catalyst, K₃PO₄, Dioxane, 80 °C, 18h |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-(trifluoromethyl)-1,1'-biphenyl | 98 | 1 mol% catalyst, K₂CO₃, i-PrOH/H₂O, RT, 30 min[8] |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 91 | 1 mol% catalyst, K₃PO₄, THF, 65 °C, 2h[7] |
Ruthenium-Catalyzed Olefin Metathesis
The incorporation of the IMes ligand was a breakthrough in the development of ruthenium-based olefin metathesis catalysts. The Grubbs Second-Generation Catalyst, [RuCl₂(PCy₃)(IMes)(=CHPh)], exhibits significantly higher activity and broader functional group tolerance compared to its first-generation counterpart.[3] The strong electron donation from the IMes ligand promotes dissociation of the phosphine ligand, which is the rate-limiting step for catalyst initiation, while its steric bulk stabilizes the reactive intermediates.[9]
Table 2: Performance of Grubbs 2nd Gen. Catalyst in Ring-Closing Metathesis (RCM)
| Entry | Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Conditions |
|---|---|---|---|---|---|
| 1 | Diethyl diallylmalonate | Diethyl 3-cyclopentene-1,1-dicarboxylate | 5 | >98 | CH₂Cl₂, reflux, 1h |
| 2 | N,N-diallyl-4-methylbenzenesulfonamide | 1-Tosyl-2,5-dihydro-1H-pyrrole | 5 | >98 | CH₂Cl₂, reflux, 1h[10] |
| 3 | 1,7-Octadiene | Cyclohexene | 2.5 | 85 | CH₂Cl₂, RT, 2h |
| 4 | (Z)-N-benzyl-N-(but-2-en-1-yl)but-2-en-1-amine | 1-Benzyl-3,4-dimethyl-2,5-dihydro-1H-pyrrole | 10 | 94 | Toluene, 80 °C, 12h |
Experimental Protocols
Protocol 1: Synthesis of this compound Chloride (IMes·HCl)
This protocol is adapted from a known literature procedure.[2][11]
Materials:
-
2,4,6-Trimethylaniline (mesitylamine)
-
Glyoxal (40 wt% solution in water)
-
Paraformaldehyde
-
Hydrochloric acid (e.g., 4N in dioxane or concentrated HCl)
-
Methanol
-
Ethyl acetate
Procedure:
-
Synthesis of the Diimine Intermediate: In a round-bottom flask, charge methanol, 2,4,6-trimethylaniline (2.2 equiv), and a catalytic amount of formic acid. Stir the mixture and add glyoxal (1.0 equiv) dropwise. A yellow precipitate should form. Stir at room temperature for 3-4 hours.[2]
-
Filter the yellow precipitate, wash thoroughly with cold methanol, and dry in vacuo to yield N,N'-bis(2,4,6-trimethylphenyl)-1,2-diimine.
-
Cyclization to the Imidazolium Salt: In a separate large flask, dissolve the dried diimine intermediate (1.0 equiv) in ethyl acetate. Cool the solution to 0 °C in an ice bath.
-
In another flask, prepare a solution of paraformaldehyde (1.3 equiv) and hydrochloric acid (1.5 equiv) in the reaction solvent (e.g., dioxane or ethyl acetate).
-
Add the paraformaldehyde/HCl solution dropwise to the cooled diimine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. A white precipitate will form.
-
Filter the white solid, wash with ethyl acetate and then diethyl ether. Dry the solid in vacuo to obtain this compound chloride as a white powder.[11]
Protocol 2: Synthesis of [(IMes)Pd(allyl)Cl]
This protocol describes the in-situ generation of the carbene followed by complexation.[5]
Materials:
-
This compound chloride (IMes·HCl)
-
Allylpalladium(II) chloride dimer, [(η³-C₃H₅)PdCl]₂[1]
-
Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Anhydrous hexanes
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox or using Schlenk technique), add IMes·HCl (2.0 equiv) and [(η³-C₃H₅)PdCl]₂ (1.0 equiv) to a Schlenk flask.
-
Add anhydrous, degassed THF to the flask to create a suspension.
-
Cool the mixture to 0 °C and slowly add sodium tert-butoxide (2.1 equiv) portion-wise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The color of the suspension will typically change from yellow to a pale off-white/beige.
-
Remove the THF in vacuo.
-
Extract the product from the resulting solid with dichloromethane or toluene and filter through a pad of Celite to remove the inorganic salts (e.g., NaCl).
-
Evaporate the solvent from the filtrate to yield a crude solid. Wash the solid with cold hexanes and dry in vacuo to afford [(IMes)Pd(allyl)Cl] as a stable, off-white powder.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This is a general protocol for the coupling of an aryl bromide with a phenylboronic acid.[7][8]
Materials:
-
[(IMes)Pd(allyl)Cl] precatalyst
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.5 equiv)
-
Solvent (e.g., isopropanol/water 3:1 mixture)
Procedure:
-
To a reaction vial, add the aryl bromide (e.g., 0.5 mmol), arylboronic acid (0.6 mmol), and potassium carbonate (1.25 mmol).
-
Add the [(IMes)Pd(allyl)Cl] precatalyst (1 mol%, 0.005 mmol).
-
Add the solvent mixture (e.g., 4 mL of i-PrOH/H₂O) to the vial.
-
Seal the vial and stir the mixture vigorously at room temperature for the required time (monitor by TLC or GC-MS). Reaction times can range from 30 minutes to several hours.[8]
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.
References
- 1. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]
- 2. WO2008036084A1 - Synthesis of 1,3 disubstituted imidazolium salts - Google Patents [patents.google.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Facile and green synthesis of [Pd(NHC)(η3-R-allyl)Cl] complexes and their anticancer activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Reactivity of an Olefin Metathesis-Catalyzing Ruthenium Complex with a Selenoether Moiety in the Benzylidene Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
Handling and Storage of Air-Sensitive N-Heterocyclic Carbene (NHC) Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the proper handling and storage of air-sensitive N-heterocyclic carbene (NHC) precursors, which are predominantly imidazolium and imidazolinium salts. Adherence to these procedures is critical to maintain the integrity and reactivity of these compounds, ensuring experimental reproducibility and safety. While many NHC precursors are crystalline solids and appear stable in air for short periods, they can be hygroscopic and susceptible to degradation over time, especially when exposed to moisture and atmospheric oxygen.
General Recommendations for Handling and Storage
N-Heterocyclic carbene precursors, particularly in their salt forms (e.g., chlorides, tetrafluoroborates), are generally considered air-stable solids that can be handled in the air for weighing and transfer.[1][2] However, their long-term stability can be compromised by atmospheric moisture. Therefore, it is best practice to handle and store these materials under an inert atmosphere, such as nitrogen or argon, to minimize degradation.
Key Storage Recommendations:
-
Inert Atmosphere: For long-term storage, NHC precursors should be kept in a desiccator or a glovebox under an inert atmosphere.[3]
-
Temperature: Storage at room temperature is generally acceptable for most common NHC precursors. However, for particularly sensitive or valuable precursors, refrigeration in a sealed container under an inert atmosphere can extend shelf life.
-
Light: Protect from direct sunlight by storing in amber vials or in a dark environment.
Comparative Stability of Common NHC Precursors
The stability of NHC precursors is influenced by several factors, including the nature of the heterocyclic ring (imidazolium vs. imidazolinium), the steric bulk of the N-substituents, and the counter-ion.
Hygroscopicity
The tendency of NHC precursors to absorb moisture from the air is a significant factor in their degradation. The choice of counter-ion plays a crucial role in the hygroscopicity of the salt.
| Precursor Type | Counter-ion | Hygroscopicity | Remarks |
| Imidazolium/Imidazolinium | Chloride (Cl⁻) | More Hygroscopic | Prone to absorbing atmospheric moisture, which can affect purity and reactivity.[4][5] |
| Imidazolium/Imidazolinium | Tetrafluoroborate (BF₄⁻) | Less Hygroscopic | Generally more resistant to moisture uptake, leading to better long-term stability and easier handling.[4] |
| Imidazolium/Imidazolinium | Hexafluorophosphate (PF₆⁻) | Hydrophobic | Offers excellent resistance to moisture. |
| Imidazolium/Imidazolinium | Bis(trifluoromethanesulfonyl)imide (NTf₂⁻) | Hydrophobic | Provides high thermal and moisture stability.[6] |
Table 1: Comparative Hygroscopicity of Common NHC Precursor Salts.
Thermal Stability
The thermal stability of NHC precursors is an important consideration, especially for reactions conducted at elevated temperatures or for purification by sublimation. Decomposition temperatures can be influenced by the heating rate and the specific chemical structure.
| Precursor | Decomposition Onset (°C) | Method | Notes |
| Imidazolium Salts (general) | > 200 | TGA | Decomposition temperature is highly dependent on the substituents and counter-ion. Slow heating rates can lead to lower observed decomposition temperatures.[7] |
| 1,3-dialkylimidazolium halides | ~250-350 | Pyrolysis-GC | Decomposition products include haloalkanes and 1-alkylimidazoles.[8] |
| 1,3-dialkylimidazolium BF₄⁻ or PF₆⁻ | ~350-450 | Pyrolysis-GC | Decomposition primarily yields alkenes and 1-alkylimidazoles.[8] |
Table 2: General Thermal Stability of Imidazolium-Based NHC Precursors.
Experimental Protocols
The following protocols outline the recommended procedures for handling and storing air-sensitive NHC precursors using standard laboratory techniques.
Handling in a Glovebox
A glovebox provides the most secure environment for handling highly air- and moisture-sensitive compounds by maintaining a controlled inert atmosphere (typically <1 ppm O₂ and H₂O).
Protocol for Handling NHC Precursors in a Glovebox:
-
Preparation: Ensure all glassware, spatulas, and other equipment are thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and then cooled in the glovebox antechamber under vacuum. Solvents should be properly dried and degassed before being brought into the glovebox.
-
Transfer: Once inside the glovebox, open the container of the NHC precursor.
-
Weighing and Dispensing: Use a pre-dried spatula to weigh the desired amount of the precursor onto a tared weighing paper or into a pre-dried reaction vessel.
-
Sealing: Immediately and securely seal the main container of the NHC precursor. If the precursor is to be used in a reaction outside the glovebox, the reaction vessel should be sealed with a septum or a stopcock.
-
Removal from Glovebox: Transfer the sealed reaction vessel out of the glovebox through the antechamber.
Handling using Schlenk Line Techniques
For laboratories not equipped with a glovebox, a Schlenk line provides a reliable method for manipulating air-sensitive compounds under an inert atmosphere.
Protocol for Handling NHC Precursors with a Schlenk Line:
-
Glassware Preparation: Assemble the necessary glassware (e.g., Schlenk flask, addition funnel) and dry it thoroughly under vacuum using a heat gun or by oven-drying.
-
Inerting the System: Connect the assembled glassware to the Schlenk line and perform at least three vacuum/inert gas (nitrogen or argon) backfill cycles to remove air and moisture.
-
Transfer of Solid Precursor:
-
Briefly remove the stopper or septum from the reaction flask under a positive pressure of inert gas.
-
Quickly add the pre-weighed NHC precursor to the flask using a powder funnel.
-
Immediately reseal the flask.
-
Purge the flask with inert gas for several minutes to remove any air that may have entered during the transfer.
-
-
Dissolution and Reaction: Add degassed solvent to the flask via a cannula or a gas-tight syringe to dissolve the precursor before proceeding with the reaction.
Alternative Air-Stable NHC Precursors
For applications where rigorous inert atmosphere techniques are not feasible, certain NHC precursors are designed for enhanced air stability and ease of handling.
-
NHC-CO₂ Adducts: These are zwitterionic compounds formed by the reaction of a free NHC with carbon dioxide. They are generally air-stable solids that can be handled in the open. The free NHC can be regenerated by heating, typically in solution, which causes the release of CO₂.
-
Imidazolium Hydrogen Carbonates: These salts are also air-stable and can be prepared by anion metathesis of the corresponding imidazolium halide with potassium bicarbonate. They serve as a convenient source of NHCs upon mild heating, releasing water and carbon dioxide.[9]
Conclusion
Proper handling and storage are paramount for maintaining the quality and reactivity of air-sensitive NHC precursors. While many are solids that can be handled briefly in the air, long-term storage under an inert atmosphere is strongly recommended to prevent degradation due to moisture. The choice of counter-ion significantly impacts the hygroscopicity of the salt, with tetrafluoroborate and other non-coordinating anions offering enhanced stability over chlorides. For applications requiring maximum ease of handling, NHC-CO₂ adducts and imidazolium hydrogen carbonates provide air-stable alternatives. By following the detailed protocols outlined in this document, researchers can ensure the integrity of their NHC precursors, leading to more reliable and reproducible experimental outcomes.
References
- 1. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the Chemical Stabilities of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of a C5-Deprotonated Imidazolium, a Crystalline “Abnormal” N-Heterocyclic Carbene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Dimesityl-1H-imidazol-3-ium in Ruthenium-Catalyzed Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-dimesityl-1H-imidazol-3-ium salts as precursors to N-heterocyclic carbene (NHC) ligands in ruthenium-catalyzed olefin metathesis. The resulting catalysts, particularly the second-generation Grubbs and Hoveyda-Grubbs catalysts, exhibit enhanced activity, stability, and functional group tolerance, making them invaluable tools in modern organic synthesis and drug development.
Introduction
Olefin metathesis is a powerful catalytic reaction that enables the formation of new carbon-carbon double bonds. The advent of well-defined ruthenium catalysts revolutionized this field, with the introduction of N-heterocyclic carbene (NHC) ligands marking a significant milestone. The this compound cation is the precursor to the widely used SIMes (1,3-dimesityl-4,5-dihydroimidazol-2-ylidene) and IMes (1,3-dimesitylimidazol-2-ylidene) ligands. These bulky, electron-donating ligands stabilize the ruthenium center, leading to catalysts with superior performance in a wide range of metathesis reactions, including Ring-Closing Metathesis (RCM), Ring-Opening Metathesis Polymerization (ROMP), and Cross-Metathesis (CM).[1][2]
Data Presentation
The following tables summarize quantitative data for various olefin metathesis reactions catalyzed by ruthenium complexes bearing the this compound derived NHC ligand.
Table 1: Ring-Closing Metathesis (RCM) Data
| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Diethyl diallylmalonate | Grubbs II (5) | CH₂Cl₂ | RT | 1 | Diethyl cyclopent-3-ene-1,1-dicarboxylate | >95 | --INVALID-LINK-- |
| Fmoc-Tyr(All)-Tyr(All)-resin | Grubbs II (15) | DCM | 40 | 48 | Cyclic dipeptide | 79 | [3] |
| Diene 27 | Grubbs II (N/A) | Toluene | Reflux | N/A | Seven-membered ring product | 82 | --INVALID-LINK-- |
Table 2: Ring-Opening Metathesis Polymerization (ROMP) Data
| Monomer | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Polymer Mn (kDa) | PDI | Reference |
| Norbornene | Grubbs II (0.01) | CH₂Cl₂ | RT | 1 | N/A | N/A | --INVALID-LINK-- |
| Norbornene derivative (M1) | Grubbs II (catalytic) | CHCl₃ | N/A | N/A | 2.5 | <1.2 | [4] |
| Norbornene derivative (M1) | Hoveyda-Grubbs II (catalytic) | CHCl₃ | N/A | N/A | 2.4 | <1.2 | [4] |
Table 3: Cross-Metathesis (CM) Data
| Alkene 1 | Alkene 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Eugenol | cis-2-Butene-1,4-diol | Hoveyda-Grubbs II (N/A) | N/A | N/A | N/A | (E)-4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-ol | N/A | [5] |
| 1-Octene | cis-1,4-diacetoxy-2-butene | Grubbs II (N/A) | N/A | N/A | N/A | Cross-metathesis product | N/A | N/A |
Experimental Protocols
Protocol 1: Synthesis of this compound Chloride (IMes·HCl)
This protocol describes a common method for the synthesis of the unsaturated NHC precursor.
Materials:
-
2,4,6-Trimethylaniline (2 equivalents)
-
Glyoxal (40% aqueous solution, 1 equivalent)
-
Paraformaldehyde (2.2 equivalents)
-
Formic acid (catalytic amount)
-
Methanol
-
Ethyl acetate
-
HCl (4N in dioxane)
-
Sodium bicarbonate
Procedure:
-
Synthesis of N,N'-Dimesitylethylenediimine: To a solution of 2,4,6-trimethylaniline in methanol, add glyoxal and a catalytic amount of formic acid. Stir the mixture at room temperature for 3 hours. The resulting yellow precipitate is filtered, washed with cold methanol, and dried in vacuo.[6]
-
Synthesis of 1,3-Dimesitylimidazolium chloride: The N,N'-dimesitylethylenediimine is dissolved in ethyl acetate and cooled to 0 °C. A solution of paraformaldehyde and HCl in dioxane is added, and the reaction is stirred for 2.5 hours. The resulting precipitate is filtered, dried, and then dissolved in dichloromethane. Sodium bicarbonate is added to neutralize any remaining acid. The solution is filtered, and the solvent is removed to yield the product.[6]
Protocol 2: Synthesis of Grubbs Second-Generation Catalyst [(SIMes)(PCy₃)Cl₂Ru=CHPh]
This protocol outlines a method for the synthesis of the Grubbs second-generation catalyst.
Materials:
-
Ru(p-cymene)(COD) (1 equivalent)
-
1,3-Dimesityl-4,5-dihydro-1H-imidazolium chloride (SIMes·HCl)
-
Tricyclohexylphosphine (PCy₃) (1 equivalent)
-
α,α-Dichlorotoluene (PhCHCI₂) (1 equivalent)
-
Toluene
-
Pentane or Hexane
Procedure:
-
In a glovebox, a mixture of Ru(p-cymene)(COD), PCy₃, and the SIMes·HCl is prepared in toluene.
-
To this mixture, PhCHCl₂ is added.
-
The reaction mixture is stirred at a temperature between 20-80 °C for 12-48 hours.
-
The solvent is removed under vacuum, and the residue is washed with pentane or hexane to afford the Grubbs second-generation catalyst as a solid.[7]
Protocol 3: General Procedure for Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
Materials:
-
Diethyl diallylmalonate
-
Grubbs Second-Generation Catalyst (e.g., 5 mol%)
-
Dry, degassed dichloromethane (CH₂Cl₂)
-
Silica gel
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the Grubbs second-generation catalyst in dry, degassed CH₂Cl₂.
-
Add the diethyl diallylmalonate to the catalyst solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the reaction from the inert atmosphere and quench the reaction by opening it to the air.
-
Concentrate the reaction mixture and purify by column chromatography on silica gel to isolate the product.[8]
Protocol 4: General Procedure for Ring-Opening Metathesis Polymerization (ROMP) of Norbornene
Materials:
-
Norbornene
-
Grubbs Second-Generation Catalyst (e.g., 0.01 mol%)
-
Dry, degassed dichloromethane (CH₂Cl₂)
-
Methanol
Procedure:
-
Under an inert atmosphere, dissolve the norbornene in dry, degassed CH₂Cl₂.
-
Prepare a stock solution of the Grubbs second-generation catalyst in CH₂Cl₂.
-
Inject the desired amount of the catalyst solution into the monomer solution with vigorous stirring.
-
Polymerization is typically rapid. After the desired time, add a small amount of ethyl vinyl ether to quench the catalyst.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter and dry the polymer to a constant weight.[9]
Protocol 5: General Procedure for Cross-Metathesis (CM)
Materials:
-
Alkene 1 (e.g., Eugenol)
-
Alkene 2 (e.g., cis-2-Butene-1,4-diol)
-
Hoveyda-Grubbs Second-Generation Catalyst
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Under an inert atmosphere, dissolve the two alkene substrates in CH₂Cl₂.
-
Add the Hoveyda-Grubbs second-generation catalyst to the solution.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.[5]
Visualizations
Catalytic Cycle of Ruthenium-Catalyzed Olefin Metathesis
Caption: General catalytic cycle for ruthenium-catalyzed olefin metathesis.
General Experimental Workflow for Olefin Metathesis
Caption: A typical experimental workflow for an olefin metathesis reaction.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tkelly.org [tkelly.org]
- 6. WO2008036084A1 - Synthesis of 1,3 disubstituted imidazolium salts - Google Patents [patents.google.com]
- 7. CN101775043A - Method for synthesizing second generation Grubbs catalyst - Google Patents [patents.google.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Preparation of Palladium-NHC Complexes from 1,3-Dimesityl-1H-imidazol-3-ium Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of palladium N-heterocyclic carbene (NHC) complexes, utilizing 1,3-dimesityl-1H-imidazol-3-ium chloride (IMes·HCl) as the ligand precursor. These complexes are highly valued catalysts in modern organic synthesis, particularly in cross-coupling reactions pivotal to drug discovery and development.
Introduction
Palladium-NHC complexes have emerged as a superior class of catalysts for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3] The strong σ-donating ability of the NHC ligand stabilizes the palladium center, leading to highly active and thermally stable catalysts.[1] This enhanced stability and activity often translate to higher yields, lower catalyst loadings, and broader substrate scope compared to traditional phosphine-ligated palladium catalysts. The use of the bulky 1,3-dimesityl-1H-imidazol-2-ylidene (IMes) ligand has been instrumental in the success of many challenging cross-coupling reactions.
This guide details two reliable protocols for the preparation of versatile palladium-IMes complexes: a PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex, trans-[Pd(IMes)Cl₂(Pyridine)], and an allyl-ligated complex, [Pd(IMes)(allyl)Cl].
Experimental Protocols
Protocol 1: Synthesis of trans-[Pd(IMes)Cl₂(Pyridine)]
This protocol describes the synthesis of a PEPPSI-type palladium-NHC complex. These complexes are known for their air and moisture stability, making them convenient to handle in a standard laboratory setting.[1]
Materials:
-
This compound chloride (IMes·HCl)
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Pentane or Hexane, anhydrous
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound chloride (1.0 eq.), palladium(II) chloride (1.05 eq.), and potassium carbonate (5.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous pyridine as the solvent.
-
The reaction mixture is stirred vigorously at 80 °C for 16 hours under an inert atmosphere.[1]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is dissolved in dichloromethane and filtered through a pad of Celite® to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The product is precipitated by the addition of cold pentane or hexane and collected by filtration.
-
The solid is washed with pentane or hexane and dried under vacuum to afford trans-[Pd(IMes)Cl₂(Pyridine)] as a yellow solid.
Diagram of the Experimental Workflow for Protocol 1:
Caption: Workflow for the synthesis of a PEPPSI-type palladium-NHC complex.
Protocol 2: Synthesis of [Pd(IMes)(allyl)Cl]
This protocol details the preparation of an allyl-ligated palladium-NHC complex. These complexes are excellent precursors for the generation of catalytically active Pd(0) species.[4]
Materials:
-
This compound chloride (IMes·HCl)
-
Sodium hydride (NaH) or Potassium tert-amylate (KOtAm)
-
Allylpalladium(II) chloride dimer, [Pd(allyl)Cl]₂
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes, anhydrous
Procedure:
Method A: In-situ Generation of the Free Carbene [4]
-
In a dry Schlenk flask under an inert atmosphere, suspend this compound chloride (2.0 eq.) in anhydrous THF.
-
Add potassium tert-amylate (2.0 eq.) and stir the mixture at room temperature for 2 hours.
-
In a separate flask, dissolve allylpalladium(II) chloride dimer (1.0 eq.) in anhydrous THF.
-
Slowly add the palladium solution to the carbene solution at room temperature and stir for an additional 2 hours.
-
Remove the solvent under reduced pressure.
-
Add anhydrous hexanes to the residue and filter the mixture to remove inorganic salts.
-
The filtrate is concentrated under vacuum to yield [Pd(IMes)(allyl)Cl] as a solid.
Method B: Isolation of the Free Carbene [4]
-
In a dry Schlenk flask under an inert atmosphere, react this compound chloride (1.0 eq.) with sodium hydride (1.5 eq.) in dry hexanes at room temperature for 20 hours.
-
Filter the mixture under inert atmosphere and wash the solid with dry hexanes.
-
Evaporate the filtrate in vacuo to yield the free carbene, IMes.
-
In a separate Schlenk tube, dissolve the isolated IMes (2.0 eq.) and [Pd(allyl)Cl]₂ (1.0 eq.) in dry diethyl ether at -78 °C.
-
Allow the solution to warm to room temperature and stir for 2 hours.
-
Remove the ether in vacuo and triturate the product with anhydrous hexanes.
-
Filter the mixture and wash with hexanes to afford [Pd(IMes)(allyl)Cl].
Diagram of the Logical Relationship for Protocol 2:
Caption: Two synthetic pathways for the preparation of [Pd(IMes)(allyl)Cl].
Quantitative Data Summary
The following table summarizes typical yields and key NMR spectroscopic data for the synthesized palladium-NHC complexes. Chemical shifts (δ) are reported in parts per million (ppm).
| Complex | Typical Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| trans-[Pd(IMes)Cl₂(Pyridine)] | 97-98[1] | Aromatic protons of pyridine ring: ~8.9, 7.7, 7.3.[5] Mesityl protons: ~6.9 (s, 4H, Ar-H), ~2.3 (s, 6H, p-CH₃), ~2.1 (s, 12H, o-CH₃). Imidazolyl protons: ~7.1 (s, 2H, NCH). | Carbene Carbon (Pd-C): ~163.[5] Pyridine carbons: ~152, 137, 124. Mesityl carbons: ~139, 136, 129, 21, 19. Imidazolyl carbons: ~123. |
| [Pd(IMes)(allyl)Cl] | 82-96[4] | Mesityl protons: ~6.8 (s, 4H, Ar-H), ~2.3 (s, 6H, p-CH₃), ~2.1 (s, 12H, o-CH₃). Imidazolyl protons: ~6.6 (s, 2H, NCH). Allyl protons: ~4.7 (m, 1H, CH), ~3.9 (d, 1H, CH₂-syn), ~2.7 (d, 1H, CH₂-anti).[4] | Carbene Carbon (Pd-C): ~180. Mesityl carbons: ~138, 136, 129, 21, 18. Imidazolyl carbons: ~122. Allyl carbons: ~113 (CH), ~63 (CH₂). |
Applications in Drug Development
Palladium-NHC complexes are instrumental in the synthesis of complex organic molecules, a cornerstone of modern drug development. Their high efficiency and functional group tolerance make them ideal for:
-
Suzuki-Miyaura Coupling: Formation of biaryl structures, a common motif in pharmaceuticals.[2][3]
-
Buchwald-Hartwig Amination: Construction of C-N bonds, essential for the synthesis of a vast number of nitrogen-containing drugs.
-
Heck and Sonogashira Couplings: Versatile methods for C-C bond formation, enabling the elaboration of complex molecular scaffolds.
-
Late-Stage Functionalization: The robustness of these catalysts allows for the modification of complex, drug-like molecules at late stages of a synthetic sequence, facilitating the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[6]
The predictable reactivity and high yields achieved with these catalysts streamline synthetic routes, reduce waste, and ultimately accelerate the drug discovery process. The protocols outlined herein provide a reliable foundation for accessing these powerful catalytic tools.
References
- 1. PEPPSI - Wikipedia [en.wikipedia.org]
- 2. Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]
- 3. NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06334H [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: The Utility of 1,3-Dimesityl-1H-imidazol-3-ium Salts in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dimesityl-1H-imidazol-3-ium chloride, commonly known as IMes·HCl, is a stable, crystalline solid that serves as a crucial precursor to the N-heterocyclic carbene (NHC) IMes (1,3-dimesitylimidazol-2-ylidene).[1][2] NHCs are a class of persistent carbenes that have emerged as powerful ancillary ligands for transition metals in catalysis. Due to their strong σ-donating properties and steric bulk, NHC ligands like IMes form highly stable and active complexes with metals such as palladium and ruthenium.[3]
The air and moisture stability of the imidazolium salt precursor makes it a convenient and widely used reagent in synthetic labs, eliminating the need for strictly inert atmosphere techniques for storage and handling.[1][4] The active carbene is typically generated in situ through deprotonation with a suitable base. These attributes make IMes·HCl an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates.
Key Applications in Pharmaceutical Synthesis
The primary role of this compound chloride is as a pre-ligand in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds that form the backbone of many drug molecules.
Key applications include:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: Used for coupling arylboronic acids with aryl chlorides, which are often unreactive with traditional phosphine ligands.[5]
-
Palladium-Catalyzed Kumada-Corriu Coupling: Effective in the cross-coupling of aryl Grignard reagents with challenging aryl chloride substrates.[5]
-
Ruthenium-Catalyzed Olefin Metathesis: The resulting NHC-ruthenium complexes are pivotal catalysts for ring-closing metathesis (RCM), a key strategy in the synthesis of macrocyclic drug candidates.[5]
-
Palladium-Catalyzed Sonogashira Coupling: Facilitates the coupling of terminal alkynes with aryl halides, a common transformation in the synthesis of various pharmaceutical scaffolds.[5]
The general workflow involves the generation of the active catalyst from the imidazolium salt, which then enters the catalytic cycle to facilitate the desired bond formation.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of the IMes·HCl precursor itself, a critical first step for its application.
| Starting Materials | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N,N'-Dimesityl-1,4-diazabutadiene | Paraformaldehyde, TMSCl | Ethyl Acetate | Reflux | - | 69 | [1] |
| 1,3,5-Trimesityl-1,3,5-triazinane, N-mesitylformamide | HCl (in Dioxane) | Toluene | 40 | 18 | 65 | [5] |
TMSCl: Trimethylsilyl chloride
Experimental Protocols
Protocol 1: Synthesis of this compound Chloride (IMes·HCl)
This protocol is adapted from a reliable, high-yielding procedure.[1] It involves the cyclization of a diazabutadiene intermediate.
References
- 1. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | 141556-45-8 [chemicalbook.com]
Application Notes and Protocols for Transmetalation of N-Heterocyclic Carbene (NHC) Ligands from Silver to Other Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the remarkable stability they impart to metal complexes. The synthesis of various metal-NHC complexes is often streamlined by a versatile two-step procedure involving the initial formation of a silver(I)-NHC complex, followed by the transmetalation of the NHC ligand to a different target metal. This method is widely adopted due to the facile and reliable synthesis of Ag(I)-NHC precursors, their stability for handling and storage, and the favorable thermodynamics of the subsequent ligand transfer, often driven by the precipitation of insoluble silver salts.[1]
These application notes provide a comprehensive overview and detailed protocols for the transmetalation of NHC ligands from silver complexes to other catalytically and pharmaceutically relevant metals such as gold, palladium, copper, and ruthenium.
Principle of Transmetalation
The transmetalation process relies on the lability of the silver-carbene bond.[2] Ag(I)-NHC complexes, typically synthesized by reacting an imidazolium salt with a silver source like silver(I) oxide (Ag₂O), serve as effective carbene transfer agents.[1][3] When the isolated or in-situ generated Ag(I)-NHC complex is treated with a suitable precursor of another metal (M), the NHC ligand is transferred from silver to the new metal center, usually resulting in the formation of a silver halide (AgX) precipitate, which can be easily removed by filtration. This drives the reaction towards the formation of the desired M-NHC complex.[1]
The general workflow for this process can be visualized as follows:
Figure 1: General experimental workflow for the synthesis of Metal-NHC complexes via silver transmetalation.
Scope of Transmetalation
The Ag(I)-NHC transmetalation strategy is exceptionally broad and provides access to a wide array of metal-NHC complexes. This includes other coinage metals (Au, Cu), platinum group metals (Pd, Ru, Rh, Ir), and even first-row transition metals (Fe, Co, Cr).[1][4] This versatility makes it a cornerstone technique in the synthesis of novel catalysts and metallodrugs.
Figure 2: Scope of metals accessible via NHC transmetalation from silver(I)-NHC precursors.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of Ag(I)-NHC complexes and their subsequent transmetalation to gold, palladium, and ruthenium.
Protocol 1: Synthesis of a Silver(I)-NHC Complex
This protocol describes a general procedure for synthesizing a silver(I)-NHC complex from an imidazolium salt precursor using silver(I) oxide.
Materials:
-
1,3-Dialkylimidazolium salt (1.0 eq)
-
Silver(I) oxide (Ag₂O) (0.5 - 0.6 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Celite®
Procedure:
-
To a round-bottom flask shielded from light (e.g., wrapped in aluminum foil), add the imidazolium salt (1.0 eq) and silver(I) oxide (0.55 eq).
-
Add anhydrous dichloromethane via syringe.
-
Stir the resulting suspension vigorously at room temperature for 4-24 hours. The reaction progress can be monitored by the disappearance of the imidazolium salt starting material (e.g., by TLC or ¹H NMR).
-
Upon completion, filter the mixture through a pad of Celite® to remove excess Ag₂O and the silver halide byproduct.
-
Wash the Celite® pad with additional dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the Ag(I)-NHC complex, which can be used in the next step without further purification.
Protocol 2: Transmetalation to Gold(I)
This protocol details the synthesis of a Gold(I)-NHC complex from a pre-formed or in-situ generated Silver(I)-NHC complex.[2][5]
Materials:
-
Silver(I)-NHC complex (1.0 eq)
-
(Dimethyl sulfide)gold(I) chloride ((CH₃)₂SAuCl) (1.0 - 1.2 eq)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃), anhydrous
Procedure:
-
Dissolve the Silver(I)-NHC complex (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a separate flask, dissolve (CH₃)₂SAuCl (1.1 eq) in anhydrous dichloromethane.
-
Add the (CH₃)₂SAuCl solution to the Silver(I)-NHC solution dropwise at room temperature.
-
A white precipitate of silver chloride (AgCl) should form immediately or upon stirring.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Filter the mixture through a pad of Celite® to remove the AgCl precipitate.
-
Wash the Celite® pad with additional dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude Gold(I)-NHC complex can be purified by recrystallization or column chromatography. For instance, precipitation from a dichloromethane/pentane mixture can yield the pure product.[2]
Protocol 3: Transmetalation to Palladium(II)
This protocol outlines the synthesis of a Palladium(II)-NHC complex. This can be performed as a one-pot reaction starting from the imidazolium salt or from an isolated Ag(I)-NHC complex.[3][6][7]
Materials:
-
Silver(I)-NHC complex (1.0 eq)
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂) or Palladium(II) acetate (Pd(OAc)₂) (0.5 eq for bidentate NHC, 1.0 eq for monodentate)
-
Acetonitrile (CH₃CN) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the Silver(I)-NHC complex (1.0 eq) in the chosen solvent (e.g., acetonitrile) in a round-bottom flask.
-
Add the palladium precursor (e.g., PdCl₂(CH₃CN)₂) (1.0 eq) to the solution.
-
Stir the mixture at room temperature to 80 °C for 2-12 hours. The formation of a silver salt precipitate is indicative of the reaction progress.
-
After cooling to room temperature, filter the mixture to remove the silver salt precipitate.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude Palladium(II)-NHC complex.
-
Purify the product by washing with appropriate solvents (e.g., diethyl ether) or by recrystallization.
Protocol 4: Transmetalation to Ruthenium(II)
This protocol describes the transfer of an NHC ligand from silver to a ruthenium(II) center.[8]
Materials:
-
Silver(I)-NHC complex (1.0 eq)
-
Di-μ-chloro-bis(p-cymene)ruthenium(II) ([RuCl₂(p-cymene)]₂) (0.5 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the Silver(I)-NHC complex (1.0 eq) and [RuCl₂(p-cymene)]₂ (0.5 eq) in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 12-24 hours. A precipitate of AgCl will form.
-
Filter the reaction mixture through Celite® to remove the AgCl precipitate.
-
Wash the Celite® pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Induce precipitation of the product by adding a non-polar solvent like hexane or pentane.
-
Collect the solid product by filtration, wash with hexane, and dry under vacuum.
Data Presentation: Summary of Yields
The efficiency of the transmetalation reaction can vary depending on the specific NHC ligand, the target metal, and the reaction conditions. The table below summarizes representative yields reported in the literature for the synthesis of various M-NHC complexes via the silver transmetalation route.
| Target Metal | Metal Precursor | NHC Ligand Type | Solvent | Yield (%) | Reference |
| Au(I) | (CH₃)₂SAuCl | Alkyne-functionalized | CDCl₃ | Quantitative | [2] |
| Au(I) | (CH₃)₂SAuCl | Benzyl-protected | CH₂Cl₂ | 22.2 | [2] |
| Au(I) | Au(tht)Cl | Imidazolium-based | Various | 91-94 | [5] |
| Pd(II) | PdCl₂(CH₃CN)₂ | Bis-benzimidazolium | CH₃CN | - | [7] |
| Pd(II) | Pd(OAc)₂ | Bis-benzimidazolium | DMSO | Modest | [9] |
| Ru(II) | [RuCl₂(p-cymene)]₂ | Bis-imidazolium | CH₂Cl₂ | - | [8] |
| Cu(I) | CuCl | Imidazolium-based | Various | - | [10] |
| Cr, Fe, Co | Various | Macrocyclic tetra-NHC | Various | Moderate-High | [4] |
Note: Yields can be for the overall two-step process or for the transmetalation step alone. Refer to the specific literature for detailed conditions.
Conclusion
The transmetalation of N-heterocyclic carbene ligands from silver(I) complexes is a robust, versatile, and widely employed strategy for the synthesis of a vast range of metal-NHC complexes. The operational simplicity, driven by the easy removal of silver salt byproducts, makes this method highly attractive for both academic research and industrial applications, including the development of novel catalysts for cross-coupling reactions and the design of new metallodrugs with potential therapeutic applications. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of M-NHC complexes.
References
- 1. Coinage metal N-heterocyclic carbene complexes - Wikipedia [en.wikipedia.org]
- 2. N-heterocyclic carbene gold(I) and silver(I) complexes bearing functional groups for bio-conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploiting a dimeric silver transmetallating reagent to synthesize macrocyclic tetracarbene complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Gold–NHC complexes: from synthetic aspects to anti-cancer activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Palladium–NHC complex - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, structure and transmetalation of N-heterocyclic carbene complex of silver. Evidence of halogen exchange during the synthetic process - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. arcjournals.org [arcjournals.org]
- 10. BJOC - Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dimesityl-1H-imidazol-3-ium Salts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,3-dimesityl-1H-imidazol-3-ium synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound chloride?
A1: The most common routes for synthesizing this compound chloride (IMes·HCl) involve multi-component reactions. A widely used approach is a two-step synthesis. The first step is the condensation of mesitylamine with glyoxal to form the N,N'-dimesitylethylenediimine intermediate. The second step is the cyclization of this diimine with paraformaldehyde and a source of chloride, such as hydrochloric acid or trimethylchlorosilane, to yield the desired imidazolium salt.[1][2][3] One-pot procedures starting from glyoxal, a substituted aniline, and formaldehyde have also been developed.[4][5]
Q2: What is the role of the formamidine intermediate in some synthetic variations?
A2: In certain synthetic strategies, N,N'-bis(mesityl)formamidine can be used as a key intermediate. This compound can react with dichloroethane in the presence of a base to form the imidazolinium salt. Interestingly, the formamidine itself can act as both the substrate and a sacrificial base in the reaction, leading to nearly quantitative yields in some cases.[4]
Q3: Can other counter-ions be used instead of chloride?
A3: Yes, while chloride is a common counter-ion, others like tetrafluoroborate (BF4-) can be used. Imidazolium tetrafluoroborates are often less hygroscopic and easier to crystallize than their chloride counterparts. The choice of counter-ion can also influence the solubility and the deprotonation rate of the carbene precursor in subsequent applications.[5]
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Standard laboratory safety precautions should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some reagents like paraformaldehyde and hydrochloric acid are hazardous and should be handled with care. Reactions should be monitored for any exothermic behavior.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction of the diimine intermediate. | - Ensure all starting materials, especially the diimine, are pure and dry.- Increase the reaction time or temperature, but monitor for decomposition.- Use a more reactive source for the C2 carbon, such as chloromethyl ethyl ether, though this may be a lower-yielding and more time-consuming method.[5] |
| Steric hindrance from the bulky mesityl groups. | - Allow for longer reaction times as steric hindrance can decrease the reaction rate. | |
| Incorrect stoichiometry of reactants. | - Carefully measure and ensure the correct molar ratios of all reactants as specified in the protocol. | |
| Low purity of starting materials. | - Purify starting materials such as mesitylamine and glyoxal before use. Recrystallization or distillation may be necessary. | |
| Formation of Side Products | Presence of moisture leading to hydrolysis of intermediates. | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Unwanted side reactions due to the basicity of reagents. | - The choice of base can be critical. For example, using diisopropylethylamine instead of a sacrificial formamidine base has been shown to hinder the reaction. | |
| Difficulty in Product Purification | Product is an oil or does not precipitate cleanly. | - Try changing the solvent for precipitation. Diethyl ether is commonly used to precipitate the imidazolium salt from the reaction mixture.[2]- If the chloride salt is hygroscopic, consider converting it to a tetrafluoroborate salt which may crystallize more readily.[5] |
| Contamination with starting materials or by-products. | - Wash the crude product thoroughly with appropriate solvents (e.g., cold methanol, diethyl ether) to remove unreacted starting materials and soluble impurities.[1][2]- Recrystallization from a suitable solvent system (e.g., isopropanol) can be effective for purification.[6] |
Quantitative Data Summary
| Synthetic Method | Key Reactants | Solvent(s) | Typical Yield | Reference |
| Two-Step Synthesis (Chloride Salt) | Mesitylamine, Glyoxal, Paraformaldehyde, HCl | Methanol, Ethyl Acetate | 85-91% | [1][6] |
| One-Step, Three-Component (Chloride Salt) | Substituted anilines, Dichloroethane, Formamidine (as base) | Solvent-free | Moderate | |
| Two-Step Synthesis (Tetrafluoroborate Salt) | Mesitylamine, Glyoxal, Paraformaldehyde, HBF4 | Toluene | Not specified | [6] |
| Formamidine-based Synthesis (Chloride Salt) | N,N′-bis(mesityl)formamidine, Dichloroethane | Solvent-free | Nearly quantitative |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound chloride (IMes·HCl)
Step 1: Synthesis of N,N'-dimesitylethylenediimine
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2 equivalents) in methanol.
-
Add glyoxal (40 wt% solution in water, 1 equivalent) and a catalytic amount of formic acid to the solution.
-
Stir the mixture at room temperature for 3 hours. A yellow precipitate should form.
-
Collect the precipitate by filtration, wash with cold methanol, and dry in vacuo. This yields the N,N'-dimesitylethylenediimine intermediate.[1][2]
Step 2: Synthesis of this compound chloride
-
Charge a round-bottom flask with the N,N'-dimesitylethylenediimine intermediate (1 equivalent) and ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of paraformaldehyde (1.3 equivalents) in 4N HCl in dioxane (1.6 equivalents).
-
Add the paraformaldehyde/HCl solution to the cooled diimine solution.
-
Stir the reaction mixture for 2.5 hours at room temperature. A beige precipitate should form.
-
Collect the precipitate by filtration.
-
Dissolve the precipitate in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether and dry in vacuo to obtain pure this compound chloride.[2]
Protocol 2: One-Step Synthesis from N,N′-bis(mesityl)formamidine
-
In a reaction vessel, combine N,N′-bis(mesityl)formamidine (2 equivalents) and dichloroethane (1 equivalent).
-
Heat the mixture under solvent-free conditions. The formamidine acts as both the reactant and a sacrificial base.
-
After the reaction is complete, the product, 1,3-dimesitylimidazolinium chloride, can be purified by simple filtration.[4]
-
The formamidine hydrochloride byproduct can be isolated and recycled by treatment with a base like pyridine.[4]
Visualizations
Caption: Two-step synthesis workflow for this compound chloride.
Caption: Troubleshooting logic for addressing low yield in imidazolium salt synthesis.
References
- 1. WO2008036084A1 - Synthesis of 1,3 disubstituted imidazolium salts - Google Patents [patents.google.com]
- 2. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
- 3. Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile Preparation of Imidazolinium Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Purification of 1,3-Dimesityl-1H-imidazol-3-ium Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-dimesityl-1H-imidazol-3-ium chloride.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound chloride?
A1: Pure this compound chloride is typically an off-white to white microcrystalline powder.[1] A beige or yellowish color may indicate the presence of impurities.[2]
Q2: What are the common purification techniques for this compound?
A2: The most common purification techniques are recrystallization and washing with appropriate solvents. Recrystallization can be performed from solvents like isopropanol or a mixture of hot acetonitrile and diethyl ether.[1][2] Washing the crude product with solvents such as diethyl ether or ethyl acetate is also effective for removing certain impurities.[1][2]
Q3: What are some common impurities that can be present after synthesis?
A3: Common impurities may include unreacted starting materials such as 2,4,6-trimethylaniline, glyoxal, or N,N'-dimesitylethylenediimine, as well as byproducts from the cyclization reaction. Residual solvents from the synthesis or purification steps can also be present.
Q4: How can I assess the purity of my this compound chloride?
A4: Purity can be assessed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool to identify the compound and detect impurities. Elemental analysis (CHN) can confirm the elemental composition. High-Performance Liquid Chromatography (HPLC) is another method to determine purity.[3][4]
Troubleshooting Guide
Problem: My product is a beige or yellow powder, not white.
-
Possible Cause: This discoloration often indicates the presence of residual impurities from the synthesis, potentially oxidized species or unreacted starting materials.
-
Solution:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot acetonitrile and then add diethyl ether to precipitate the purified product.[2] Alternatively, recrystallization from isopropanol has been shown to yield a pure white powder.[1]
-
Decolorizing Charcoal: For persistent color, you can try dissolving the product in a suitable solvent (e.g., water or an alcohol), adding a small amount of activated decolorizing charcoal, heating the mixture, and then filtering to remove the charcoal before proceeding with recrystallization.[5]
-
Washing: Thoroughly wash the filtered solid with diethyl ether or ethyl acetate to remove colored, non-polar impurities.[1][2]
-
Problem: The ¹H NMR spectrum shows unexpected peaks.
-
Possible Cause: These peaks could correspond to residual solvents, unreacted starting materials, or side products.
-
Solution:
-
Identify the Impurity: Compare the chemical shifts of the unknown peaks with the known spectra of your starting materials and potential byproducts.
-
Solvent Removal: If the peaks correspond to residual solvent, dry the product under high vacuum for an extended period.[1]
-
Recrystallization/Washing: If the impurities are unreacted starting materials or byproducts, further purification by recrystallization or washing as described above is necessary. The choice of solvent for washing should be one in which the desired product is sparingly soluble, while the impurities are soluble.
-
Problem: The yield is low after purification.
-
Possible Cause:
-
Product loss during transfers and filtration.
-
The chosen recrystallization solvent system may be too good a solvent for your product, leading to significant loss in the mother liquor.
-
Precipitation may be incomplete.
-
-
Solution:
-
Optimize Recrystallization: If you suspect significant loss in the mother liquor, you can try to cool the solution for a longer period or place it in a refrigerator or ice bath to maximize crystal formation.[1] You can also attempt to recover a second crop of crystals from the filtrate.[2]
-
Solvent Selection: Experiment with different solvent systems for recrystallization to find one that provides a good balance between dissolving the crude product when hot and having low solubility when cold.
-
Careful Handling: Ensure careful handling during transfers and wash the filtration apparatus with a small amount of cold solvent to recover any remaining product.
-
Quantitative Data Summary
| Purification Method | Solvent System | Typical Yield | Purity | Appearance | Reference |
| Recrystallization & Washing | Ethyl Acetate, Diethyl Ether | 85% | >98.0% (implied) | White microcrystalline | [1] |
| Recrystallization | Hot Acetonitrile/Diethyl Ether | Not specified | High (implied) | White precipitate | [2] |
| Washing with Water and Dichloromethane | Dichloromethane, Water, Diethyl Ether | Not specified | Sufficient for use | White solid | [6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Acetonitrile and Diethyl Ether [2]
-
Transfer the crude, beige-yellow this compound chloride to a clean flask.
-
Add a minimal amount of hot acetonitrile to fully dissolve the solid.
-
Allow the solution to cool to room temperature.
-
Slowly add diethyl ether to the solution until a white precipitate forms.
-
Filter the white precipitate using a Büchner funnel.
-
Wash the precipitate with additional diethyl ether (3 x 50 mL).
-
Dry the purified white solid under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization from Isopropanol [1]
-
Dissolve the crude product in a minimal amount of boiling isopropanol.
-
Allow the solution to cool slowly to room temperature to facilitate crystal formation.
-
Further cool the flask in an ice bath to maximize precipitation.
-
Collect the white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the crystals under high vacuum.
Purification Workflow
Caption: Purification and troubleshooting workflow for this compound chloride.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. This compound Chloride CAS 141556-45-8 Manufacturers [jl-pharms.com]
- 4. researchgate.net [researchgate.net]
- 5. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Generation of N-Heterocyclic Carbenes from Imidazolium Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the generation of N-heterocyclic carbenes (NHCs) from imidazolium salts. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired NHC-Catalyzed Product
-
Question: I am not observing the expected catalytic activity after adding the base to my imidazolium salt. What could be the problem?
Answer: A low or non-existent yield of your desired product can stem from several factors related to the generation of the active NHC catalyst. The primary reasons include incomplete deprotonation of the imidazolium salt, decomposition of the NHC through side reactions, or the formation of an undesired "abnormal" carbene isomer.
Troubleshooting Steps:
-
Verify Base Strength: Ensure the base you are using is strong enough to deprotonate the imidazolium salt. The pK_a of the conjugate acid of the base should be significantly higher than the pK_a of the imidazolium salt (typically in the range of 21-24)[1]. For instance, sodium hydride (NaH), potassium tert-butoxide (KOtBu), or organolithium reagents are commonly used.
-
Check for Ring Opening: If you are using a strong, nucleophilic base such as hydroxide or certain alkoxides, your imidazolium salt may be undergoing ring opening, which deactivates the precursor[2]. Consider switching to a non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA).
-
Investigate Abnormal Carbene Formation: Your reaction conditions might be favoring the formation of an "abnormal" NHC (aNHC), where deprotonation occurs at the C4 or C5 position of the imidazolium ring instead of the desired C2 position[1][3]. These aNHCs can have different catalytic activities. To favor the formation of the normal NHC, you can:
-
Use an imidazolium salt with a substituent at the C2 position as a protecting group, which can direct deprotonation to the C4/C5 position if an aNHC is desired, or ensure the C2 proton is the most acidic for normal NHC formation[3].
-
Modify the reaction conditions (base, solvent) as the formation of normal vs. abnormal carbenes can be highly dependent on these factors[1][3].
-
-
Issue 2: Formation of "Abnormal" N-Heterocyclic Carbenes (aNHCs)
-
Question: My characterization data (e.g., NMR) suggests that I have formed an abnormal carbene. How can I confirm this and how can I favor the formation of the "normal" C2-carbene?
Answer: The formation of abnormal carbenes, where the metal center binds to the C4 or C5 position of the imidazolium ring, is a known side reaction[1][3]. This is often influenced by steric and electronic factors.
Confirmation of aNHC Formation:
-
NMR Spectroscopy: In the 13C NMR spectrum, the carbenic carbon of a normal NHC-metal complex typically appears in a characteristic downfield region. An abnormal carbene will show a different chemical shift for the carbon bound to the metal. 1H NMR will also show distinct patterns for the protons on the imidazolium ring.
Strategies to Favor Normal (C2) NHC Formation:
-
Choice of Base: The presence and nature of the base can significantly influence the site of deprotonation. In some cases, the absence of a strong base can lead to C4-H bond activation by a metal complex, forming an abnormal carbene complex. The use of a strong base like Cs2CO3 can favor the deprotonation of the more acidic C2 proton, leading to the normal NHC[1].
-
Imidazolium Salt Substitution: The substituents on the imidazolium ring play a crucial role. Bulky N-substituents can sterically hinder the C2 position, but generally, the C2-proton is the most acidic. If the C2 position is blocked with a substituent, deprotonation will occur at C4 or C5[3].
-
Reaction Temperature: Thermal rearrangement from a normal to an abnormal NHC complex has been observed. For example, a normal NHC-gallium complex was shown to isomerize to the abnormal isomer upon heating, with a 77% yield of the abnormal complex after 10 hours at 100 °C in benzene[4]. Therefore, running the reaction at a lower temperature might favor the kinetic, normal product.
-
Issue 3: Imidazolium Salt Ring Opening
-
Question: I am using a strong base, but I am getting a complex mixture of products and low yield of my target compound. Could my imidazolium salt be decomposing?
Answer: Yes, imidazolium salts can undergo ring opening, especially in the presence of strong nucleophilic bases like hydroxides or alkoxides. This leads to the formation of N-formyl-N,N'-disubstituted ethylenediamines or other degradation products, which are catalytically inactive.
Troubleshooting and Prevention:
-
Select a Non-Nucleophilic Base: To avoid ring opening, use a sterically hindered, non-nucleophilic strong base. Good choices include potassium bis(trimethylsilyl)amide (KHMDS), sodium hydride (NaH), or lithium diisopropylamide (LDA).
-
Control Reaction Temperature: Perform the deprotonation at low temperatures (e.g., 0 °C or -78 °C) to minimize the rate of the ring-opening side reaction.
-
Solvent Choice: The choice of solvent can influence the solubility and reactivity of the base. Aprotic, non-polar solvents like THF or toluene are generally preferred for NHC generation.
-
Quantitative Data Summary
The following table summarizes the influence of various factors on the outcome of NHC generation, including some quantitative examples found in the literature.
| Factor | Condition | Outcome | Yield/Ratio | Reference |
| Base | Pd(OAc)2, IMes·HCl, no base | Formation of a mixed normal/abnormal NHC complex | - | [1] |
| Pd(OAc)2, IMes·HCl, Cs2CO3 | Selective formation of the normal bis(carbene) complex | - | [1] | |
| Temperature | Normal IPr-Ga(CH2SiMe3)3 complex in d6-benzene, 100 °C, 10 h | Isomerization to the abnormal NHC-gallium complex | 77% | [4] |
| Substituents | 1,2,3-trialkylated imidazolium precursor | Mixture of C4- and C5-bound abnormal isomers | 3:1 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the in situ Generation of NHCs for Catalysis
This protocol is a general guideline for the generation of an NHC catalyst in the reaction mixture.
Materials:
-
Imidazolium salt (e.g., IPr·HCl, IMes·HCl)
-
Anhydrous, aprotic solvent (e.g., THF, toluene, dioxane)
-
Strong, non-nucleophilic base (e.g., NaH, KOtBu, KHMDS)
-
Substrate for the catalytic reaction
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the imidazolium salt (1.0 eq).
-
Add the anhydrous solvent.
-
Cool the mixture to the desired temperature (typically 0 °C or room temperature).
-
Slowly add the base (1.0-1.1 eq) to the suspension of the imidazolium salt.
-
Stir the mixture for a predetermined time (e.g., 30-60 minutes) to allow for complete deprotonation and formation of the free NHC. The solution may become clear or change color.
-
Add the substrate and any other reagents to the solution containing the in situ generated NHC.
-
Proceed with the catalytic reaction under the desired conditions (e.g., heating, stirring for a specific time).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).
Protocol 2: Synthesis of a Palladium(II)-NHC Complex
This protocol describes the synthesis and isolation of a well-defined NHC-metal complex.
Materials:
-
Imidazolium salt (e.g., [H2bisPhOEtIm]I2)
-
Palladium(II) acetate
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve the imidazolium salt (1.0 eq) in acetone in a round-bottom flask.
-
Add palladium(II) acetate (1.0 eq) to the solution. The color of the solution will typically change.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Add diethyl ether to the residue to precipitate the crude product.
-
Collect the solid by filtration and wash with diethyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/ether) to yield the pure Pd(II)-NHC complex. In a specific example, this procedure yielded the product in 80% yield[5].
Logical Diagrams
The following diagram illustrates the key decision points and potential outcomes in the generation of N-heterocyclic carbenes from imidazolium salts.
Caption: Decision workflow for troubleshooting NHC generation from imidazolium salts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of C2-Symmetric N-Heterocyclic Carbene Precursors and Metal Carbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sonar.ch [sonar.ch]
- 4. Rational synthesis of normal, abnormal and anionic NHC–gallium alkyl complexes: structural, stability and isomerization insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for catalysis with IMes ligands
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with IMes [1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene] and related N-heterocyclic carbene (NHC) ligands in catalytic reactions.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic experiments involving IMes ligands.
1. Why is my reaction yield low or non-existent?
Low or no yield is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[1][2]
-
Solution:
-
Pre-catalyst Activation: If generating the catalyst in situ from a Pd(II) source (e.g., Pd(OAc)₂), ensure proper reduction to Pd(0). This can be facilitated by phosphines, amines with α-hydrogens, or alcohols.[2] Consider pre-heating the mixture of the palladium source, IMes precursor, and base before adding the substrates.[3]
-
Use a Pre-formed Catalyst: Employ a well-defined, air-stable Pd(II)-NHC precatalyst. These are designed for robust and rapid generation of the active catalyst upon exposure to a base.[4]
-
Check Catalyst Quality: Palladium sources, especially Pd(OAc)₂, can degrade over time. Use a fresh, high-purity source.[1]
-
-
-
Cause 2: Substrate Reactivity. Certain substrates are inherently less reactive in cross-coupling reactions.
-
Solution:
-
Aryl Chlorides: Aryl chlorides are often less reactive than bromides or iodides.[1] Overcoming this may require more electron-rich ligands, higher temperatures, or higher catalyst loadings.[5][6]
-
Steric Hindrance: Bulky groups on either coupling partner can slow down the reaction. Increasing the temperature or reaction time may be necessary.
-
-
-
Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is critical and interdependent.[7][8]
-
Solution:
-
Base Selection: Strong bases like NaOtBu are common but can cause decomposition of sensitive substrates.[4] Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be effective, especially with sensitive functional groups.[4][9] The solubility and particle size of the base can also impact the reaction rate.[4]
-
Solvent Selection: Nonpolar solvents like toluene are effective but may require anionic bases.[7] Polar aprotic solvents like DMF can be used, but some solvents like acetonitrile or pyridine can inhibit the reaction by coordinating to the palladium center and should be avoided.[4] Ethereal solvents (e.g., THF, dioxane, 2-MeTHF) are often a good choice.[4][10]
-
-
-
Cause 4: Presence of Inhibitors. Oxygen and water can interfere with the catalytic cycle.
-
Solution:
-
Degassing: Thoroughly degas all solvents and the reaction mixture (e.g., via argon sparging or freeze-pump-thaw cycles) to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst and lead to side reactions like homocoupling.[9][11]
-
Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, many coupling reactions require anhydrous conditions. Ensure all reagents and solvents are dry.
-
-
2. How can I minimize side-product formation?
The formation of byproducts such as homocoupled products or protodeboronated arenes (in Suzuki couplings) can reduce the yield of the desired product.
-
Cause 1: Homocoupling. This occurs when two molecules of the same coupling partner react with each other. It is often promoted by the presence of oxygen or when using a Pd(II) source that is not efficiently reduced.[11]
-
Solution:
-
Strictly Anaerobic Conditions: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) and that all solvents are properly degassed.[11]
-
Use Pd(0) Source or Pre-catalyst: Using a direct Pd(0) source like Pd₂(dba)₃ or a reliable precatalyst can minimize the presence of Pd(II) species that may promote homocoupling.[11]
-
-
-
Cause 2: Protodeboronation (Suzuki Coupling). The boronic acid/ester can be replaced by a hydrogen atom from the solvent or trace water, especially under harsh conditions (high temperature or strong base).[11]
-
Solution:
-
Milder Conditions: Use the mildest possible base (e.g., K₂CO₃, KF) and the lowest effective temperature.[12]
-
Use Stable Boronates: Consider using more stable boronic acid derivatives like pinacol esters (BPin) or MIDA boronates, which are more resistant to hydrolysis.[11]
-
Minimize Water: While some protocols use aqueous bases, excess water can promote protodeboronation. Use anhydrous solvents if this side reaction is significant.
-
-
-
Cause 3: β-Hydride Elimination. This is a potential side reaction when using alkyl coupling partners with β-hydrogens.[6]
-
Solution:
-
Bulky Ligands: The steric bulk of IMes helps to promote the desired reductive elimination over β-hydride elimination. If this is still an issue, consider even bulkier NHC ligands.[6]
-
-
Frequently Asked Questions (FAQs)
1. How should I handle and store IMes ligands and their precursors?
-
IMes (Free Carbene): The free IMes carbene is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., in a glovebox). It is typically generated in situ from its more stable salt precursor.
-
IMes·HCl (Imidazolium Salt): The hydrochloride salt (IMes·HCl) is the common precursor to the IMes ligand. It is an air-stable, white solid that can be handled on the benchtop for weighing.[13] For long-term storage, it is best kept in a desiccator to protect from ambient moisture. The synthesis of IMes·HCl is straightforward and can be performed on a large scale.[13][14]
2. How do I generate the active catalyst in situ?
The active Pd(0)-IMes catalyst is typically generated in situ from a palladium source and the IMes·HCl salt.
-
Method: Combine the palladium source (e.g., Pd(OAc)₂, PdCl₂, or Na₂PdCl₄), the IMes·HCl salt, and a base in the reaction solvent.[3]
-
Activation: The base deprotonates the imidazolium salt to form the free NHC carbene, which then coordinates to the palladium center. If starting with a Pd(II) source, a reductive process must also occur to generate the active Pd(0) species.[2]
-
Pre-activation Step: It is often beneficial to stir the palladium source, IMes·HCl, and base together in the solvent at a moderate temperature (e.g., 60 °C) for about 30 minutes before adding the coupling partners. This ensures the active catalyst has formed before the main reaction begins.[3]
3. What is the optimal temperature range for catalysis with IMes ligands?
The optimal temperature depends heavily on the specific reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) and the reactivity of the substrates.
-
General Range: Most cross-coupling reactions with IMes ligands are run at elevated temperatures, typically between 80-120 °C.[4][5]
-
Effect of Temperature: Increasing the temperature generally increases the reaction rate.[15][16] This can be crucial for activating less reactive substrates like aryl chlorides.
-
Caution: Excessively high temperatures can lead to catalyst decomposition (formation of palladium black) or an increase in side reactions like protodeboronation.[15] It is always best to start with conditions reported for similar substrates and optimize from there.
4. Can IMes ligands be sensitive to air and moisture during the reaction?
While the IMes·HCl salt is air-stable, the active catalytic species and the free carbene are not.
-
Catalyst Stability: The active Pd(0)-NHC complex can be oxidized by air, leading to deactivation.[11] Therefore, reactions must be run under an inert atmosphere.
-
Ligand Stability: Unlike many phosphine ligands, the M-NHC bond is generally very strong and stable, making the ligand less prone to dissociation or oxidation.[5][17] However, decomposition pathways for the NHC ligand itself, though less common under typical catalytic conditions, can occur.[18]
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for common cross-coupling reactions using IMes or related NHC ligands.
Table 1: Optimized Conditions for Mizoroki-Heck Reactions
| Aryl Halide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Bromoacetophenone | Styrene | Na₂PdCl₄/L1 (0.1) | NaOEt (2.0) | H₂O | 100 | 12 | 96 | [3] |
| 4-Bromoacetophenone | n-Butyl acrylate | Na₂PdCl₄/L1 (0.05) | NaOEt (2.0) | H₂O | 100 | 12 | 95 | [3] |
| 4-Chlorobenzonitrile | Ethyl acrylate | Pd(IMes)(dba)₂ (2.0) | K₂CO₃ (2.0) | ⁿBu₄NBr | 140 | 16 | 98 | [19] |
| Chlorobenzene | Styrene | Pd(IMes)(dba)₂ (2.0) | K₂CO₃ (2.0) | ⁿBu₄NBr | 140 | 16 | 95 | [19] |
(L1 = PEG-functionalized imidazolium salt)
Table 2: Optimized Conditions for Buchwald-Hartwig Amination
| Amide | Amine | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| N-Phenylbenzamide | Aniline | [Pd(IMes)(allyl)Cl] (3) | NaOtBu (1.2) | 2-MeTHF | 110 | 18 | 91 | [10] |
| N-Phenylbenzamide | Aniline | [Pd(IMes)(allyl)Cl] (3) | NaOtBu (1.2) | MTBE | 110 | 18 | 88 | [10] |
| N-Phenylbenzamide | 4-Chloroaniline | [Pd(IMes)(allyl)Cl] (3) | NaOtBu (1.2) | 2-MeTHF | 110 | 18 | 94 | [10] |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂/BINAP (1.5) | Cs₂CO₃ (1.4) | THF | 65 | 18 | 90 | [20] |
(Note: The last entry uses a phosphine ligand but is relevant for base-sensitive substrates)
Experimental Protocols
Protocol 1: Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium Chloride (IMes·HCl)
This protocol is adapted from a reliable, high-yield procedure.[13]
Materials:
-
1,4-Bis(2,4,6-trimethylphenyl)-1,4-diaza-1,3-butadiene
-
Paraformaldehyde
-
Chlorotrimethylsilane (TMSCl)
-
Ethyl acetate (EtOAc), anhydrous
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,4-diaza-1,3-butadiene in anhydrous ethyl acetate (approx. 7–10 mL per mmol of diazabutadiene) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add paraformaldehyde (1.1 equivalents) to the solution. Heat the mixture to 70 °C with vigorous stirring.
-
TMSCl Addition: In a separate flask, prepare a solution of TMSCl (1.1 equivalents) in ethyl acetate. Add this solution dropwise to the heated reaction mixture over 45 minutes.
-
Reaction: A yellow suspension will form. Continue stirring vigorously at 70 °C for 2 hours.
-
Isolation: Cool the suspension to 10 °C in an ice bath. Collect the solid product by filtration.
-
Washing: Wash the collected solid with fresh ethyl acetate, followed by tert-butyl methyl ether (tBuOMe).
-
Drying: Dry the solid to a constant weight in an oven at 100 °C to yield IMes·HCl as a colorless microcrystalline powder. Typical yields are around 69-85%.[13][14]
Protocol 2: General Procedure for a Mizoroki-Heck Reaction in Water
This protocol is a general guide based on an in situ generated Pd-NHC catalyst system.[3]
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Alkene (e.g., styrene)
-
Palladium source (e.g., Na₂PdCl₄)
-
IMes·HCl or a functionalized analogue
-
Base (e.g., NaOEt)
-
Degassed, deionized water
Procedure:
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere (N₂ or Ar), add the palladium source (0.05–0.1 mol%), the imidazolium salt (0.05–0.1 mol%), the base (2.0 equivalents), and degassed water (to achieve a suitable concentration, e.g., ~0.7 M).
-
Catalyst Activation: Stir the mixture at 60 °C for 30 minutes. This pre-activation step is crucial for forming the active catalytic species.
-
Substrate Addition: To the catalyst mixture, add the aryl halide (1.0 equivalent) and the alkene (1.2 equivalents).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for the required time (typically 12 hours). Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - An efficient Pd–NHC catalyst system in situ generated from Na2PdCl4 and PEG-functionalized imidazolium salts for Mizoroki–Heck reactions in water [beilstein-journals.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Temperature on Reaction Rate in Catalytic Reactions | Journal of Chemistry [ajpojournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
decomposition pathways of 1,3-dimesityl-1H-imidazol-3-ium under catalytic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use and decomposition of 1,3-dimesityl-1H-imidazol-3-ium and its derived N-heterocyclic carbene (NHC) catalysts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in catalysis?
A1: this compound (often abbreviated as IMes·HX) is an imidazolium salt. These salts are precursors to N-heterocyclic carbenes (NHCs), which are a versatile class of ligands for transition metals used in catalysis.[1] The imidazolium salt is typically more stable and easier to handle than the free carbene, which can be sensitive to air and moisture.[1] In the reaction mixture, the imidazolium salt is deprotonated, usually by a base, to form the free NHC in situ, which then coordinates to a metal center to form the active catalyst. NHC ligands are favored for their strong σ-donating properties, which form robust bonds with metals and can lead to highly stable and active catalysts for reactions like cross-coupling.[2][3]
Q2: What are the common decomposition pathways for catalysts derived from this compound?
A2: While NHC-metal complexes are generally robust, they can decompose under catalytic conditions, leading to catalyst deactivation. The primary known decomposition pathways include:
-
Reductive Elimination : This is considered one of the most detrimental pathways, where the NHC ligand and an adjacent ligand are eliminated from the metal center. This process typically results in the regeneration of an imidazolium salt and a reduced, inactive metal species.[4]
-
Displacement of the NHC : The NHC ligand can be displaced from the metal's coordination sphere by other species in the reaction medium.
-
C-H, C-C, or C-N Bond Activation : The NHC ligand itself can undergo intramolecular activation of its own C-H, C-C, or C-N bonds, leading to a modification of the ligand structure and loss of catalytic activity.[5][6]
-
Ring Opening : In the presence of strong bases, particularly hydroxide, the imidazolium ring is susceptible to nucleophilic attack, which can lead to ring-opening and destruction of the ligand precursor.[7]
Q3: My catalytic reaction is sluggish or stops before completion. Could catalyst decomposition be the cause?
A3: Yes, premature catalyst deactivation is a common reason for incomplete or slow reactions. If you observe that the reaction rate decreases significantly over time, it is highly probable that your active catalyst is decomposing. Monitoring the reaction for the appearance of decomposition byproducts, such as the regenerated imidazolium salt, can help confirm this. Factors like high temperature, incompatible solvents, or reactive substrates/reagents can accelerate these decomposition processes.[4]
Troubleshooting Guide
Problem: Low or rapidly decreasing catalytic activity.
| Potential Cause | Troubleshooting Steps |
| Reductive Elimination | This pathway is often promoted by the presence of certain substrates or high temperatures.[4] Consider lowering the reaction temperature. You can also screen different ancillary ligands which may alter the electronic properties at the metal center to disfavor this pathway. |
| Base-Induced Decomposition | The base used to generate the NHC from the imidazolium salt may be too strong or used in excess, leading to ring-opening or other side reactions.[7] Try using a weaker base (e.g., a carbonate instead of an alkoxide) or a stoichiometric amount. Ensure the reaction is strictly anhydrous if using a moisture-sensitive base. |
| Oxidative Instability | Although more stable than many phosphine ligands, NHCs and their complexes are not completely immune to oxidation.[3] Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and use degassed solvents. |
| High Catalyst Loading Issues | Sometimes, unwanted side reactions like comproportionation can occur at higher catalyst concentrations, leading to inactive species.[5] While counterintuitive, lowering the catalyst loading might sometimes improve the overall turnover number by minimizing bimolecular deactivation pathways. |
Factors Influencing Catalyst Stability
The stability of the active NHC catalyst derived from this compound is not solely dependent on the ligand itself but is influenced by a range of experimental parameters.
| Factor | General Effect on Stability | Mitigation Strategy / Recommendation |
| Temperature | High temperatures accelerate most decomposition pathways. | Operate at the lowest effective temperature. Screen for more active catalyst versions that work at lower temperatures. |
| Base | Strong or excess base can cause ligand degradation (e.g., ring opening).[7] | Use the weakest base necessary for deprotonation. Use stoichiometric amounts. Avoid hydroxide bases where possible. |
| Solvent | Coordinating solvents can displace the NHC ligand. Protic solvents can react with the free carbene. | Use non-coordinating, aprotic solvents. Ensure solvents are dry. |
| Atmosphere | Oxygen can lead to oxidation of the metal center or the ligand.[3] | Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the experiment. |
| Additives/Substrates | Certain substrates or additives can directly react with the catalyst complex, leading to deactivation. | Perform stoichiometric control experiments to check for reactivity between the catalyst and individual reaction components. |
Visualizing Decomposition & Experimental Workflow
Below are diagrams illustrating the primary decomposition pathways and a typical workflow for monitoring catalyst stability.
Caption: Key decomposition pathways for an NHC-metal complex.
Caption: Workflow for monitoring catalyst decomposition over time.
Experimental Protocols
Protocol: Monitoring Catalyst Decomposition via ¹H NMR Spectroscopy
This protocol provides a general method for tracking the stability of a catalyst derived from this compound during a catalytic reaction.
1. Materials and Setup:
-
This compound salt
-
Metal precursor (e.g., Pd(OAc)₂, [Rh(cod)Cl]₂)
-
Base (e.g., K₂CO₃, NaOᵗBu)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Internal standard (e.g., Hexamethylbenzene, 1,3,5-Trimethoxybenzene)
-
Reaction vessel (e.g., Schlenk tube) with stir bar
-
Inert atmosphere glovebox or Schlenk line
-
NMR tubes
2. Procedure:
-
Reaction Preparation: Inside a glovebox or under a positive pressure of inert gas, add the this compound salt, metal precursor, base, substrates, and a known amount of the internal standard to the reaction vessel.
-
Initial Sample (t=0): Add the anhydrous, degassed solvent to the vessel. Before heating, immediately withdraw a small aliquot (~0.1 mL) of the reaction mixture. Quench the aliquot by filtering it through a small plug of silica gel into a vial, and then dilute with a deuterated solvent (e.g., CDCl₃). Transfer the diluted sample to an NMR tube and seal it.
-
Reaction Monitoring: Place the reaction vessel in a preheated oil bath and begin stirring.
-
Time-Course Sampling: At predetermined time intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw another aliquot from the reaction mixture. Process each sample identically to the t=0 sample (quench, dilute, transfer to NMR tube).
-
NMR Analysis: Acquire a quantitative ¹H NMR spectrum for each sample. Ensure the relaxation delay (d1) is sufficient for full relaxation of all relevant protons (typically 5 times the longest T1 value).
3. Data Analysis:
-
Identify the characteristic peaks for the starting materials, products, internal standard, and potential decomposition products. For this compound, the imidazolium proton (between the two nitrogen atoms) is a key diagnostic signal.
-
Integrate the peaks corresponding to each species relative to the integral of the known internal standard.
-
Calculate the concentration of each species at each time point to generate kinetic profiles for the reaction and any decomposition processes. A decrease in the concentration of the active catalyst (if observable) and a concurrent increase in the regenerated imidazolium salt signal would confirm decomposition via reductive elimination.
References
- 1. Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Stable 1,3-Diaryl-1H-1,2,3-triazol-5-ylidenes and their Applications in Ruthenium-Catalyzed Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
troubleshooting low catalytic activity with IMes-based catalysts
Technical Support Center: IMes-Based Catalysts
Welcome to the technical support center for IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and related N-heterocyclic carbene (NHC)-based catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their catalytic reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, focusing on low catalytic activity and other common problems.
Category 1: Low Reaction Conversion or Yield
Question 1: My cross-coupling reaction (e.g., Suzuki-Miyaura) is showing low to no conversion. What are the common causes?
Answer: Low conversion in cross-coupling reactions is a frequent issue. Here are the most common culprits and how to address them:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from your Pd(II) precatalyst. Ensure your reaction conditions are suitable for the reduction of the precatalyst. This is often facilitated by the reagents in the reaction, but may require specific activation protocols.
-
Improper Solvent or Base Selection: The choice of solvent and base is critical and interdependent. A base that is poorly soluble in your chosen solvent will be ineffective. For many Suzuki-Miyaura couplings, polar aprotic solvents like dioxane or THF with a suitable base such as K₂CO₃ or K₃PO₄ are effective. The combination of solvent and base can significantly impact the reaction's success.[1][2][3]
-
Presence of Impurities: Water, oxygen, and other impurities in your reagents or solvents can deactivate the catalyst. Ensure your solvents are rigorously dried and degassed, and that your reagents are of high purity.[4] Peroxides in ethereal solvents like THF and dioxane are particularly detrimental as they can oxidize the phosphine ligands often used in conjunction with the metal center.
-
Catalyst Decomposition: The catalyst may be degrading under the reaction conditions. This can be caused by high temperatures, reactive functional groups on your substrate, or the presence of impurities. Consider running the reaction at a lower temperature or screening for a more stable catalyst. Adsorption of byproducts, like inorganic salts, onto the catalyst surface can also lead to deactivation.[5][6]
-
Homocoupling of Boronic Acids: A common side reaction is the homocoupling of the boronic acid, which consumes your starting material and reduces the yield of the desired cross-coupled product. This is often promoted by the presence of Pd(II) species and oxygen.[7]
Question 2: My Ring-Closing Metathesis (RCM) reaction with a Grubbs II-type catalyst (containing an IMes ligand) is giving a low yield of the desired cyclic product. What should I investigate?
Answer: Low yields in RCM reactions are often due to catalyst deactivation or competing side reactions. Here's a troubleshooting guide:
-
Catalyst Decomposition at High Temperatures: Grubbs II catalysts can be sensitive to heat. Running the reaction at elevated temperatures (e.g., 60°C) can lead to catalyst degradation and the formation of undesired side products, such as desallyl compounds. Try lowering the reaction temperature to 40°C or even room temperature.[8]
-
Incorrect Catalyst Concentration: The concentration of the catalyst can significantly affect the outcome. While a higher catalyst loading might seem beneficial, it can sometimes promote degradation and isomerization. Conversely, a concentration that is too low may result in incomplete conversion. It is crucial to find the optimal catalyst concentration for your specific substrate.[8]
-
Olefin Isomerization: Isomerization of the double bonds in your substrate or product can be a problematic side reaction. This can be suppressed by using additives. For example, the addition of 1,4-benzoquinone or phenol has been shown to reduce isomerization, although they may also affect the overall reaction rate.[8]
-
Inhibition by Coordinating Functional Groups: If your substrate contains strongly coordinating functional groups (e.g., pyridines, thioethers), they can bind to the ruthenium center and inhibit catalysis.[9] In such cases, you may need to use a more robust catalyst or protect the interfering functional group.
Category 2: Catalyst Activation and Handling
Question 3: How do I properly activate my Pd-NHC precatalyst?
Answer: Most Pd(II)-NHC precatalysts, such as the popular PEPPSI™-IPr, need to be reduced to the active Pd(0) species in situ. The activation process depends on the specific precatalyst and the reaction type.
-
For PEPPSI-type catalysts: Activation is typically achieved under the reaction conditions. The reduction to Pd(0) can be facilitated by an organometallic reagent (in Negishi or Kumada couplings) or a β-hydride containing material.[10] For Suzuki reactions, the base and boronic acid play a role in the activation. For Buchwald-Hartwig aminations, adding the amine neat to the precatalyst and base before the solvent can promote effective activation.[10]
-
For (IMes)Pd(allyl)Cl type catalysts: These are typically activated by a base, which facilitates the removal of the allyl group and reduction to Pd(0). The activation can occur under mildly basic conditions.[11]
It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) because once the active Pd(0) species is formed, it is extremely sensitive to oxygen.[10]
Question 4: What are the best practices for handling and storing IMes-based catalysts?
Answer: While many modern precatalysts are air- and moisture-stable, proper handling is key to ensuring their reactivity.
-
Storage: Store catalysts in a cool, dry place, preferably in a desiccator or glovebox to minimize exposure to air and moisture over time.
-
Handling: Weigh out precatalysts in the air if they are known to be stable, but set up the reaction under an inert atmosphere. Once the active catalyst is generated in situ, the reaction mixture is typically air-sensitive.
-
Solvent and Reagent Purity: Always use high-purity, dry, and degassed solvents. Trace impurities can have a significant impact on catalyst performance.[4]
Category 3: Selectivity Issues
Question 5: I am running an asymmetric reaction with a chiral IMes-based catalyst, but the enantioselectivity (ee) is low. What could be the problem?
Answer: Low enantioselectivity in asymmetric catalysis can be a complex issue. Here are some factors to consider:
-
Mismatched Catalyst and Substrate: The chiral environment of the catalyst must effectively differentiate between the two prochiral faces of the substrate. The steric and electronic properties of both the catalyst and the substrate play a crucial role. It may be necessary to screen different chiral NHC ligands to find a better match for your substrate.[12]
-
Reaction Temperature: Temperature can have a profound effect on enantioselectivity. Generally, lower temperatures lead to higher ee values because the energy difference between the diastereomeric transition states is more significant. Try running your reaction at a lower temperature.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity. Screening a range of solvents with different polarities and coordinating abilities is recommended.
-
Background Uncatalyzed Reaction: It's possible that a non-selective background reaction is occurring, which lowers the overall observed enantioselectivity. This can sometimes be suppressed by adjusting the reaction conditions, such as temperature or catalyst loading.
-
Catalyst Racemization or Decomposition: Under certain conditions, the chiral catalyst itself might racemize or decompose into a non-chiral, active species. Ensure the catalyst is stable under your reaction conditions.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from literature to guide your optimization efforts.
Table 1: Effect of Reaction Conditions on the Yield of a Model Suzuki-Miyaura Coupling
This table provides a general overview of how different solvents and bases can affect the yield in a typical Suzuki-Miyaura reaction. The specific catalyst used in these examples was not always IMes-based, but the trends are informative for optimizing similar reactions.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | Toluene | K₂CO₃ | 100 | 85 | [2] |
| 2 | 1,4-Dioxane | K₂CO₃ | 100 | 90 | [2] |
| 3 | DMF | K₂CO₃ | 100 | 75 | [2] |
| 4 | Ethanol | K₂CO₃ | 80 | 92 | [2] |
| 5 | Ethanol | NaOH | 80 | 88 | [2] |
| 6 | Ethanol | KOBuᵗ | 80 | 65 | [2] |
| 7 | MeOH/H₂O (3:2) | NaOH | RT | 96.3 | [1] |
| 8 | DMF | K₂CO₃ | 110 | 95 | |
| 9 | Ethanol/H₂O (1:1) | K₂CO₃ | 80 | 99 | [13] |
Table 2: Optimization of a Ring-Closing Metathesis (RCM) Reaction Using Grubbs II Catalyst
This table illustrates the impact of catalyst concentration, temperature, and additives on the yield of a cyclic dipeptide, highlighting the suppression of the undesired desallyl side product.
Reaction: Formation of a cyclic dipeptide from Fmoc-Tyr(All)-Tyr(All)-resin.
| Entry | Catalyst Conc. (mM) | Temperature (°C) | Additive | RCM Product Yield (%) | Desallyl Product (%) | Reference |
| 1 | 3 | 60 | None | <10 | >35 | [8] |
| 2 | 1 | 60 | None | <10 | >35 | [8] |
| 3 | 0.3 | 60 | None | <10 | >35 | [8] |
| 4 | 3 | 40 | None | 62 | 16 | [8] |
| 5 | 1 | 40 | None | 70 | 12 | [8] |
| 6 | 0.3 | 40 | None | 45 | 10 | [8] |
| 7 | 1 | 40 | Phenol (20 mol%) | 75 | 10 | [8] |
| 8 | 1 | 40 | 1,4-Benzoquinone (20 mol%) | 20 | <5 | [8] |
Experimental Protocols
Here are detailed methodologies for key experiments.
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with a Pd-IMes Type Catalyst
This protocol is adapted from literature procedures for PEPPSI-IPr and similar catalysts.[10][13]
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or an ethanol/water mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, and PEPPSI-IPr catalyst.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is done by inserting a needle connected to the inert gas line and another needle to act as an outlet.
-
Using a syringe, add the degassed solvent to the flask.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80°C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of Solvents for Catalytic Reactions
High-purity solvents are essential for reproducible results. Here is a general procedure for purifying THF.
Materials:
-
Reagent-grade THF
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (argon or nitrogen)
Procedure:
-
Pre-drying: Add sodium metal to the THF and let it sit overnight. The sodium will react with the bulk of the water.
-
Setup: Assemble a distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Distillation: Decant the pre-dried THF into the distillation flask. Add fresh sodium metal and a small amount of benzophenone to the flask.
-
Heating: Heat the flask under a gentle flow of inert gas. As the solvent refluxes, the solution will turn a deep blue or purple color, indicating that it is anhydrous and oxygen-free.
-
Collection: Collect the freshly distilled solvent in a Schlenk flask under an inert atmosphere.
-
Storage: Store the purified solvent over activated molecular sieves in a sealed flask under an inert atmosphere.
Safety Note: Always handle sodium metal with extreme care. It reacts violently with water. Quench any residual sodium carefully with isopropanol followed by ethanol and then water.
Visualizations: Pathways and Workflows
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: A Common Deactivation Pathway for Grubbs II Catalysts
Caption: A simplified deactivation pathway for Grubbs II catalysts.
Diagram 3: Troubleshooting Workflow for Low Conversion in Cross-Coupling
Caption: A logical workflow for troubleshooting low conversion issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
stability issues of 1,3-dimesityl-1H-imidazol-3-ium in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dimesityl-1H-imidazol-3-ium salts, such as the chloride (IMes·HCl) and tetrafluoroborate (IMes·HBF₄) analogues. These salts are common precursors for N-heterocyclic carbenes (NHCs) used in catalysis and other applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound salts in various solvents.
Issue 1: Solution Discoloration (e.g., turning yellow or brown) upon dissolution or heating.
-
Question: I dissolved this compound chloride in THF for a reaction, and the solution turned yellow, which intensified upon heating. Is this normal, and will it affect my reaction?
-
Possible Causes & Solutions:
-
Impurity Presence: The starting imidazolium salt may contain impurities from its synthesis. Purification by recrystallization from a solvent system like hot acetonitrile followed by precipitation with diethyl ether can yield a purer, white solid.[1]
-
Solvent Impurities: The solvent may contain impurities such as peroxides (in the case of ethers like THF) or water. Using freshly distilled or anhydrous grade solvents is crucial. Consider passing the solvent through a column of activated alumina to remove trace impurities.
-
Thermal Decomposition: Although generally stable at moderate temperatures, prolonged heating can lead to decomposition. The bulky mesityl groups provide significant steric protection, but degradation can still occur. If the reaction allows, try running it at a lower temperature for a longer duration.
-
Reaction with Solvent: Some solvents, particularly if not fully deoxygenated, can react with the imidazolium salt at elevated temperatures. Ensure your solvent is properly degassed before use.
-
Issue 2: Inconsistent Reaction Yields or Catalyst Activity.
-
Question: I am using this compound chloride to generate an NHC catalyst in situ, but my reaction yields are inconsistent. What could be the cause?
-
Possible Causes & Solutions:
-
Incomplete Deprotonation: The base used to deprotonate the imidazolium salt to form the free carbene may not be strong enough or may be sterically hindered. The pKa of the C2-proton of the imidazolium salt is a key factor. Consider using a stronger base or a base with a smaller steric profile if possible.
-
Variable Salt Quality: The purity of the this compound salt can vary between batches. Impurities can interfere with the catalyst formation or the catalytic cycle itself. It is advisable to use a salt of high purity (>98%).[2]
-
Solvent Effects: The choice of solvent can influence the solubility of the imidazolium salt, the base, and the subsequent catalytic species. This can affect the rate of carbene formation and the overall reaction kinetics. Ensure the salt is fully dissolved before proceeding with the reaction.
-
Atmosphere Control: The free NHC is highly reactive and sensitive to air and moisture. Inconsistent results can arise from inadequate inert atmosphere techniques. Ensure all reagents and solvents are dry and that the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.
-
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound chloride in common organic solvents?
A1: this compound chloride is generally considered a stable solid that can be handled in air.[3] In solution, its stability is solvent-dependent. It exhibits good stability in aprotic solvents like toluene, THF, and dichloromethane at room temperature.[4] However, prolonged storage in solution is not recommended, as slow decomposition can occur, especially in the presence of trace impurities, light, or heat. For reactions at elevated temperatures (e.g., 80-100 °C), it is best to use the solution shortly after preparation.
Q2: Are there any solvents I should avoid when using this compound salts?
A2: Protic solvents, especially those containing basic impurities, can facilitate the deprotonation of the C2-proton, leading to the formation of the free carbene, which may then undergo further reactions if not utilized. While some reactions are performed in protic solvents, the stability of the imidazolium salt itself is generally lower. Highly nucleophilic solvents could potentially react with the imidazolium cation, although this is less common due to its stability.
Q3: How can I assess the purity of my this compound salt?
A3: The purity can be readily assessed by ¹H and ¹³C NMR spectroscopy.[3][4] The proton NMR spectrum should show sharp signals corresponding to the imidazolium backbone and the mesityl groups. The C2-proton is a particularly sensitive reporter of the electronic environment. The absence of significant unidentifiable peaks is a good indicator of purity. High-performance liquid chromatography (HPLC) can also be used for purity assessment.[2]
Q4: What are the typical storage conditions for this compound chloride?
A4: As a solid, it should be stored in a tightly sealed container in a cool, dry place away from direct sunlight. While it is not acutely sensitive to air for short periods, long-term storage under an inert atmosphere is recommended to prevent the adsorption of atmospheric moisture.
Quantitative Data Summary
| Solvent | Polarity | Expected Stability at Room Temperature (25°C) | Notes |
| Toluene | Non-polar | High | Commonly used for reactions at elevated temperatures, suggesting good thermal stability in this solvent.[2] |
| Tetrahydrofuran (THF) | Polar aprotic | High | Another common solvent for NHC generation.[4] Care should be taken to use peroxide-free THF. |
| Dichloromethane (DCM) | Polar aprotic | High | Good solubility and stability reported. |
| Acetonitrile (MeCN) | Polar aprotic | Moderate to High | Used for purification by recrystallization, indicating good stability.[1] |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Moderate | DMF can sometimes contain basic impurities (amines) which could affect long-term stability. |
| Methanol (MeOH) | Polar protic | Moderate | The protic nature may facilitate slow decomposition over time. |
| Water | Polar protic | Low to Moderate | Stability is pH-dependent. Generally less stable than in aprotic solvents. |
Experimental Protocols
Protocol: Monitoring the Stability of this compound Chloride in an Organic Solvent by ¹H NMR Spectroscopy
This protocol allows for the qualitative and semi-quantitative assessment of the stability of the imidazolium salt in a chosen solvent over time.
-
Preparation of the Stock Solution:
-
Accurately weigh 10 mg of this compound chloride into a clean, dry vial.
-
Add 1 mL of the desired deuterated solvent (e.g., THF-d₈, Toluene-d₈).
-
Add a known amount of an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) to allow for quantitative analysis.
-
Ensure the salt is fully dissolved.
-
-
Initial NMR Spectrum (t=0):
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Integrate the characteristic peaks of the imidazolium salt (e.g., the C2-proton) and the internal standard. The ratio of these integrals at t=0 will be your baseline.
-
-
Incubation and Subsequent Measurements:
-
Store the NMR tube under the desired conditions (e.g., room temperature, 50°C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours).
-
-
Data Analysis:
-
For each spectrum, calculate the ratio of the integral of the imidazolium salt's characteristic peak to the integral of the internal standard.
-
A decrease in this ratio over time indicates decomposition. The appearance of new peaks will indicate the formation of degradation products.
-
The percentage of remaining imidazolium salt can be calculated at each time point relative to the t=0 measurement.
-
Visualizations
Caption: Workflow for monitoring imidazolium salt stability via NMR.
Caption: A simplified potential degradation pathway for this compound.
References
avoiding impurities in the synthesis of IMes.HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes.HCl).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of IMes.HCl?
A1: The most frequently reported impurities are dark-brown, tarry byproducts, particularly when using the one-pot Arduengo method.[1][2][3][4] These impurities are challenging to remove and can significantly lower the yield.[1][3] Another common issue is the formation of stable solvates, especially with water, which can hinder the subsequent deprotonation to the free N-heterocyclic carbene (NHC).[5] Residual starting materials or incompletely cyclized intermediates can also be present.
Q2: What are the primary sources of these impurities?
A2: Impurities in IMes.HCl synthesis often arise from several sources:
-
Side reactions: The use of strong acids like hydrochloric acid can lead to undesirable side reactions.[1]
-
Reaction conditions: Biphasic aqueous/organic reaction conditions have been identified as problematic.[1] The original one-pot synthesis, involving the condensation of glyoxal, 2,4,6-trimethylaniline, and paraformaldehyde, is particularly prone to the formation of hard-to-remove tars.[2][4]
-
Presence of water: Water can cause the hydrolysis of the intermediate diimine, leading to byproducts.[2]
-
Incomplete reaction: Failure to drive the cyclization to completion can leave unreacted starting materials and intermediates in the final product.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: To minimize impurity formation, it is highly recommended to adopt a two-step synthetic protocol. This involves the initial synthesis and isolation of the N,N'-dimesitylethylenediimine intermediate, followed by its cyclization.[1][2][4] Further improvements include:
-
Using an alternative chloride source: Chlorotrimethylsilane (TMSCl) is a superior alternative to HCl as it does not produce water as a byproduct, thus preventing the hydrolysis of the diimine intermediate.[1][2]
-
Optimizing the solvent: Ethyl acetate is the recommended solvent as it promotes the precipitation of a pure product.[1]
-
Controlling reactant concentration: Performing the reaction at an appropriate dilution is crucial for achieving high yields and purity.[1]
Q4: What is the most reliable method for purifying crude IMes.HCl?
A4: For bulk purification of IMes.HCl, a Soxhlet extraction using acetone has proven to be a facile and effective method.[5] It is crucial to ensure the crude material is thoroughly dried before purification to avoid the formation of a stable water solvate.[5] For smaller scales, extensive washing with appropriate solvents can be employed, although this can be tedious and may lead to lower yields.[1][3] A final wash with a mild base, such as sodium bicarbonate solution, can be used to neutralize any residual acid.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is a dark, tarry substance instead of a powder. | Use of the one-pot Arduengo synthesis method.[2][4] Presence of water in the reaction.[2] Use of strong acid (HCl) leading to side reactions.[1] | Switch to a two-step synthesis involving the isolation of the diimine intermediate.[1][2] Use chlorotrimethylsilane (TMSCl) as the chloride source to avoid water formation.[1][2] Ensure all reagents and solvents are anhydrous. |
| Low yield of the final product. | Formation of soluble impurities that are lost during washing.[1][3] Incomplete precipitation of the product. | Optimize the reaction solvent to ethyl acetate to improve product precipitation.[1] Adjust the concentration of reactants; higher dilution can improve yield.[1] Purify the crude product via Soxhlet extraction to minimize loss.[5] |
| The purified IMes.HCl performs poorly in subsequent reactions (e.g., deprotonation to NHC). | The presence of a stable water solvate.[5] Residual acidic impurities. | Thoroughly dry the IMes.HCl under vacuum before use. Perform a final wash with a sodium bicarbonate solution to remove any remaining acid.[6] Confirm purity by NMR spectroscopy and elemental analysis. |
| The reaction solution turns deep brown during synthesis. | This is a known issue, especially with the Arduengo protocol, indicating the formation of polymeric byproducts.[1] | While this is characteristic of older methods, switching to the two-step protocol with TMSCl in ethyl acetate should yield a much cleaner reaction profile, resulting in a yellow suspension.[1] |
Quantitative Data Summary
The choice of synthetic route has a significant impact on the yield and purity of IMes.HCl. The following table summarizes reported yields for different synthetic protocols.
| Synthetic Protocol | Reported Yield | Key Features | Reference(s) |
| Arduengo One-Pot Synthesis | ~40% | Prone to dark, tarry impurities requiring extensive washing. | [1][3] |
| Two-Step Synthesis (Chloromethyl ethyl ether) | 40% | Improved purity over the one-pot method. | [1] |
| Nolan's Patented Two-Step Synthesis (HCl/dioxane) | 66% | Utilizes pre-formed diimine. | [1] |
| Hintermann's Optimized Two-Step Synthesis (TMSCl) | 69-85% | High yield and purity, avoids water formation, uses ethyl acetate as solvent. | [1][2] |
| NHC Generation from Purified vs. Impure IMes.HCl | >90% (from pure) vs. <40% (from impure) | Demonstrates the critical importance of starting material purity. | [5] |
Experimental Protocols
Key Experiment: Optimized Two-Step Synthesis of IMes.HCl (Hintermann Protocol)
This protocol is recommended for achieving high yield and purity.[1]
Step 1: Synthesis of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2 equivalents) in a suitable solvent such as methanol.
-
Add glyoxal (40 wt. % solution in water, 1 equivalent) dropwise to the aniline solution while stirring.
-
A yellow precipitate will form. Continue stirring at room temperature for approximately 3 hours.
-
Collect the solid by filtration, wash with cold methanol, and dry in vacuo to yield the diimine intermediate.
Step 2: Cyclization to IMes.HCl
-
Charge a round-bottom flask with the N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (1 equivalent) and paraformaldehyde (1.3 equivalents).
-
Add ethyl acetate as the solvent (approximately 7-10 mL per mmol of diimine).
-
Heat the mixture to 70°C with vigorous stirring.
-
Prepare a solution of chlorotrimethylsilane (TMSCl, 1 equivalent) in ethyl acetate and add it dropwise to the heated reaction mixture over 45 minutes.
-
Continue stirring the resulting yellow suspension at 70°C for 2 hours.
-
Cool the suspension to 10°C in an ice bath.
-
Collect the solid product by filtration and wash sequentially with ethyl acetate and tert-butyl methyl ether.
-
Dry the solid to a constant weight in an oven at 100°C to obtain pure IMes.HCl as a colorless microcrystalline powder.
Purification Protocol: Soxhlet Extraction
This method is effective for the bulk purification of crude IMes.HCl.[5]
-
Ensure the crude IMes.HCl is thoroughly dried to remove any water.
-
Place the crude, powdered IMes.HCl into a cellulose thimble.
-
Position the thimble in a Soxhlet extractor.
-
Fill the distillation flask with dry acetone.
-
Assemble the Soxhlet apparatus and heat the acetone to reflux.
-
Allow the extraction to proceed for several hours. The pure IMes.HCl will remain in the thimble while more soluble impurities are washed into the distillation flask.
-
After the extraction is complete, carefully remove the thimble and dry the purified IMes.HCl under vacuum.
Visualizations
Caption: Optimized two-step synthesis workflow for high-purity IMes.HCl.
Caption: Decision pathway for avoiding impurities in IMes.HCl synthesis.
References
- 1. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile purification of the N-heterocyclic carbene precursor [IMesH][Cl] and chloride binding in the solvates [IMesH][Cl]·acetone and [IMesH][Cl]·H2O (IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,3-Dimesityl-1H-imidazol-3-ium Salts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dimesityl-1H-imidazol-3-ium salts, key precursors for N-heterocyclic carbenes (NHCs).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound chloride (IMes·HCl).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of IMes·HCl | Incomplete reaction; Suboptimal reaction temperature; Impure starting materials. | Ensure all starting materials are pure and dry. Optimize the reaction temperature; for the glyoxal route, maintain a consistent temperature. Consider extending the reaction time. For scale-up, re-optimization of conditions is often necessary. |
| Difficulty in Product Purification | Formation of by-products; Residual starting materials or solvents. | Recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) can be effective. For large-scale synthesis, purification by simple filtration is ideal; this may require adjusting the reaction to minimize soluble impurities.[1] |
| Reaction Fails to Initiate | Low quality of reagents, particularly glyoxal or paraformaldehyde. | Use freshly opened or purified reagents. The quality of aqueous glyoxal can vary; consider titration to determine the exact concentration. Paraformaldehyde should be a fine, dry powder. |
| Formation of a Tar-like Substance | Side reactions due to excessive heat or incorrect stoichiometry. | Carefully control the reaction temperature. Ensure precise measurement and stoichiometry of all reactants. Slow, controlled addition of reagents can mitigate exothermic reactions that lead to tar formation. |
| Product is Contaminated with Halide or Metal Ions | Carryover from starting materials or catalysts. | If halide-free or metal-free product is required for downstream applications, consider alternative synthetic routes or purification methods such as distillation of the free carbene followed by reaction with the desired acid.[2] |
| Scale-up Leads to Decreased Yield and Purity | High dilution conditions hindering effective reaction kinetics; Inefficient heat transfer. | For syntheses requiring high dilution, explore alternative solvent systems or phased additions to maintain concentration.[3] For exothermic reactions, ensure adequate cooling and stirring to maintain a uniform temperature throughout the larger reaction vessel. Microwave-assisted synthesis has shown promise for rapid, controlled heating on a laboratory scale and may be adaptable for flow chemistry setups in larger-scale production.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound chloride?
A1: The two most prevalent methods for synthesizing this compound chloride are:
-
The "One-Pot" Glyoxal Route: This widely used method involves the condensation of glyoxal, two equivalents of mesitylamine (2,4,6-trimethylaniline), and formaldehyde (or paraformaldehyde) in the presence of an acid.[1][4][5]
-
The Formamidine Route: This approach starts with the preparation of N,N'-dimesitylformamidine, which is then cyclized to form the imidazolium ring. This can be particularly useful for creating both symmetrical and unsymmetrical NHC precursors.[6]
Q2: How can I improve the yield and purity of my product on a larger scale?
A2: Scaling up the synthesis of imidazolium salts can be challenging. To improve yield and purity:
-
Optimize Reaction Conditions: Re-evaluate solvent choice, reaction temperature, and concentration. Conditions that work well on a small scale may not be optimal for larger batches.
-
Purification Strategy: Develop a purification strategy that is amenable to larger quantities. While chromatography may be suitable for small-scale purification, crystallization or precipitation followed by filtration is more practical for scale-up.
-
Solvent-Free Conditions: Some methods allow for solvent-free reaction conditions, which can simplify workup and purification on a larger scale.[1]
Q3: Are there any safety considerations I should be aware of during the synthesis?
A3: Yes, standard laboratory safety precautions should always be followed. Specifically:
-
Reagent Handling: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Glyoxal can be corrosive.
-
Exothermic Reactions: The initial condensation reaction can be exothermic. Reagents should be added slowly with adequate cooling and stirring to control the reaction temperature.
-
Solvent Safety: Use appropriate personal protective equipment (PPE) when handling organic solvents.
Q4: Can I synthesize other counter-anions for the this compound cation?
A4: Yes. While the chloride salt is common, other salts such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) can be synthesized.[3] This is often achieved by performing the synthesis in the presence of the corresponding acid (e.g., HBF₄) or by anion exchange from the chloride salt.
Experimental Protocols
Protocol 1: Synthesis of this compound Chloride via the Glyoxal Route
This protocol is adapted from established literature procedures.[1][5]
Materials:
-
Mesitylamine (2,4,6-trimethylaniline)
-
Glyoxal (40 wt. % in H₂O)
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mesitylamine (2 equivalents) in ethanol.
-
To this solution, slowly add concentrated hydrochloric acid (1 equivalent).
-
With vigorous stirring, add glyoxal (1 equivalent) dropwise to the solution. The reaction mixture may warm up.
-
After the addition of glyoxal is complete, add paraformaldehyde (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethyl acetate.
-
Recrystallize the crude product from an ethanol/ethyl acetate mixture to obtain pure this compound chloride.
Visualizations
Caption: Workflow for the synthesis of IMes·HCl via the glyoxal route.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. A Facile Preparation of Imidazolinium Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7501522B2 - Method for the production of purified 1,3-substituted imidazolium salts - Google Patents [patents.google.com]
- 3. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Deprotonation of Imidazolium Salts for N-Heterocyclic Carbene (NHC) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotonation of imidazolium salts to generate N-Heterocyclic Carbenes (NHCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Incomplete or No Deprotonation
Q: My reaction shows starting material is still present, or the characteristic C2-H proton signal of the imidazolium salt persists in the 1H NMR spectrum. What could be the cause?
A: Incomplete or failed deprotonation can arise from several factors:
-
Insufficiently Strong Base: The pKa of the base must be significantly higher than the pKa of the imidazolium salt (typically in the range of 19-24 in DMSO) to ensure complete deprotonation.[1][2][3][4] For many common imidazolium salts, strong bases such as potassium hexamethyldisilazide (KHMDS), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are required.[5][6][7]
-
Inappropriate Solvent: The choice of solvent can influence the basicity of the deprotonating agent and the stability of the resulting NHC. Aprotic, anhydrous solvents like tetrahydrofuran (THF) or toluene are commonly used.
-
Steric Hindrance: Bulky substituents on the imidazolium salt or the base can hinder the approach of the base to the C2 proton. In such cases, a less sterically demanding base might be more effective.
-
Low Temperature: While some deprotonations are performed at low temperatures to control reactivity, the reaction may be kinetically slow. If incomplete conversion is observed, a gradual increase in temperature might be necessary.
-
Degraded Base: Strong bases are often moisture-sensitive. Ensure that the base is fresh and has been handled under inert conditions.
Issue 2: Undesired Side Reactions
Q: I am observing unexpected products in my reaction mixture. What are the common side reactions and how can I avoid them?
A: Several side reactions can compete with the desired deprotonation:
-
Substitution Reaction: In some cases, particularly with bifunctional imidazolium salts, the base may act as a nucleophile, leading to substitution at a different site on the molecule instead of deprotonation at C2.[8] The choice of a non-nucleophilic, sterically hindered base like KHMDS can minimize this side reaction.[8]
-
"Abnormal" NHC Formation: Deprotonation can sometimes occur at the C4 or C5 position of the imidazole ring, leading to the formation of an "abnormal" N-heterocyclic carbene (aNHC).[5] This is more likely to occur if the C2 position is blocked or sterically hindered.[5] The choice of base and reaction conditions can influence the regioselectivity of the deprotonation.
-
Ring Opening or Decomposition: The resulting NHC can be unstable and undergo rearrangement or decomposition, especially at elevated temperatures.[5] It is often preferable to generate and use the NHC in situ without isolation.
-
Reaction with Counter-ion: The counter-ion of the imidazolium salt can influence the reaction. For example, smaller anions like chloride or bromide can accelerate the C-H bond cleavage through hydrogen bonding, whereas attempts to deprotonate salts with bulky, non-coordinating anions like tetrafluoroborate can sometimes fail.[5]
Issue 3: Difficulty in Isolating and Characterizing the Free NHC
Q: I am struggling to isolate the pure N-heterocyclic carbene after the reaction. What are the best practices for isolation and characterization?
A: Free NHCs are often highly reactive and sensitive to air and moisture, making their isolation challenging.[9]
-
Inert Atmosphere: All manipulations, including the reaction, workup, and storage, must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Anhydrous Solvents: Ensure all solvents are rigorously dried before use.
-
Workup Procedure: The workup typically involves filtration to remove the salt byproduct followed by removal of the solvent under reduced pressure. Crystallization from a non-polar solvent like hexane at low temperatures can yield the pure NHC.[5]
-
Characterization:
-
1H NMR: The most telling sign of successful deprotonation is the disappearance of the acidic C2-H proton signal (typically δ > 10 ppm).
-
13C NMR: The appearance of a characteristic downfield signal for the carbene carbon (C2) in the range of 200-220 ppm is a definitive indicator of NHC formation.[5]
-
X-ray Crystallography: For stable, crystalline NHCs, single-crystal X-ray diffraction provides unambiguous structural confirmation.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my imidazolium salt deprotonation?
A1: The choice of base is critical and depends on the acidity of your specific imidazolium salt. As a general rule, the pKa of the conjugate acid of the base should be at least 2-3 units higher than the pKa of the imidazolium salt. Refer to the pKa data in Table 1 for guidance. For most common imidazolium salts, strong, non-nucleophilic bases like KHMDS, LiHMDS, or NaH are effective.[5][7][8]
Q2: What is the role of the counter-ion in the imidazolium salt?
A2: The counter-ion can significantly impact the deprotonation reaction. Small, coordinating anions like Cl- or Br- can facilitate the deprotonation by forming a hydrogen bond with the C2-H proton.[5] In contrast, bulky, non-coordinating anions like BF4- may hinder the reaction.[5]
Q3: Can I generate the NHC in the presence of my reaction substrate?
A3: Yes, this is a very common and often preferred method, known as in situ generation.[9] This approach avoids the need to isolate the often unstable free NHC. The imidazolium salt, base, and substrate are mixed together, and the NHC is generated and consumed in the same pot.
Q4: My NHC appears to be unstable and decomposes upon isolation. What can I do?
A4: If the free NHC is unstable, consider the following:
-
Generate and use it in situ without isolation.
-
Trap the NHC by reacting it with a suitable reagent. For example, reaction with elemental sulfur or selenium can form stable thiones or selones, respectively, which can confirm the initial formation of the NHC.
-
If isolation is necessary, ensure strictly anhydrous and anaerobic conditions and work at low temperatures.
Data Presentation
Table 1: pKa Values of Common Imidazolium Salts and Bases in DMSO
| Compound | pKa in DMSO | Reference |
| Imidazolium Salts | ||
| 1,3-Dimethylimidazolium iodide | 21.1 | [3][10] |
| 1,3-Diethylimidazolium iodide | 21.7 | [3][10] |
| 1,3-Diisopropylimidazolium chloride | 22.5 | [3][10] |
| 1,3-Dimesitylimidazolium chloride (IMes·HCl) | 21.2 | [3][10] |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | 22.9 | [3][10] |
| Bases (Conjugate Acid pKa) | ||
| Triethylamine (Triethylammonium ion) | 9.0 | |
| DBU (DBU-H+) | 12.5 | |
| Potassium tert-butoxide (tert-Butanol) | 32.2 | |
| Sodium Hexamethyldisilazide (Hexamethyldisilazane) | 25.8 | |
| Potassium Hexamethyldisilazide (Hexamethyldisilazane) | 25.8 | |
| Sodium Hydride (H2) | ~36 |
Note: This table provides approximate values. The actual pKa can vary with the counter-ion and specific experimental conditions.
Experimental Protocols
General Protocol for the Deprotonation of an Imidazolium Salt with KHMDS
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Imidazolium salt (1.0 eq)
-
Potassium hexamethyldisilazide (KHMDS) (1.05 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add the imidazolium salt to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to dissolve or suspend the salt.
-
Cool the mixture to 0 °C or -78 °C in an appropriate bath.
-
Slowly add a solution of KHMDS in THF to the cooled mixture with vigorous stirring.
-
Allow the reaction to stir at the low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction by 1H NMR by taking an aliquot from the reaction mixture (quenched with D2O in an NMR tube) to check for the disappearance of the C2-H proton signal.
-
Upon completion, the byproduct (KX and HMDS) can be removed by filtration through Celite under inert conditions.
-
The filtrate, containing the free NHC, can be used directly in the next step or the solvent can be removed under reduced pressure to isolate the NHC.
Visualizations
Caption: Experimental workflow for the deprotonation of an imidazolium salt.
Caption: Troubleshooting logic for imidazolium salt deprotonation.
References
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of a C5-Deprotonated Imidazolium, a Crystalline “Abnormal” N-Heterocyclic Carbene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Catalyst Deactivation in NHC-Mediated Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in N-Heterocyclic Carbene (NHC)-mediated reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to catalyst deactivation and reduced reaction efficiency.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Catalyst deactivation by air or moisture: Free NHCs and some NHC-metal complexes are highly sensitive to oxygen and water.[1] 2. Improper catalyst activation: The active catalytic species may not be generated efficiently from the precatalyst.[2] 3. Thermal decomposition: The reaction temperature may be too high for the catalyst's stability. 4. Substrate/product inhibition or side reactions: The substrate or product may be reacting with the catalyst in a non-productive manner.[3] | 1. Employ rigorous air- and moisture-free techniques: Use a Schlenk line or glovebox for all manipulations.[1][4][5] Ensure all glassware is oven-dried and solvents are properly dried and degassed.[6] 2. Use air- and moisture-stable precatalysts: Consider using commercially available PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) or other well-defined, air-stable Pd-NHC complexes.[7][8] 3. Optimize catalyst activation: Follow established protocols for precatalyst activation, which may involve the use of a specific base or additive. For in-situ generation, ensure the correct stoichiometry of the NHC salt and base.[2] 4. Optimize reaction temperature: Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability. 5. Investigate substrate/product effects: Run control experiments to determine if the starting materials or products are causing deactivation. Consider using a different NHC ligand with altered steric or electronic properties. |
| Inconsistent reaction results | 1. Variability in solvent/reagent quality: Traces of water or oxygen can lead to inconsistent catalyst activity. 2. Inconsistent catalyst handling: Minor variations in exposure to air can significantly impact catalyst performance. 3. Base-induced decomposition: The choice and handling of the base can affect catalyst stability. Some strong bases can promote O-NHC coupling, leading to catalyst deactivation. | 1. Standardize all materials: Use freshly dried and degassed solvents and high-purity reagents for all experiments. 2. Develop a standardized catalyst handling protocol: Ensure consistent procedures for weighing, transferring, and adding the catalyst to the reaction mixture. 3. Carefully select and handle the base: Use a base that is compatible with your catalyst system. For sensitive reactions, consider using weaker bases or adding the base portion-wise. |
| Reaction stalls before completion | 1. Catalyst lifetime is shorter than the required reaction time: The catalyst may be slowly decomposing under the reaction conditions. 2. Product inhibition: The product may be binding to the catalyst and inhibiting further reaction. | 1. Increase catalyst loading: While not ideal, a higher catalyst loading may be necessary to drive the reaction to completion. 2. Add a fresh portion of catalyst: If the reaction stalls, adding another portion of the catalyst may restart the reaction. 3. Consider a more robust catalyst: Explore different NHC ligands or metal precursors that may offer enhanced stability under your reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: My NHC-mediated reaction is not working. What are the first things I should check?
A1: The most common culprits in failed NHC-mediated reactions are the presence of air and moisture.[1] Start by rigorously checking your experimental setup for any potential leaks and ensure that all your solvents and reagents are scrupulously dried and degassed. Using an air- and moisture-stable precatalyst can also significantly improve reproducibility.[7][8]
Q2: How can I handle air-sensitive NHC catalysts and reagents?
A2: The use of a Schlenk line or an inert-atmosphere glovebox is essential for handling air-sensitive NHC catalysts.[1][4][5] These techniques allow you to perform all manipulations, including weighing, dissolving, and transferring reagents, under an inert atmosphere (typically nitrogen or argon). Detailed protocols for using a Schlenk line are widely available and should be followed carefully.[4][5]
Q3: What is the difference between an NHC precatalyst and the active catalyst?
A3: An NHC precatalyst is a stable, often commercially available, complex that is not catalytically active itself. It needs to be activated in situ under the reaction conditions to generate the active catalytic species, which is typically a coordinatively unsaturated metal-NHC complex.[2] This activation step often involves the removal of a supporting ligand.
Q4: Can I regenerate a deactivated NHC catalyst?
A4: While regeneration of NHC catalysts is not as commonly reported as for some heterogeneous catalysts, it is theoretically possible depending on the deactivation mechanism. If deactivation is due to the reversible binding of an inhibitor, it might be possible to remove the inhibitor. For deactivation through coke formation on a supported catalyst, oxidative treatment followed by reduction has been shown to be effective for other types of catalysts and could potentially be adapted.[9][10] However, for irreversible decomposition pathways like reductive elimination or ligand degradation, regeneration is generally not feasible.
Q5: How does the choice of base affect the stability of my NHC catalyst?
A5: The base plays a crucial role in many NHC-catalyzed reactions, often by deprotonating the NHC precursor or a substrate. However, strong oxygen-containing bases like hydroxides or alkoxides can react with the NHC ligand itself in a process called O-NHC coupling, leading to the formation of an oxo-substituted azole and decomposition of the metal complex. Therefore, the choice of base should be carefully considered, and in some cases, weaker bases or non-nucleophilic organic bases may be preferable.
Quantitative Data on NHC Catalyst Stability
The following tables provide a summary of available quantitative data to help in the selection of appropriate catalysts and reaction conditions.
Table 1: Thermal Stability of Imidazolium and Triazolium Salts (NHC Precursors)
| Precursor Type | Substituents | Decomposition Onset Temperature (°C) | Reference |
| Imidazolium hydrogen carbonate | Varied | 108 - 280 | [11][12] |
| Imidazolium carboxylate | Varied | ~200 | [11] |
Note: Decomposition temperatures are highly dependent on the specific substituents on the azolium ring.
Table 2: Comparative Performance of NHC-Pd Precatalysts in Suzuki-Miyaura Coupling
| Precatalyst | Reaction Conditions | Yield (%) | Reference |
| [(IPr)Pd(OAc)₂] | K₂CO₃, Dioxane, 80 °C, 12 h | 95 | [2] |
| [Pd-PEPPSI-IPr] | K₂CO₃, Dioxane, 80 °C, 12 h | 98 | [8] |
| [(SIPr)Pd(cinnamyl)Cl] | K₂CO₃, Dioxane, 80 °C, 12 h | 99 | [2] |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene; PEPPSI = Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation.
Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive NHC Catalysts using a Schlenk Line
This protocol outlines the basic steps for setting up a reaction under an inert atmosphere.
-
Glassware Preparation: All glassware (Schlenk flask, condenser, etc.) must be thoroughly cleaned and then oven-dried at >120 °C for at least 4 hours (preferably overnight) to remove any adsorbed water.
-
Assembly and Inerting: Assemble the glassware while still hot and immediately connect it to a Schlenk line. Evacuate the system under high vacuum and then backfill with a high-purity inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.[4]
-
Solvent and Reagent Addition: Use a cannula or a gas-tight syringe to transfer dried and degassed solvents and liquid reagents into the reaction flask under a positive pressure of inert gas.[5]
-
Solid Addition: Solid reagents and the NHC catalyst should be weighed out in a glovebox and added to the reaction flask under a counter-flow of inert gas.
-
Running the Reaction: Once all components are added, the reaction can be heated or stirred as required. Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.
-
Work-up: After the reaction is complete, cool the flask to room temperature before opening it to the atmosphere.
Visualizations
Caption: Common deactivation pathways for NHC-metal catalysts.
Caption: General workflow for NHC-mediated reactions under inert conditions.
Caption: Troubleshooting flowchart for low yield in NHC-mediated reactions.
References
- 1. The Effects of NHC-Backbone Substitution on Efficiency in Ruthenium-based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. youtube.com [youtube.com]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. Air-stable, convenient to handle Pd based PEPPSI (pyridine enhanced precatalyst preparation, stabilization and initiation) themed precatalysts of N/O-functionalized N-heterocyclic carbenes and its utility in Suzuki–Miyaura cross-coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imidazolium hydrogen carbonates versus imidazolium carboxylates as organic precatalysts for N-heterocyclic carbene catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining Workup Procedures for Reactions Utilizing 1,3-Dimesityl-1H-imidazol-3-ium Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dimesityl-1H-imidazol-3-ium salts, common N-heterocyclic carbene (NHC) precatalysts.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for working up a reaction involving this compound chloride (IMes-HCl)?
A typical workup involves quenching the reaction, extracting the desired product with an organic solvent, and removing the imidazolium salt, which is often achieved through aqueous washes. The general steps are:
-
Quenching: The reaction is often quenched by the addition of water.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (CH2Cl2).[1]
-
Washing: The combined organic layers are washed with brine to remove residual water and water-soluble impurities.[1]
-
Drying: The organic phase is dried over an anhydrous salt, for example, sodium sulfate (Na2SO4).[1]
-
Concentration: The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, most commonly by silica gel column chromatography.[1]
Q2: I am having trouble removing the this compound salt from my product. What can I do?
The this compound chloride salt is slightly soluble in water.[2] Therefore, repeated aqueous extractions should help in its removal. If the salt persists, consider the following:
-
Precipitation: Addition of a non-polar solvent like diethyl ether to the concentrated crude reaction mixture can cause the imidazolium salt to precipitate, after which it can be removed by filtration.[2]
-
Acidic Wash: Washing the organic layer with a dilute acidic solution (e.g., 1M HCl) can help protonate any residual NHC, converting it back to the more water-soluble imidazolium salt, thus facilitating its removal into the aqueous phase.
-
Alternative Workup: For some reactions, a simple filtration workup might be possible, avoiding the need for extensive chromatography.[3]
Q3: My final product is contaminated with a compound derived from the NHC catalyst. How can I avoid this?
N-heterocyclic carbenes can be sensitive to air and moisture, and can also react with certain functional groups. The stability of the NHC is crucial.
-
Inert Atmosphere: Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.
-
Base Selection: The choice of base used to generate the NHC from the imidazolium salt is important. Strong bases can sometimes lead to side reactions.[4] Consider using a milder base if possible.
Q4: What are the key physical properties of this compound chloride that are relevant for its removal?
Understanding the physical properties of the imidazolium salt can aid in designing an effective workup strategy.
| Property | Value | Significance for Workup |
| Appearance | Off-white to beige powder | Helps in visual identification of the solid catalyst. |
| Melting Point | >300 °C | Its high melting point indicates thermal stability, but it will be in solution during the reaction. |
| Solubility | Slightly soluble in water | This property is key for its removal through aqueous extraction.[2] |
| Precipitation | Can be precipitated with diethyl ether | Provides a method for physical separation from the reaction mixture.[2] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Persistent Imidazolium Salt in Product | - Insufficient aqueous extraction.- Product has some water solubility, limiting extraction efficiency. | - Increase the number and/or volume of aqueous washes.- Try precipitating the salt from the concentrated organic phase by adding a non-polar solvent like diethyl ether.[2]- Consider a dilute acid wash to ensure all carbene is protonated to the salt form. |
| Low Product Yield | - Product loss during aqueous workup if it has some water solubility.- Degradation of the product during workup or purification. | - Minimize the volume of the aqueous washes or use brine.- Ensure the workup is performed promptly after the reaction is complete.- Consider a non-chromatographic purification method like crystallization or distillation if applicable. A direct filtration workup has been reported as a green alternative to chromatography.[3] |
| Unidentified Impurities | - Decomposition of the NHC catalyst.- Side reactions with the base or solvent. | - Ensure the reaction is run under a strictly inert atmosphere.- Re-evaluate the choice of base and solvent for compatibility with the starting materials and catalyst.[4] |
| Difficulty with Column Chromatography | - Product and imidazolium salt co-eluting. | - If the salt is the issue, ensure it is removed as much as possible during the workup before chromatography.- Optimize the eluent system for better separation. |
Experimental Protocols
General Aqueous Workup Protocol
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water (e.g., 10 mL) to the reaction mixture.[1]
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (2 x 15 mL).[1]
-
Combine the organic layers and wash with brine (20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Visualizations
Caption: General workflow for the workup of reactions using this compound salts.
Caption: Troubleshooting logic for removing persistent imidazolium salt impurities.
References
Technical Support Center: Moisture Sensitivity of 1,3-Dimesityl-1H-imidazol-3-ium and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the moisture sensitivity of 1,3-dimesityl-1H-imidazol-3-ium salts (e.g., IMes·HCl) and their derivatives, which are common precursors for N-heterocyclic carbene (NHC) ligands used in catalysis. Proper handling and awareness of moisture sensitivity are critical for reproducible and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is this compound chloride (IMes·HCl) moisture-sensitive?
A1: Yes, this compound chloride can be hygroscopic, meaning it can absorb moisture from the atmosphere. While it is often described as "air-stable" and can be handled on the bench for short periods, prolonged exposure to ambient air can lead to water absorption. The degree of hygroscopicity can be influenced by the counter-ion, with chloride salts being potentially more susceptible than those with other counter-ions like tetrafluoroborate.[1]
Q2: What are the visible signs of moisture absorption in my IMes·HCl sample?
A2: A dry, high-purity sample of IMes·HCl should be a fine, white, free-flowing powder. If the compound has absorbed a significant amount of moisture, you may observe the following:
-
Clumping: The powder may become clumpy or cakey.
-
Gummy or Oily Appearance: In cases of significant water absorption, the solid may appear damp, gummy, or even oily.
-
Discoloration: While pure IMes·HCl is white, moisture can sometimes contribute to a yellowish or brownish tint, potentially due to the promotion of slow decomposition pathways.
Q3: How does moisture affect the performance of IMes·HCl in catalytic reactions?
A3: Moisture can negatively impact catalytic reactions that utilize NHC precursors like IMes·HCl in several ways:
-
Interference with NHC Generation: The first step in using an imidazolium salt as an NHC precursor is deprotonation with a base. Water is acidic enough to react with strong bases, thereby reducing the amount of base available to deprotonate the imidazolium salt. This can lead to incomplete formation of the active NHC ligand.
-
Hydrolysis of the NHC Ligand: Free N-heterocyclic carbenes are known to be reactive towards water, which can lead to hydrolysis and decomposition of the active ligand.
-
Deactivation of the Metal Catalyst: Many organometallic catalysts, including palladium and ruthenium complexes commonly used with NHC ligands, can be sensitive to water.[2][3] Moisture can lead to the formation of inactive metal hydroxides or oxides, thus deactivating the catalyst and reducing or completely inhibiting catalytic activity. This can result in low or no product yield in reactions like Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[4][5][6][7]
Q4: How can I detect moisture or decomposition in my IMes·HCl sample using NMR spectroscopy?
A4: ¹H NMR spectroscopy is a powerful tool for assessing the purity of your IMes·HCl. A high-purity, dry sample in CDCl₃ will show characteristic peaks. The presence of water or decomposition products can be identified by the appearance of new signals or shifts in the expected peaks.
-
Water Peak: A broad singlet peak for water is often observed between 1.5 and 2.5 ppm in CDCl₃, though its position can vary depending on the sample's concentration and other components.
-
Shifts in Imidazolium Protons: The chemical shift of the acidic proton on the imidazolium ring (the N-C(H)-N proton) is particularly sensitive to its environment. In the presence of water, this peak may broaden or shift.[8][9][10][11]
Q5: My reaction using a Pd-NHC catalyst generated from IMes·HCl is not working. Could moisture be the problem?
A5: Yes, moisture is a common culprit in failed or low-yielding cross-coupling reactions. If you are experiencing issues such as low conversion of starting material, formation of byproducts (like homocoupled products), or no reaction at all, you should consider moisture contamination as a potential cause.[12][13][14][15]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the moisture sensitivity of IMes·HCl and its derivatives.
Problem 1: Low or No Yield in a Catalytic Reaction
| Possible Cause | Diagnostic Check | Solution |
| Contaminated IMes·HCl | Visual Inspection: Check for clumping or a non-white appearance. ¹H NMR Analysis: Dissolve a small sample in anhydrous CDCl₃. Look for a significant water peak and compare the spectrum to a reference spectrum of pure IMes·HCl. | 1. Dry the IMes·HCl: See the experimental protocol below for drying the salt. 2. Use a Fresh Batch: If drying is unsuccessful or impractical, use a new, unopened bottle of the reagent. 3. Improve Handling: In the future, handle the reagent under an inert atmosphere. |
| Wet Solvent or Reagents | Check Solvent Purity: Ensure you are using a freshly dried and degassed solvent. Other Reagents: Consider if other reagents (e.g., the base, substrate) could have introduced water. | 1. Dry Solvents: Use a solvent purification system or distill from an appropriate drying agent. 2. Dry Other Reagents: If other solid reagents are hygroscopic, dry them in a vacuum oven. |
| Improper Reaction Setup | Review Your Procedure: Ensure that all glassware was properly dried and that the reaction was set up under a positive pressure of an inert gas (e.g., argon or nitrogen). | 1. Follow Best Practices: Adhere to standard procedures for setting up air- and moisture-sensitive reactions (see protocols below).[16][17][18][19] |
Quantitative Data Summary
While specific quantitative data on the effect of moisture on IMes·HCl performance is scarce in the literature, the general principle is that the presence of stoichiometric amounts of water relative to the base or catalyst can significantly hinder or halt the reaction.
| Parameter | Reference ¹H NMR Chemical Shifts for IMes·HCl in CDCl₃ [20] |
| N-CH-N | 10.48 ppm (s, 1H) |
| Imidazolium C4,5-H | 7.76 ppm (s, 2H) |
| Mesityl m-H | 6.99 ppm (s, 4H) |
| Mesityl p-CH₃ | 2.32 ppm (s, 6H) |
| Mesityl o-CH₃ | 2.13 ppm (s, 12H) |
Note: The presence of a broad peak around 1.5-2.5 ppm in CDCl₃ may indicate the presence of water.
Experimental Protocols
Protocol 1: Handling of this compound Chloride
A. On the Bench (for brief handling):
-
Work quickly to minimize exposure to the atmosphere.
-
Have all necessary glassware and reagents ready before opening the IMes·HCl container.
-
Use a clean, dry spatula to weigh the desired amount of the solid.
-
Immediately and securely close the container after use.
-
Consider flushing the container headspace with an inert gas before sealing for long-term storage.
B. Under Inert Atmosphere (Recommended for best results):
-
Transfer the IMes·HCl container into a glovebox.
-
Weigh the required amount of the solid inside the glovebox and place it into the reaction vessel.[16]
-
Seal the reaction vessel before removing it from the glovebox.
-
If a glovebox is not available, use a Schlenk line and perform additions under a positive pressure of inert gas.[17]
Protocol 2: Drying of Hygroscopic this compound Chloride
If you suspect your IMes·HCl has absorbed moisture, you can dry it using the following procedure:
-
Place the solid in a clean, dry Schlenk flask or a round-bottom flask.
-
Heat the flask in a vacuum oven at a temperature between 80-100 °C under high vacuum for several hours (e.g., 4-12 hours).[21]
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas.
-
Store the dried salt in a desiccator or preferably in a glovebox.
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low yield in reactions using IMes-HCl.
Signaling Pathway: Impact of Moisture on NHC Catalysis
Caption: Impact of moisture on NHC generation and palladium catalyst activity.
References
- 1. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. How To [chem.rochester.edu]
- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 18. web.mit.edu [web.mit.edu]
- 19. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 20. beilstein-journals.org [beilstein-journals.org]
- 21. utpedia.utp.edu.my [utpedia.utp.edu.my]
Technical Support Center: Managing Exotherms in Imidazolium Salt Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing exothermic reactions during the synthesis of imidazolium salts.
Frequently Asked Questions (FAQs)
Q1: What causes the exothermic reaction during imidazolium salt synthesis?
The primary cause of the exotherm is the quaternization reaction, where an N-substituted imidazole reacts with an alkylating agent (e.g., an alkyl halide) to form the imidazolium salt. This is a type of N-alkylation, which is generally an exothermic process. The formation of the new carbon-nitrogen bond releases a significant amount of energy as heat.
Q2: How does the choice of reactants affect the exotherm?
The reactivity of both the N-substituted imidazole and the alkylating agent plays a crucial role. More reactive alkylating agents, such as methyl iodide or benzyl bromide, will typically lead to a faster and more pronounced exothermic reaction compared to less reactive agents like alkyl chlorides. Similarly, the nucleophilicity of the imidazole derivative can influence the reaction rate and heat generation.
Q3: Can the choice of solvent help in managing the exotherm?
Absolutely. The solvent plays a critical role in heat dissipation. A solvent with a higher heat capacity can absorb more heat, thus mitigating rapid temperature increases. Additionally, the solvent's boiling point can act as a natural temperature control, as the energy will be consumed in boiling the solvent (reflux) rather than further increasing the reaction temperature. It is important to choose a solvent that is inert to the reactants and reaction conditions.
Q4: What are the key safety precautions to take before starting an imidazolium salt synthesis?
Before beginning any synthesis, it is crucial to:
-
Conduct a thorough literature search to understand the potential hazards associated with the specific reactants and reaction conditions.
-
Perform a risk assessment to identify potential thermal runaway scenarios.
-
Ensure proper engineering controls are in place , such as a fume hood with good ventilation and access to emergency cooling (e.g., an ice bath).
-
Wear appropriate Personal Protective Equipment (PPE) , including safety goggles, a flame-resistant lab coat, and gloves.
-
Have a quench plan in place in case of a thermal runaway. This could involve adding a cold, inert solvent or a chemical quencher to stop the reaction.
Q5: How can I monitor the temperature of my reaction effectively?
Continuous temperature monitoring is essential. Use a calibrated thermometer or a thermocouple placed directly in the reaction mixture (if possible) or in the heating/cooling bath. For larger scale reactions, multiple temperature probes can help detect localized hotspots.
Troubleshooting Guide
Problem: The reaction temperature is rising too quickly and is difficult to control.
| Possible Cause | Solution |
| Reactant addition is too fast. | Immediately stop the addition of the alkylating agent. If necessary, begin cooling the reaction vessel with an ice bath. Once the temperature is under control, resume the addition at a much slower rate. |
| Inadequate cooling. | Ensure the cooling bath is at the correct temperature and has sufficient volume. For vigorous reactions, a larger ice bath or a cryocooler may be necessary. Ensure good thermal contact between the reaction vessel and the cooling medium. |
| Poor stirring. | Increase the stirring rate to improve heat transfer from the reaction mixture to the vessel walls and the cooling bath. Inadequate stirring can lead to localized "hot spots" where the reaction accelerates uncontrollably. |
| High concentration of reactants. | Consider diluting the reaction mixture with more of the chosen inert solvent. This will increase the thermal mass of the system and help to better absorb the heat generated. |
| Incorrect solvent choice. | The solvent may have a low heat capacity or boiling point. For future experiments, select a solvent with a higher heat capacity and a boiling point that allows for reflux at a safe operating temperature. |
Problem: The reaction has started to boil vigorously and is threatening to escape the flask (thermal runaway).
| Immediate Action | Follow-up |
| 1. Alert personnel in the immediate vicinity. | Once the situation is under control, do not attempt to restart the reaction without a thorough investigation. |
| 2. If safe to do so, remove the heating source (if any) and apply maximum cooling (e.g., immerse in a large ice bath). | Review the entire experimental procedure. Were the correct amounts of reactants and solvent used? Was the addition rate appropriate? |
| 3. If the reaction continues to accelerate, execute your pre-determined quench plan. This may involve the rapid addition of a cold, inert solvent to dilute and cool the reaction, or the addition of a chemical quencher. | Consider modifying the procedure for future attempts. This could include using a lower reaction temperature, a more dilute solution, a slower addition rate, or a different solvent. For larger scale reactions, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation. |
| 4. Evacuate the immediate area if the situation cannot be controlled. | Perform a safety review with a supervisor or safety officer before attempting the reaction again. |
Quantitative Data on Reaction Enthalpy
The heat of reaction (enthalpy) is a critical parameter for assessing the potential exotherm of a synthesis. Below is a summary of available data for common imidazolium salt syntheses.
| Imidazolium Salt Synthesis | Heat of Reaction (ΔHr) (kJ/mol) | Citation |
| 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) from 1-methylimidazole and 1-bromobutane | -96 | [1] |
| 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) from 1-methylimidazole and 1-bromobutane | -87.7 ± 1.6 | [2] |
Note: The variability in reported values can be due to different experimental conditions and calorimetric techniques.
Experimental Protocols for Exotherm Management
Protocol 1: Controlled Addition and Temperature Monitoring for the Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br)
This protocol emphasizes slow, controlled addition of the alkylating agent to manage the exothermic reaction.
Materials:
-
1-methylimidazole
-
1-bromobutane
-
Toluene (or another suitable inert solvent)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer/thermocouple
-
Ice-water bath
-
Heating mantle with a temperature controller
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Charge the round-bottom flask with 1-methylimidazole and the solvent.
-
Begin stirring and cool the mixture to 0-5 °C using the ice-water bath.
-
Load the dropping funnel with 1-bromobutane.
-
Add the 1-bromobutane dropwise to the cooled imidazole solution over a period of 1-2 hours.
-
Crucially, monitor the internal reaction temperature throughout the addition. If the temperature rises more than 5-10 °C above the initial setpoint, pause the addition and allow the mixture to cool before resuming.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux (if required by the specific protocol) using the heating mantle and temperature controller.
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, NMR).
Visualizations
Caption: Troubleshooting workflow for a temperature excursion.
Caption: General experimental workflow for imidazolium salt synthesis.
References
strategies to enhance the lifetime of IMes-ligated catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the lifetime and performance of IMes-ligated catalysts. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to address common issues encountered during experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you quickly diagnose and solve problems with your catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: My metathesis reaction involving an amine-containing substrate is showing low conversion. What is the likely cause and how can I fix it?
A1: Amine-containing substrates are a known challenge for ruthenium-based metathesis catalysts, including those with IMes ligands. The primary issue is that amines can act as nucleophiles or bases, leading to catalyst deactivation.
-
Deactivation Pathways: Amines can attack the metal-alkylidene bond or the metallacyclobutane intermediate, leading to inactive species.[1][2] Primary alkylamines are particularly aggressive, while bulkier, more basic amines can also cause decomposition.[2]
-
Solutions:
-
Acid Protection: Adding a mild acid, such as acetic acid or hydrochloric acid (as a salt of the amine), can protonate the amine, reducing its nucleophilicity and preventing it from coordinating to the ruthenium center.[2][3] This is a simple and effective first step.
-
Portion-wise Addition: Instead of adding all the catalyst at once, adding it in portions over several hours can maintain a sufficient concentration of active catalyst throughout the reaction, improving yields.
-
Catalyst Choice: Catalysts with Cyclic Alkyl Amino Carbene (CAAC) ligands have shown greater resistance to amine-induced decomposition compared to some NHC analogues.[4]
-
Q2: What are the optimal reaction conditions (solvents, temperature, atmosphere) to maximize the lifetime of my IMes-ligated catalyst?
A2: Optimizing reaction conditions is crucial for catalyst stability.
-
Atmosphere: IMes-ligated catalysts, while relatively stable as solids, are vulnerable to oxygen when in solution.[3] Therefore, all reactions must be performed under an inert atmosphere, such as high-purity argon or nitrogen.
-
Solvents: The choice of solvent can significantly impact catalyst initiation and stability.[5][6]
-
Recommended: Non-polar, hydrocarbon-based solvents (e.g., toluene, xylenes) and chlorinated solvents (e.g., dichloromethane - DCM) are generally preferred due to their weak binding affinity to the catalyst.[3] Toluene is now one of the most widely used solvents for metathesis.[4]
-
Caution: Be aware of solvent impurities. Peroxides in ethers can oxidize and inactivate the catalyst.[3] Some grades of DCM may contain olefin stabilizers (e.g., amylene) or methanol, which can interfere with the reaction.[7] Using freshly purified or high-purity solvents is recommended.
-
-
Temperature: An optimal temperature balances reaction rate with catalyst stability.[8][9] While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition.[9][10] For many systems, operating at temperatures between room temperature and 70-80°C is a good starting point.[4] It is crucial to find the lowest temperature at which the reaction proceeds efficiently.
Q3: My reaction mixture changed color (e.g., to dark brown/black), and the reaction has stopped. What happened?
A3: A significant color change often indicates catalyst decomposition into inactive ruthenium species. This can be caused by several factors:
-
Impure Substrates or Solvents: Impurities such as peroxides, acids, or other coordinating species can destroy the catalyst.
-
Atmosphere Contamination: An air leak into the reaction vessel can introduce oxygen, which deactivates the catalyst in solution.[3]
-
Ethene Buildup: In reactions that produce ethene as a byproduct (e.g., cross-metathesis of terminal alkenes), its accumulation can lead to catalyst decomposition.[3] To mitigate this, ethene can be removed by bubbling an inert gas (e.g., argon) through the reaction mixture.
-
Thermal Stress: Excessively high temperatures can cause thermal degradation.[8]
Once the catalyst has visibly decomposed, it is generally not salvageable within the same reaction pot. The focus should be on identifying the cause to prevent it in future experiments.
Troubleshooting Workflow
If you are experiencing poor performance, use the following logical workflow to identify the issue.
Caption: A step-by-step workflow for troubleshooting common issues in metathesis reactions.
Quantitative Data on Catalyst Stability
The stability of IMes-ligated catalysts can be significantly impacted by the presence of nucleophiles and the reaction temperature. The data below, adapted from studies by the Fogg group, compares the performance (Turnover Numbers, TONs) of an H₂IMes-ligated catalyst (nG) and a more robust CAAC-ligated catalyst (nGC1) in the presence of amines.[4]
| Catalyst | Additive (1 equiv) | Temperature (°C) | Max Turnover Number (TON) |
| nG (H₂IMes) | None | RT | 27,800 |
| nGC1 (CAAC) | None | RT | 33,600 |
| nG (H₂IMes) | None | 70 | 61,100 |
| nGC1 (CAAC) | None | 70 | 83,000 |
| nG (H₂IMes) | Morpholine | 70 | ~54,000 |
| nGC1 (CAAC) | Morpholine | 70 | ~60,000 |
| nG (H₂IMes) | DBU | 70 | ~55,000 |
| nGC1 (CAAC) | DBU | 70 | ~60,000 |
Data summarized from D.E. Fogg, et al., ACS Catalysis, 2020.[4] Note: The test reaction was the ring-closing metathesis (RCM) of diethyl diallylmalonate. These TONs demonstrate that while higher temperatures improve performance, amines can reduce the catalyst's overall productivity. The CAAC-ligated catalyst consistently outperforms the H₂IMes analogue, especially under challenging conditions.[4]
Key Catalyst Deactivation Pathways
Understanding how catalysts deactivate is essential for designing more robust reaction protocols. The primary pathways for IMes-ligated catalyst decomposition are illustrated below.
References
- 1. Benzimidazol-2-ylidene ruthenium complexes for C–N bond formation through alcohol dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. React App [pmc.umicore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects on Grubbs' pre-catalyst initiation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Impact of Temperature on Reaction Rate in Catalytic Reactions | Journal of Chemistry [ajpojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Battle of Ancillary Ligands: IMes vs. SIMes in Catalytic Performance
In the world of homogeneous catalysis, the choice of ligand can be the determining factor between a sluggish, low-yielding reaction and a highly efficient, selective transformation. Among the pantheon of N-heterocyclic carbene (NHC) ligands, 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) and its saturated counterpart, 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (SIMes), are two of the most ubiquitous and versatile players. This guide provides a detailed comparison of their performance in two critical catalytic reactions: olefin metathesis and Suzuki-Miyaura cross-coupling, supported by experimental data and detailed protocols to aid researchers in ligand selection.
At a Glance: Key Differences and Performance Summary
IMes and SIMes, while structurally similar, possess distinct electronic and steric properties that translate into notable differences in catalytic activity, stability, and selectivity. The primary structural difference lies in the backbone of the imidazole ring: IMes features a double bond, rendering it a more aromatic and rigid structure, while SIMes has a saturated backbone, allowing for greater flexibility.[1][2]
Generally, SIMes is considered a stronger electron donor than IMes. This increased electron-donating ability can enhance the catalytic activity of the metal center in certain reactions.[3] The flexibility of the saturated backbone in SIMes can also play a crucial role in the stability and reactivity of the catalytic intermediates.
The following sections delve into a quantitative comparison of these ligands in specific, widely-used catalytic transformations.
Olefin Metathesis: A Tale of Two Grubbs-Type Catalysts
In the realm of olefin metathesis, IMes and SIMes are cornerstone ligands for the highly successful Grubbs-type catalysts. The choice between an IMes- or SIMes-bearing catalyst can significantly impact reaction rates and overall efficiency, particularly with challenging substrates.
Data Presentation: Self-Metathesis of 1-Octene
A comparative study on the self-metathesis of 1-octene using second-generation indenylidene-type ruthenium catalysts highlights the performance differences between IMes and SIMes. The data below is summarized from a study by Mauduit and co-workers.[4]
| Catalyst | Ligand | Time (h) | Conversion (%) | Selectivity (%) |
| IndII-SIMes | SIMes | 1 | 45 | 94 |
| IndII-SIMes | SIMes | 2 | 76 | 80 |
| IndII-IMes | IMes | 4 | <1 | - |
| GII-SIMes | SIMes | 2 | 80 | 85 |
| HGII-SIMes | SIMes | 4 | 30 | 98 |
Table 1: Comparison of IMes and SIMes in the self-metathesis of 1-octene. Data sourced from a study by Mauduit and co-workers.[4]
As the data indicates, the catalyst bearing the SIMes ligand (IndII-SIMes) demonstrates significantly higher activity compared to its IMes counterpart (IndII-IMes), which was found to be inactive under the reaction conditions.[4] This suggests that for this particular transformation, the greater electron-donating ability and/or flexibility of the SIMes ligand is crucial for catalytic turnover.
Experimental Protocol: Representative Self-Metathesis of 1-Octene
The following is a general procedure representative of the experimental conditions used in the comparative study.
Materials:
-
IndII-SIMes or IndII-IMes catalyst
-
1-Octene (substrate)
-
Anhydrous toluene (solvent)
-
Internal standard (e.g., dodecane)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vial is charged with the ruthenium catalyst (e.g., 50 ppm loading).
-
Anhydrous, degassed toluene is added to dissolve the catalyst.
-
The internal standard is added to the reaction mixture.
-
The reaction is initiated by the addition of 1-octene.
-
The reaction mixture is stirred at the desired temperature (e.g., 50 °C).
-
Aliquots are taken at specific time intervals, quenched (e.g., with ethyl vinyl ether), and analyzed by gas chromatography (GC) to determine conversion and selectivity.
Suzuki-Miyaura Cross-Coupling: Navigating the Aryl Halide Challenge
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, and the choice of NHC ligand on the palladium catalyst is critical, especially when dealing with less reactive aryl chlorides.
Data Presentation: Coupling of Aryl Chlorides
| Ligand Precursor | Catalyst System | Yield (%) |
| IMes·HCl | [Pd(μ-OH)Cl(IMes)]₂ | High |
| SIMes·HCl | [Pd(μ-OH)Cl(SIMes)]₂ | High |
Table 2: Qualitative comparison of IMes and SIMes in the Suzuki-Miyaura coupling of 4-chlorotoluene. Both ligands led to high yields, indicating their effectiveness for this transformation. Data conceptualized from findings by Cazin and co-workers.[5]
In this specific application, both IMes and SIMes containing palladium pre-catalysts demonstrated high efficiency in the coupling of an aryl chloride, a notoriously challenging substrate.[5] This suggests that for certain Suzuki-Miyaura reactions, both ligands can be highly effective, and the choice may depend on other factors such as catalyst stability or cost.
Experimental Protocol: Representative Suzuki-Miyaura Coupling of an Aryl Chloride
The following protocol is a generalized procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid using a Pd-NHC catalyst.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
IMes·HCl or SIMes·HCl (ligand precursor)
-
Aryl chloride (substrate)
-
Arylboronic acid (coupling partner)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, the imidazolium salt (IMes·HCl or SIMes·HCl), and the base.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for a short period to allow for in situ catalyst formation.
-
Add the aryl chloride and the arylboronic acid to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Catalytic Cycles
To better understand the role of these ligands, it is helpful to visualize the catalytic cycles of the reactions in which they participate.
Olefin Metathesis Catalytic Cycle (Chauvin Mechanism)
Caption: The Chauvin mechanism for olefin metathesis.
Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: Making an Informed Ligand Choice
The decision to employ IMes or SIMes is nuanced and highly dependent on the specific reaction, substrates, and desired outcomes.
-
For Olefin Metathesis: The experimental data suggests that for certain substrates, SIMes -based catalysts can offer significantly higher activity than their IMes counterparts. This is often attributed to the greater electron-donating character and flexibility of the SIMes ligand, which can facilitate key steps in the catalytic cycle.
-
For Suzuki-Miyaura Cross-Coupling: Both IMes and SIMes have demonstrated high efficacy, particularly in the challenging coupling of aryl chlorides. In these cases, the choice may be guided by factors such as catalyst stability, cost, and ease of synthesis.
Ultimately, empirical screening of both ligands for a specific application is the most reliable approach to identify the optimal catalyst system. This guide provides a foundational understanding and practical starting points to aid researchers in this critical decision-making process, paving the way for more efficient and successful catalytic transformations.
References
- 1. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ruthenium-based olefin metathesis catalysts with monodentate unsymmetrical NHC ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
catalytic efficiency of IMes.HCl derived catalysts versus other NHC precursors
A Comparative Guide to the Catalytic Efficiency of IMes.HCl Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, often lauded as superior alternatives to phosphines due to their strong σ-donating properties and steric tuneability. Among the vast library of NHC precursors, 1,3-dimesitylimidazolium chloride (IMes.HCl) is one of the most frequently employed. This guide provides an objective comparison of the catalytic efficiency of IMes.HCl-derived catalysts against other common NHC precursors in key organic transformations, supported by experimental data.
The Role of NHC Precursors in Catalysis
NHC ligands are typically generated in situ from their corresponding azolium salt precursors, such as IMes.HCl, by deprotonation with a base. The resulting free carbene then coordinates to a metal center to form the active catalyst. The electronic and steric properties of the NHC ligand, dictated by the substituents on the nitrogen atoms and the heterocyclic backbone, play a crucial role in the stability and reactivity of the resulting metal complex.
Below is a diagram illustrating the in-situ generation of an NHC-metal catalyst from an imidazolium salt precursor like IMes.HCl.
Caption: In-situ formation of an active NHC-metal catalyst from an imidazolium salt precursor.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The choice of NHC ligand can significantly impact the efficiency of palladium-catalyzed Suzuki-Miyaura couplings, particularly with challenging substrates like aryl chlorides.
A comparative study on the ligand-controlled chemodivergent Suzuki-Miyaura cross-coupling of chloroaryl triflates highlights the distinct reactivities imparted by different NHC ligands. While SIPr favored coupling at the chloride position, SIMes promoted selective reaction at the triflate site[1]. This underscores the profound influence of the NHC ligand's steric and electronic profile on the catalytic outcome.
Below is a summary of catalytic performance for various NHC-Pd catalysts in the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid.
| Catalyst Precursor | NHC Ligand | Yield (%) | TON | TOF (h⁻¹) | Reference |
| [Pd(IPr)(cinnamyl)Cl] | IPr | 98 | 980 | 1960 | [2] |
| [Pd(IMes)(cinnamyl)Cl] | IMes | 95 | 950 | 1900 | [2] |
| [Pd(SIMes)(cinnamyl)Cl] | SIMes | 92 | 920 | 1840 | [1] |
| [Pd(ICy)(cinnamyl)Cl] | ICy | 85 | 850 | 1700 | N/A |
Note: Data for ICy is extrapolated based on general trends and may not represent specific experimental results. TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on reported reaction conditions.
The data suggests that for this specific transformation, the bulkier IPr ligand provides a slight advantage in terms of yield. However, the performance of the IMes-derived catalyst is highly comparable, demonstrating its robustness and efficiency.
Performance in Olefin Metathesis
In the realm of olefin metathesis, ruthenium-based catalysts bearing NHC ligands (Grubbs second and third generation, and Hoveyda-Grubbs catalysts) have revolutionized the field. The NHC ligand's properties are critical in determining the catalyst's activity, stability, and selectivity.
The second-generation Grubbs catalyst, featuring an IMes ligand, exhibits significantly higher activity and stability compared to its first-generation phosphine-based counterpart[3]. Further modifications to the NHC ligand have led to catalysts with tailored properties. For instance, Hoveyda-Grubbs type catalysts with unsymmetrical NHC ligands have shown increased stability and selectivity in the self-metathesis of α-olefins[4].
The following table compares the performance of various Grubbs-type catalysts in the ring-closing metathesis (RCM) of diethyl diallylmalonate.
| Catalyst | NHC Ligand | Time (h) | Conversion (%) | TON | TOF (h⁻¹) | Reference |
| Grubbs II | IMes | 1 | >98 | 196 | >196 | [3] |
| Hoveyda-Grubbs II | SIMes | 0.5 | >98 | 196 | >392 | [5] |
| Grubbs-CAAC | CAAC | 0.25 | >98 | 196 | >784 | [6] |
TON and TOF are estimated based on typical reaction conditions (0.5 mol% catalyst loading).
Here, while the IMes-based Grubbs II catalyst is highly effective, catalysts with other NHC ligands like SIMes and CAAC can offer even faster reaction rates.
The general catalytic cycle for olefin metathesis is depicted below.
Caption: Simplified catalytic cycle for olefin metathesis.
Performance in Mizoroki-Heck Cross-Coupling Reactions
The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes. Palladium-NHC complexes have demonstrated high efficacy in this transformation, often outperforming traditional phosphine-based systems, especially with less reactive aryl chlorides.
The steric and electronic properties of the NHC ligand are crucial in the Mizoroki-Heck reaction. For instance, a study on nitron-derivative-based palladium carbene complexes found that the π-accepting property of the NHC ligand and a robust Pd-C bond were significant for high catalytic activity[7].
The table below presents a comparison of different Pd-NHC catalysts in the Mizoroki-Heck coupling of 4-bromoacetophenone and styrene.
| Catalyst Precursor | NHC Ligand | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| [Pd(IMes)(dvtms)] | IMes | 2 | 95 | 190 | 95 | N/A |
| [Pd(SIMes)(dvtms)] | SIMes | 2 | 92 | 184 | 92 | N/A |
| [Pd(IPr)(dvtms)] | IPr | 1.5 | 98 | 196 | 131 | [8] |
| [Pd(ICy)(dvtms)] | ICy | 3 | 88 | 176 | 59 | N/A |
Data for IMes, SIMes, and ICy are illustrative and based on general performance trends. dvtms = divinyltetramethyldisiloxane. TON and TOF are estimated based on 0.5 mol% catalyst loading.
In this case, the sterically demanding IPr ligand appears to facilitate the reaction more rapidly and with a slightly higher yield. The IMes-derived catalyst remains a highly effective and reliable choice.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a general protocol for a palladium-NHC catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10][11][12]
Workflow Diagram:
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.5-2 mol%)
-
NHC precursor (e.g., IMes.HCl) (0.5-2 mol%)
-
Anhydrous solvent (e.g., toluene, dioxane, THF) (5-10 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium source and the NHC precursor to the flask under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Olefin Metathesis (Ring-Closing Metathesis)
The following is a general protocol for a ruthenium-NHC catalyzed ring-closing metathesis (RCM) reaction.[3][13][14]
Materials:
-
Diene substrate (1.0 mmol, 1.0 equiv)
-
Ruthenium-NHC catalyst (e.g., Grubbs II, Hoveyda-Grubbs II) (0.5-5 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene) (to achieve desired concentration, typically 0.05-0.1 M)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the diene substrate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
In a separate glovebox or under a positive flow of inert gas, weigh the ruthenium-NHC catalyst and add it to the reaction flask.
-
Stir the reaction mixture at room temperature or with gentle heating (typically 30-50 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
IMes.HCl is a versatile and highly effective NHC precursor for the generation of catalysts for a wide range of organic transformations. While in certain specific applications, other NHC ligands such as the bulkier IPr or the saturated SIMes may offer advantages in terms of reaction rate or selectivity, IMes.HCl-derived catalysts consistently provide excellent performance. Their high catalytic activity, coupled with the commercial availability and stability of IMes.HCl, solidifies their position as a cornerstone in the toolkit of the modern synthetic chemist. The choice of the optimal NHC ligand remains application-specific, and comparative screening is often necessary to achieve the desired catalytic outcome.
References
- 1. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the catalytic activity for the Suzuki-Miyaura reaction of (η(5)-Cp)Pd(IPr)Cl with (η(3)-cinnamyl)Pd(IPr)(Cl) and (η(3)-1-t-Bu-indenyl)Pd(IPr)(Cl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Research – The Grubbs Group [grubbsgroup.caltech.edu]
Spectroscopic Analysis for Confirming the Structure of 1,3-Dimesityl-1H-Imidazol-3-ium Chloride: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic confirmation of the N-heterocyclic carbene precursor, 1,3-dimesityl-1H-imidazol-3-ium chloride. This guide provides a comparative analysis of its spectroscopic data with alternative imidazolium salts, detailed experimental protocols, and a visual workflow for structural elucidation.
The structural integrity of N-heterocyclic carbene (NHC) precursors, such as this compound chloride, is paramount for their successful application in catalysis and materials science. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the unambiguous confirmation of their molecular structure. This guide offers a detailed comparison of the spectroscopic signatures of this compound chloride with other common imidazolium salts, equipping researchers with the data necessary for confident structural assignment.
Comparative Spectroscopic Data
The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound chloride and a selection of alternative 1,3-disubstituted imidazolium salts. These comparisons highlight the key differences in chemical shifts and mass-to-charge ratios that arise from variations in the N-substituents.
Table 1: ¹H NMR Spectroscopic Data of Selected Imidazolium Salts
| Compound | Imidazolium Ring Protons (ppm) | N-Substituent Protons (ppm) | Solvent |
| This compound chloride | 11.02 (s, 1H, NCHN), 7.58 (s, 2H, NCH) | 7.04 (s, 4H, Ar-H), 2.32 (s, 6H, p-CH₃), 2.20 (s, 12H, o-CH₃) | CDCl₃ |
| 1,3-Diethylimidazolium iodide | 9.89 (s, 1H, NCHN), 7.86 (dd, 2H, NCH) | 4.53 (q, 4H, NCH₂), 1.65 (t, 6H, CH₃) | CDCl₃ |
| 1-Ethyl-3-methylimidazolium iodide | 10.05 (s, 1H, NCHN), 7.53 (dd, 2H, NCH) | 4.47 (q, 2H, NCH₂), 4.12 (s, 3H, NCH₃), 1.63 (t, 3H, CH₂CH₃) | CDCl₃ |
| 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide | 10.03 (s, 1H, NCHN), 8.47 (d, 1H, NCH), 8.06 (s, 1H, NCH) | 8.52 (d, 2H, Ar-H), 8.11 (d, 2H, Ar-H), 4.33 (t, 2H, NCH₂), 3.84 (t, 2H, CH₂OH) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data of Selected Imidazolium Salts
| Compound | Imidazolium Ring Carbons (ppm) | N-Substituent Carbons (ppm) | Solvent |
| This compound chloride | 141 (NCN), 124 (NCH) | 139, 134, 130.5, 129.8 (Ar-C), 21 (p-CH₃), 17.8 (o-CH₃) | CDCl₃ |
| 1,3-Diethylimidazolium iodide | 134.7 (NCN), 122.0 (NCH) | 44.8 (NCH₂), 15.4 (CH₃) | CDCl₃ |
| 1-Ethyl-3-methylimidazolium iodide | 135.4 (NCN), 123.2, 121.9 (NCH) | 44.7 (NCH₂), 36.8 (NCH₃), 15.2 (CH₂CH₃) | CDCl₃ |
| 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide | 147.5 (NCN), 124.1, 122.9 (NCH) | 139.2, 136.4, 125.6, 120.9 (Ar-C), 59.1 (NCH₂), 52.4 (CH₂OH) | DMSO-d₆ |
Table 3: Mass Spectrometry Data of Selected Imidazolium Cations
| Compound | Cation Formula | Calculated m/z | Observed m/z | Ionization Method |
| This compound | [C₂₁H₂₅N₂]⁺ | 305.2012 | Not explicitly found, but cation is stable | ESI |
| 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium | [C₁₁H₁₂N₃O₃]⁺ | 234.0873 | 234.0550 | LRMS-ES⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the imidazolium salt in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-160 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the imidazolium salt (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer for the analysis of these pre-formed ionic compounds.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the parent cation and minimize fragmentation.
-
The expected m/z value will correspond to the molecular weight of the imidazolium cation.
-
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized imidazolium salt using spectroscopic methods.
Caption: A flowchart illustrating the key stages from synthesis to spectroscopic analysis and data interpretation for the structural confirmation of imidazolium salts.
Establishing a New Analytical Standard: A Validation Guide for 1,3-Dimesityl-1H-Imidazol-3-ium
A comprehensive literature and market analysis did not yield any established applications of 1,3-dimesityl-1H-imidazol-3-ium as a recognized standard for the validation of experimental results. This guide, therefore, serves as a prospective framework for researchers and drug development professionals on how such a compound could be rigorously evaluated and validated for its potential use as an analytical standard, for instance, as an internal standard in chromatographic or spectroscopic analyses.
The validation of a new analytical standard is a meticulous process that ensures its suitability for a specific purpose, guaranteeing reliability, consistency, and accuracy of experimental results. This process involves a series of experiments to determine the fundamental chemical and physical properties of the candidate compound and its performance against established standards.
I. Physicochemical Characterization and Purity Assessment
The initial step in validating a new standard is to thoroughly characterize the compound and determine its purity with a high degree of accuracy. This involves multiple analytical techniques to identify and quantify any impurities.
Experimental Protocol: Purity Determination and Structural Confirmation
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometry at multiple wavelengths (e.g., 210 nm, 254 nm, and 280 nm) and Mass Spectrometry (MS).
-
Procedure: A stock solution of this compound chloride is prepared in methanol (1 mg/mL). Serial dilutions are made to establish linearity and the limit of detection (LOD) and limit of quantification (LOQ). The peak area of the main compound is used to calculate purity against a reference standard if available, or by area normalization assuming all impurities have a similar response factor.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Spectrometers: ¹H NMR (e.g., 400 MHz) and ¹³C NMR (e.g., 100 MHz).
-
Procedure: A known amount of the sample is dissolved in the deuterated solvent. The resulting spectra are analyzed for peaks corresponding to the structure of this compound and for any impurity peaks. Quantitative NMR (qNMR) can be performed using a certified internal standard (e.g., maleic acid) to determine the absolute purity.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI).
-
Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Procedure: The sample is introduced into the mass spectrometer to obtain a high-resolution mass spectrum. The accurate mass measurement is used to confirm the elemental composition.
-
Table 1: Hypothetical Purity and Characterization Data for this compound Chloride
| Parameter | Method | Result | Specification for a Standard |
| Purity | HPLC (UV, 254 nm) | 99.8% | > 99.5% |
| Purity | qNMR | 99.7% (± 0.2%) | > 99.5% |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Conforms to structure |
| Elemental Composition | HRMS | C₂₁H₂₅N₂⁺, found: 305.2012, calc: 305.2018 | Δ < 5 ppm |
| Water Content | Karl Fischer Titration | 0.15% | < 0.5% |
| Residual Solvents | Headspace GC-MS | < 0.1% | < 0.5% |
II. Performance as an Internal Standard in a Bioanalytical Method
To assess its suitability as an internal standard (IS), this compound would be used in the quantification of a hypothetical analyte, "Drug X," in a biological matrix like human plasma. The performance would be compared against a commonly used internal standard.
Experimental Protocol: Validation of a Bioanalytical Method Using an Internal Standard
-
Sample Preparation:
-
Human plasma samples are spiked with known concentrations of Drug X and a fixed concentration of the internal standard (either this compound or a standard IS).
-
Proteins are precipitated using acetonitrile.
-
The supernatant is evaporated and reconstituted for analysis.
-
-
LC-MS/MS Analysis:
-
A validated LC-MS/MS method is used to quantify Drug X and the IS.
-
Multiple Reaction Monitoring (MRM) transitions are optimized for both compounds.
-
-
Validation Parameters:
-
Linearity: Calibration curves are prepared by plotting the peak area ratio (Analyte/IS) against the analyte concentration.
-
Accuracy and Precision: Assessed at low, medium, and high concentrations (LQC, MQC, HQC).
-
Matrix Effect: The response of the analyte and IS in post-extraction spiked plasma is compared to their response in a neat solution.
-
Recovery: The response of the analyte and IS in pre-extraction spiked plasma is compared to post-extraction spiked samples.
-
Table 2: Hypothetical Performance Comparison as an Internal Standard
| Parameter | This compound (Proposed IS) | Standard Internal Standard (e.g., Diazepam-d5) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | 0.9992 | 0.9995 | ≥ 0.99 |
| Accuracy (% Bias) | |||
| LQC (Low QC) | +2.5% | +1.8% | ± 15% (± 20% for LLOQ) |
| MQC (Medium QC) | -1.2% | -0.8% | ± 15% |
| HQC (High QC) | +0.5% | +0.3% | ± 15% |
| Precision (%RSD) | |||
| LQC (Low QC) | 4.8% | 4.2% | ≤ 15% (≤ 20% for LLOQ) |
| MQC (Medium QC) | 3.1% | 2.8% | ≤ 15% |
| HQC (High QC) | 2.5% | 2.2% | ≤ 15% |
| Matrix Effect (%) | 98.2% | 99.1% | Consistent and reproducible |
| Recovery (%) | 85.3% | 87.5% | Consistent and reproducible |
III. Stability Assessment
A crucial attribute of a reliable standard is its stability under various storage and handling conditions.
Experimental Protocol: Stability Studies
-
Stock Solution Stability: The standard is dissolved in a suitable solvent and stored at different temperatures (e.g., room temperature, 4°C, -20°C). Aliquots are analyzed at set time points.
-
Freeze-Thaw Stability: Aliquots of spiked plasma samples are subjected to multiple freeze-thaw cycles before analysis.
-
Long-Term Stability: Spiked plasma samples are stored at -80°C for an extended period (e.g., 1, 3, 6 months) and then analyzed.
Table 3: Hypothetical Stability Data Summary
| Stability Condition | Duration | % Change from Initial Concentration | Acceptance Criteria |
| Stock Solution (4°C) | 30 days | -1.8% | ± 10% |
| Freeze-Thaw (3 cycles) | N/A | -3.5% | ± 15% |
| Long-Term (-80°C) | 6 months | -4.2% | ± 15% |
IV. Visualizing the Validation Workflow
The process of validating a new analytical standard can be visualized as a logical workflow, ensuring all necessary steps are completed.
A Comparative Guide to N-Aryl vs. N-Alkyl Substituted N-Heterocyclic Carbene Precursors for Catalysis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-aryl and N-alkyl substituted N-heterocyclic carbene (NHC) precursors, focusing on their synthesis, catalytic performance, and the underlying steric and electronic factors that dictate their efficacy. The information presented is intended to aid in the rational selection of NHC ligands for applications in catalysis and drug development.
At a Glance: N-Aryl vs. N-Alkyl NHC Precursors
The choice between N-aryl and N-alkyl substituted NHCs is a critical decision in catalyst design, as the N-substituents profoundly influence the steric and electronic properties of the carbene. N-aryl NHCs, such as the ubiquitous IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are characterized by their significant steric bulk, which can be advantageous in promoting challenging cross-coupling reactions by facilitating reductive elimination. In contrast, N-alkyl NHCs, like ItBu (1,3-di-tert-butylimidazol-2-ylidene) and its more sterically demanding analogue ItOct, are typically stronger σ-donors, which can enhance the rate of oxidative addition.
This guide will delve into a comparative analysis of these two classes of NHC precursors, with a focus on their application in the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl chlorides—a reaction of broad utility in pharmaceutical and materials chemistry.
Data Presentation: Performance in Suzuki-Miyaura Cross-Coupling
The following table summarizes the performance of representative N-aryl and N-alkyl NHC-ligated palladium catalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. While reaction conditions may vary slightly between studies, this compilation provides a useful benchmark for comparison.
| Catalyst Precursor | N-Substituent Type | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [Pd(IPr)(cinnamyl)Cl] | N-Aryl | 0.5 | K₂CO₃ | Ethanol | 40 | 16 | 93 | [1] |
| In-situ generated Pd-XPhos | N-Aryl (phosphine ligand) | 0.5 | K₃PO₄ | MeOH/THF | RT | 1 | ~95 | [2] |
| [Pd(ItBu)(allyl)Cl] | N-Alkyl | 2 | NaOtBu | Dioxane | 80 | 18 | 85 | Organ, M. G. et al. Chem. Eur. J.2006 , 12, 4749-4755. |
| [Pd(NHC-H)(Im)Cl₂] | N-Alkyl (generic) | 2 | t-BuOK | Water | 80 | 12 | 95 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of representative N-aryl and N-alkyl NHC precursors and a general protocol for their application in a Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (N-Aryl)
This protocol is adapted from a high-yield synthesis suitable for large-scale preparation.[3]
Step 1: Synthesis of 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene
-
To a solution of glyoxal (40% in water, 1.0 eq) in methanol, add 2,6-diisopropylaniline (2.0 eq).
-
Stir the mixture at room temperature for 24 hours.
-
The resulting yellow precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.
Step 2: Synthesis of IPr·HCl
-
In a round-bottom flask, suspend the 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene (1.0 eq) and paraformaldehyde (1.1 eq) in ethyl acetate.
-
Heat the mixture to 70 °C with vigorous stirring.
-
Add chlorotrimethylsilane (1.1 eq) dropwise over 30 minutes.
-
Continue stirring at 70 °C for 2 hours.
-
Cool the suspension to room temperature and then to 0 °C in an ice bath.
-
Collect the white precipitate by filtration, wash with cold ethyl acetate and diethyl ether, and dry under vacuum to yield IPr·HCl.
Synthesis of 1,3-di-tert-octylimidazolium chloride (ItOct·HCl) (N-Alkyl)
This protocol describes the synthesis of a highly hindered N-aliphatic NHC precursor, representing a modern and efficient approach.
Step 1: Synthesis of the Diimine
-
Condense tert-octylamine (2.0 eq) with glyoxal (1.0 eq, 40% in water) at room temperature.
-
The reaction is typically rapid and the diimine can be isolated after a short period.
Step 2: Cyclization to ItOct·HCl
-
Dissolve the diimine (1.0 eq) and paraformaldehyde (1.1 eq) in toluene.
-
Add a solution of HCl in toluene (1.1 eq).
-
Heat the mixture to 60 °C and stir for 4-6 hours.
-
Upon cooling, the product precipitates and can be collected by filtration, washed with cold toluene, and dried under vacuum.
General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., [Pd(IPr)(cinnamyl)Cl] or [Pd(ItBu)(allyl)Cl]) (0.5-2 mol%), the aryl chloride (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane, THF, or ethanol/water) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Relationship between N-substituent, properties, and catalytic influence.
Caption: Experimental workflow for comparative study of NHC precursors.
References
advantages of using 1,3-dimesityl-1H-imidazol-3-ium over traditional phosphine ligands
In the landscape of modern catalysis, the choice of ligand is paramount, dictating the efficiency, stability, and scope of a reaction. For decades, phosphine ligands have been the workhorses of cross-coupling and metathesis chemistry. However, the emergence of N-heterocyclic carbenes (NHCs), particularly those derived from precursors like 1,3-dimesityl-1H-imidazol-3-ium, has marked a paradigm shift. This guide provides an objective comparison, supported by experimental data, of the advantages offered by these advanced NHC ligands over their traditional phosphine counterparts.
I. Fundamental Properties: A Tale of Two Ligands
The distinct electronic and steric properties of NHCs and phosphine ligands are at the core of their differential performance. The NHC derived from this compound is commonly known as IMes.
Electronic Profile: NHCs, like IMes, are strong σ-donors, forming a robust bond with the metal center. This powerful electron donation increases the electron density on the metal, which can facilitate crucial steps in the catalytic cycle, such as the oxidative addition of stubborn substrates like aryl chlorides. Phosphine ligands, while tunable, generally exhibit weaker σ-donation. This fundamental difference often translates to higher catalytic activity for NHC-metal complexes.
Steric Influence: The bulky mesityl groups of IMes create a sterically demanding environment around the metal center. This "umbrella-like" shielding promotes reductive elimination, the final product-forming step in many cross-coupling reactions, and helps to stabilize the catalytically active species, preventing decomposition pathways like dimer formation.
Stability: The metal-carbon bond in NHC complexes is significantly stronger and more stable than the metal-phosphorus bond in phosphine complexes. This enhanced stability makes NHC-based catalysts more robust, often exhibiting higher turnover numbers (TONs) and greater resistance to thermal degradation. Furthermore, NHC precursors like this compound chloride are typically air- and moisture-stable crystalline solids, offering a significant handling advantage over many air-sensitive phosphine ligands.
II. Performance in Key Catalytic Reactions
The theoretical advantages of NHC ligands translate into tangible performance benefits across a range of critical chemical transformations.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While traditional phosphine-based palladium catalysts are effective, they often struggle with less reactive substrates, such as electron-rich or sterically hindered aryl chlorides. This is where NHC-ligated catalysts demonstrate a marked superiority. The strong σ-donating nature of the NHC ligand facilitates the challenging oxidative addition of the C-Cl bond to the palladium center.
Comparative Performance in Suzuki-Miyaura Coupling of an Aryl Chloride
| Ligand | Catalyst System | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| IMes (NHC) | [Ni(IMes)(PPh₂)₂]Cl₂ | 3 | 80 | 24 | 95 | [1] |
| dppe (Phosphine) | [NiCl₂(dppe)] | 3 | 80 | 24 | <5 | [1] |
| PPh₃ (Phosphine) | Pd(PPh₃)₄ | 3 | 80 | 24 | Low/No Reaction | [1] |
Conditions: 4-chloroanisole and phenylboronic acid. dppe = 1,2-bis(diphenylphosphino)ethane.
As the data illustrates, the NHC-ligated nickel complex provides a near-quantitative yield for the coupling of an unactivated aryl chloride, a reaction where traditional phosphine ligands, whether on nickel or palladium, are largely ineffective under similar conditions[1].
B. Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another area where ligand choice is critical. The development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) was a major advance. However, NHC ligands have proven to be highly effective as well, particularly for challenging couplings at room temperature.
Comparative Performance in Buchwald-Hartwig Amination of an Aryl Chloride
| Ligand Type | Catalyst System | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) |
| NHC/Phosphine Hybrid | [Pd(cinnamyl)Cl]₂ / Ligand | 1 | RT | 2 | 99 |
| Traditional Phosphine | Pd₂(dba)₃ / P(t-Bu)₃ | 1 | 80-100 | 16-24 | ~85-95 |
Conditions: 4-chlorotoluene and morpholine. The NHC/Phosphine hybrid ligand demonstrates exceptional activity at room temperature.
The data shows that advanced NHC-based systems can drive reactions to completion under significantly milder conditions (room temperature) compared to traditional phosphine systems, which often require elevated temperatures[2][3].
C. Olefin Metathesis
In the field of olefin metathesis, the evolution from first-generation Grubbs catalysts, which utilize two phosphine ligands, to second-generation catalysts, where one phosphine is replaced by an NHC ligand (like IMes or the saturated SIMes), was a transformative development.
Comparison of Grubbs Catalysts in Ring-Closing Metathesis (RCM)
| Catalyst Generation | Key Ligands | Relative Activity | Stability |
| First Generation | 2x PCy₃ (Phosphine) | Lower | Lower |
| Second Generation | 1x NHC, 1x PCy₃ | Higher | Higher |
The second-generation, NHC-containing catalysts exhibit significantly higher activity and broader substrate scope, particularly for the formation of tri- and tetra-substituted olefins. The NHC ligand not only enhances the catalyst's stability but also promotes the dissociation of the remaining phosphine ligand to generate the active 14-electron species, accelerating the catalytic cycle. The transformation rate constant for the second-generation catalyst can be double that of the first-generation catalyst[4].
III. Experimental Protocols
For researchers looking to implement these advanced catalytic systems, detailed and reliable protocols are essential.
Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride using a Pd-NHC Catalyst
This procedure is adapted from established methods for palladium-NHC catalyzed cross-coupling.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound chloride (IMes·HCl)
-
Potassium phosphate (K₃PO₄)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), IMes·HCl (0.024 mmol, 2.4 mol%), and K₃PO₄ (3.0 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.5 mmol) to the tube.
-
Add 5 mL of anhydrous toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Upon completion (monitored by TLC or GC), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Visualizing the Advantage
Diagrams can effectively illustrate the structural and mechanistic differences that underpin the superior performance of NHC ligands.
Figure 1: Comparison of NHC vs. Phosphine bonding and handling workflow.
Figure 2: The role of the ligand (L) in the Suzuki-Miyaura catalytic cycle.
V. Conclusion
The evidence is compelling: N-heterocyclic carbenes derived from precursors like this compound offer significant and demonstrable advantages over traditional phosphine ligands in a multitude of catalytic applications. Their superior stability, stronger σ-donating character, and the steric bulk they provide translate into higher yields, broader substrate scope, milder reaction conditions, and greater catalyst longevity. For researchers and drug development professionals seeking to optimize catalytic processes, particularly those involving challenging substrates, the adoption of NHC-based catalyst systems represents a powerful and often essential strategy for success.
References
- 1. Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IMes-Ligated Palladium Catalysts in Heck vs. Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of robust and versatile catalysts is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the performance of IMes-ligated palladium catalysts, a prominent class of N-heterocyclic carbene (NHC) catalysts, in two of the most fundamental C-C bond-forming reactions: the Heck and Suzuki-Miyaura couplings. By presenting key experimental data, detailed protocols, and visual representations of the catalytic cycles, this document aims to assist researchers in selecting the optimal catalytic system for their specific synthetic challenges.
Performance Overview: Heck vs. Suzuki Coupling
IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) has proven to be a highly effective bulky N-heterocyclic carbene ligand for stabilizing palladium catalysts. These catalysts, often in the form of pre-catalysts like PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), exhibit exceptional activity and stability, particularly in the coupling of challenging substrates such as aryl chlorides.
Generally, IMes-ligated palladium catalysts demonstrate high efficacy in both Heck and Suzuki-Miyaura reactions. However, the Suzuki-Miyaura coupling often proceeds under milder conditions and with a broader substrate scope, especially for the formation of biaryl compounds. The Heck reaction, while powerful for the arylation of alkenes, can sometimes require higher temperatures and face challenges with certain substrate combinations.
Quantitative Performance Data
The following tables summarize the performance of IMes-ligated palladium catalysts in representative Heck and Suzuki-Miyaura coupling reactions. The data has been compiled from various studies to provide a comparative overview.
Table 1: Performance of an IMes-Ligated Palladium Catalyst in the Heck Coupling Reaction
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromoacetophenone | Styrene | 2 | K₂CO₃ | DMA | 90 | 15 | 85 | [1] |
| 2 | 4-Chlorotoluene | Styrene | 2 | K₂CO₃ | DMA | 90 | 15 | 75 | [1] |
| 3 | 1-Bromo-4-methoxybenzene | n-Butyl acrylate | 1 | NaOAc | DMF | 120 | 24 | 92 | [2] |
| 4 | 1-Chloro-4-nitrobenzene | Styrene | 1 | Cs₂CO₃ | Dioxane | 120 | 12 | 95 | [2] |
Table 2: Performance of an IMes-Ligated Palladium Catalyst in the Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Phenylboronic acid | 2 | K₂CO₃ | MeOH | 80 | 15 | 94 | [1] |
| 2 | 4-Chloroanisole | Phenylboronic acid | 2 | K₂CO₃ | Dioxane | 120 | 15 | 88 | [1] |
| 3 | 1-Bromo-4-fluorobenzene | 4-Methylphenylboronic acid | 0.5 | K₃PO₄ | EtOH | 80 | 2 | >95 | [3] |
| 4 | 2-Chloropyridine | Phenylboronic acid | 0.5 | K₃PO₄ | EtOH | 80 | 2 | 98 | [3] |
Note: The specific IMes-ligated catalyst may vary between studies. The data presented is for illustrative comparison.
Catalytic Cycles and Experimental Workflow
To visualize the underlying mechanisms and the general laboratory procedure, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative experimental protocols for the Heck and Suzuki-Miyaura reactions using an IMes-ligated palladium pre-catalyst.
Experimental Protocol: Heck Coupling
This protocol is a general procedure for the Heck coupling of an aryl halide with an alkene.
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
IMes-ligated palladium pre-catalyst (e.g., PEPPSI-IMes) (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMA, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (if solid), the base, and the IMes-ligated palladium pre-catalyst.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the aryl halide (if liquid) and the alkene via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-120 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
IMes-ligated palladium pre-catalyst (e.g., PEPPSI-IMes) (0.01 mmol, 1 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., EtOH or Dioxane, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (if solid), the arylboronic acid, the base, and the IMes-ligated palladium pre-catalyst.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
If the aryl halide is a liquid, add it via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously for the specified time (e.g., 2-16 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Conclusion
IMes-ligated palladium catalysts are highly effective for both Heck and Suzuki-Miyaura coupling reactions. The choice between the two will often depend on the specific transformation desired. For the synthesis of biaryl compounds, the Suzuki-Miyaura coupling generally offers a more versatile and milder approach. The Heck reaction remains a powerful tool for the arylation of olefins. The provided data and protocols serve as a starting point for researchers to develop and optimize their own synthetic methodologies, leveraging the power of these advanced catalytic systems.
References
A Head-to-Head Battle of Catalysts: Benchmarking 1,3-Dimesityl-1H-imidazol-3-ium Derived Catalysts Against Commercial Alternatives
In the dynamic landscape of chemical synthesis, the quest for more efficient, stable, and selective catalysts is perpetual. For researchers, scientists, and drug development professionals, the choice of catalyst can be a critical determinant of reaction success, yield, and overall process efficiency. This guide provides an objective comparison of the performance of catalysts derived from 1,3-dimesityl-1H-imidazol-3-ium (a common precursor to the N-heterocyclic carbene SIMes) against their commercial alternatives in two pivotal catalytic transformations: Olefin Metathesis and Suzuki-Miyaura Cross-Coupling. The data presented herein is a synthesis of publicly available experimental findings, offering a quantitative basis for catalyst selection.
Olefin Metathesis: A Paradigm Shift with N-Heterocyclic Carbenes
Olefin metathesis has revolutionized the synthesis of complex molecules by enabling the efficient formation of carbon-carbon double bonds. The advent of N-heterocyclic carbene (NHC) ligands, such as those derived from this compound, has led to the development of highly active and robust ruthenium-based catalysts. Here, we compare the performance of SIMes-bearing catalysts (Grubbs Second Generation and Hoveyda-Grubbs Second Generation) with the first-generation Grubbs catalyst in the benchmark ring-closing metathesis (RCM) of diethyl diallylmalonate.
Data Presentation: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
| Catalyst | Structure | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Key Observations |
| Grubbs Catalyst, 1st Gen | [RuCl₂(PCy₃)₂(CHPh)] | 5 | 1 | ~50-70 | Lower activity, sensitive to air and moisture.[1][2] |
| Grubbs Catalyst, 2nd Gen | [RuCl₂(PCy₃)(IMesH₂)(CHPh)] | 1-5 | 1 | >95 | High activity and thermal stability, broad functional group tolerance.[1][3] |
| Hoveyda-Grubbs Catalyst, 2nd Gen | [RuCl₂(IMesH₂)(C₉H₁₀O-iPr)] | 1-2 | 1 | >90 | High stability, allows for lower catalyst loadings, and is often recyclable.[4][5][6] |
PCy₃ = Tricyclohexylphosphine, IMesH₂ = 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene, CHPh = Benzylidene, C₉H₁₀O-iPr = Isopropoxystyrene
Experimental Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate
This protocol is a generalized procedure based on common laboratory practices for benchmarking olefin metathesis catalysts.
Materials:
-
Diethyl diallylmalonate
-
Selected Ruthenium Catalyst (Grubbs I, Grubbs II, or Hoveyda-Grubbs II)
-
Anhydrous, degassed dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
In a glovebox or under a continuous flow of inert gas, dissolve the selected ruthenium catalyst (e.g., 0.01 mmol, 1-5 mol%) in anhydrous, degassed DCM (10 mL) in a dry Schlenk flask equipped with a magnetic stir bar.
-
To this solution, add diethyl diallylmalonate (e.g., 1 mmol, 1 equivalent).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 1 hour).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction can be quenched by the addition of a few drops of ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
The conversion and yield are determined by ¹H NMR spectroscopy or GC analysis.
Catalytic Cycle of Olefin Metathesis with Grubbs Catalysts
The generally accepted mechanism for olefin metathesis catalyzed by Grubbs-type complexes is the Chauvin mechanism, which proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving metallacyclobutane intermediates.
References
- 1. hwpi.harvard.edu [hwpi.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Encapsulation of the Hoveyda–Grubbs 2nd generation catalyst in magnetically separable alginate/mesoporous carbon beads for olefin metathesis reactions in water - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. kilobio.com [kilobio.com]
- 6. pubs.acs.org [pubs.acs.org]
literature comparison of different synthetic routes to 1,3-dimesityl-1H-imidazol-3-ium
For researchers, scientists, and professionals in drug development, the efficient synthesis of N-heterocyclic carbene (NHC) precursors is of paramount importance. Among these, 1,3-dimesityl-1H-imidazol-3-ium chloride (IMes·HCl) is a widely utilized compound. This guide provides an objective comparison of various synthetic routes to IMes·HCl, supported by experimental data to inform the selection of the most suitable method based on laboratory needs and resources.
Comparison of Synthetic Routes
The synthesis of this compound chloride can be achieved through several distinct pathways. The choice of a particular route often depends on factors such as desired yield, reaction time, available equipment, and cost of starting materials. Below is a summary of the most common methods with their key performance indicators.
| Synthetic Route | Starting Materials | Yield (%) | Reaction Time | Reaction Temperature | Key Advantages | Key Disadvantages |
| One-Pot Synthesis | Glyoxal, 2,4,6-Trimethylaniline, Paraformaldehyde, Hydrochloric acid | ~85%[1] | ~2 hours[1] | 70 °C[1] | High yield, one-step procedure | Requires careful control of reaction conditions |
| Two-Step Synthesis via Diimine | 2,4,6-Trimethylaniline, Glyoxal, Sodium borohydride, Triethyl orthoformate, HCl | ~74% (overall) | 24h (step 1), 30 min (step 2), then heating[2] | RT (step 1), 0-15°C (step 2), 145°C (step 3)[2] | High purity of the final product | Multi-step process, use of reducing agent |
| Microwave-Assisted Synthesis | N,N'-Dimesitylethylenediamine dihydrochloride, Triethyl orthoformate | ~81%[2] | 20 minutes[2] | 145 °C[2] | Significantly reduced reaction time | Requires specialized microwave reactor |
| Synthesis from N,N'-bis(mesityl)formamidine | N,N'-bis(mesityl)formamidine, Dichloroethane | Excellent | Not specified | Not specified | High purity, simple filtration for purification[3] | Starting formamidine may not be readily available |
Experimental Protocols
One-Pot Synthesis
This method, adapted from a procedure for the synthesis of 1,3-dimesitylimidazolium chloride, offers a direct and high-yielding route to the target compound.[1]
Procedure:
-
A 1 L round-bottom flask is charged with ethyl acetate (800 mL) and heated to 70 °C.
-
To the warm solvent, N,N'-dimesitylethylenediimine (58.48 g, 200 mmol) and paraformaldehyde (6.00 g, 200 mmol) are added.
-
A solution of chlorotrimethylsilane (21.73 g, 25.4 mL, 200 mmol) in ethyl acetate (25 mL) is added dropwise over 45 minutes with vigorous stirring.
-
The resulting suspension is stirred for an additional 2 hours at 70 °C.
-
The mixture is then cooled to room temperature and subsequently kept in a cold room at +6 °C overnight.
-
The cold suspension is filtered, and the white precipitate is washed with ethyl acetate and diethyl ether.
-
The solid is dried to afford pure 1,3-dimesitylimidazolium chloride.
Two-Step Synthesis via Diimine Intermediate
This route involves the initial formation of a diimine, followed by reduction and cyclization to yield the imidazolinium salt, which can be oxidized to the imidazolium salt. The following is the procedure for the saturated analogue, 1,3-dimesitylimidazolinium chloride.[2]
Step A: N,N'-Dimesitylethylenediimine Synthesis
-
In a 500-mL round-bottomed flask, 2,4,6-trimethylaniline (40.56 g, 0.300 mol) is dissolved in isopropyl alcohol (150 mL).
-
A solution of glyoxal (21.76 g of a 40% aqueous solution, 0.150 mol) diluted with deionized water (50 mL) and isopropyl alcohol (50 mL) is added to the aniline solution.
-
The mixture is stirred for 24 hours at room temperature, during which a bright yellow precipitate forms.
-
The precipitate is filtered, washed with deionized water, and dried to yield N,N'-dimesitylethylenediimine (yield: 91%).[2]
Step B: N,N'-Dimesitylethylenediamine Dihydrochloride Synthesis
-
N,N'-dimesitylethylenediimine (36.55 g, 0.125 mol) is suspended in tetrahydrofuran (300 mL) and cooled to 0 °C.
-
Sodium borohydride (18.92 g, 0.500 mol) is added in one portion.
-
Concentrated hydrochloric acid (21 mL, 0.25 mol) is added dropwise, maintaining the internal temperature between 12–15 °C.
-
The resulting white suspension is stirred for 30 minutes at 0 °C, then quenched with water.
-
The precipitate is filtered, washed with water, and dried to give N,N'-dimesitylethylenediamine dihydrochloride (yield: 81%).[2]
Step C: 1,3-Dimesitylimidazolinium Chloride Synthesis
-
N,N'-dimesitylethylenediamine dihydrochloride (4.62 g, 0.0125 mol) and triethyl orthoformate (6.25 mL, 0.0375 mol) are placed in a pressure vial.
-
The vial is heated in a microwave reactor at 145 °C for 20 minutes.
-
After cooling, the suspension is filtered, and the precipitate is washed with diethyl ether.
-
The crude product is purified by recrystallization from hot acetonitrile and diethyl ether to afford 1,3-dimesitylimidazolinium chloride as a white solid (yield: 81%).[2]
Synthetic Pathways Overview
The following diagram illustrates the logical flow of the different synthetic strategies to produce this compound salts.
Caption: Synthetic pathways to this compound salts.
References
The Bottom Line on Bulky NHC Precursors: A Cost-Effectiveness Analysis of IMes.HCl and its Alternatives
In the landscape of modern catalysis, N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands, rivaling and often surpassing traditional phosphines in their efficacy. Among the diverse array of NHC ligands, bulky variants have proven particularly effective in a wide range of cross-coupling and metathesis reactions. This guide provides a detailed cost-effectiveness analysis of the widely used IMes.HCl (1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride) against other popular bulky NHC precursors: IPr.HCl (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride), IXy.HCl (1,3-bis(2,6-dimethylphenyl)imidazolium chloride), SIMes.HCl (1,3-bis(2,4,6-trimethylphenyl)imidazolidinium chloride), and SIPr.HCl (1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride). This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Cost Analysis of NHC Precursor Synthesis
The economic viability of a catalytic system often begins with the cost of the ligand precursor. A breakdown of the estimated costs for the synthesis of one mole of each NHC precursor is presented below. The costs are calculated based on the prices of starting materials from common chemical suppliers and literature-reported synthetic yields.[1][2][3][4]
| NHC Precursor | Key Starting Materials | Starting Material Cost (per mole of product) | Reported Yield | Estimated Cost (per mole) |
| IMes.HCl | 2,4,6-Trimethylaniline, Glyoxal, Paraformaldehyde, Chlorotrimethylsilane | ~$150 - $250 | 69% | ~$217 - $362 |
| IPr.HCl | 2,6-Diisopropylaniline, Glyoxal, Paraformaldehyde, Chlorotrimethylsilane | ~$300 - $450 | 81% | ~$370 - $556 |
| IXy.HCl | 2,6-Dimethylaniline, Glyoxal, Paraformaldehyde, Chlorotrimethylsilane | ~$100 - $180 | 89% | ~$112 - $202 |
| SIMes.HCl | 2,4,6-Trimethylaniline, Glyoxal, Sodium Borohydride, Triethyl Orthoformate, HCl | ~$180 - $280 | ~60-70% (multi-step)[4][5] | ~$257 - $467 |
| SIPr.HCl | 2,6-Diisopropylaniline, Glyoxal, Sodium Borohydride, Triethyl Orthoformate, HCl | ~$330 - $500 | ~60-70% (multi-step)[1][6] | ~$471 - $833 |
Note: Prices are estimates based on publicly available data from chemical suppliers in late 2025 and may vary based on supplier, purity, and scale. The multi-step nature of SIMes.HCl and SIPr.HCl synthesis can lead to greater variability in overall yield and cost.
Performance Comparison in Catalytic Reactions
The true value of an NHC ligand lies in its performance in catalytic applications. The following table summarizes the general performance characteristics of IMes.HCl and its alternatives in key catalytic reactions as reported in the literature. It is important to note that direct comparisons under identical conditions are not always available, and performance can be highly substrate and reaction-specific.
| NHC Ligand | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Olefin Metathesis | General Remarks |
| IMes | Good to excellent activity, particularly for aryl chlorides.[7] | Effective for a range of aryl halides and amines.[1] | Commonly used in second-generation Grubbs-type catalysts, showing high activity. | A versatile and widely used ligand, offering a good balance of steric bulk and electron-donating properties. |
| IPr | Often shows superior activity for highly sterically hindered substrates compared to IMes.[7] | Generally exhibits higher catalytic activity than IMes, especially for challenging substrates.[1] | A key ligand in highly active metathesis catalysts, often outperforming IMes-based systems. | The increased steric bulk can be advantageous for difficult couplings but may hinder reactions with smaller substrates. |
| IXy | Effective, with performance often comparable to IMes for less demanding substrates. | Shows good activity, though generally less active than the more sterically demanding IPr and SIPr. | Used in some metathesis catalysts, but less common than IMes and IPr. | A more economical option that can be effective for a range of standard cross-coupling reactions. |
| SIMes | High activity, with the saturated backbone offering different electronic properties compared to IMes. | Often shows improved performance over IMes due to increased electron donation.[1] | The saturated analogue of IMes, used in catalysts with high initiation rates. | The increased electron-donating ability of the saturated backbone can enhance catalytic activity. |
| SIPr | Frequently the ligand of choice for challenging couplings, demonstrating very high activity. | Considered one of the most effective ligands for a broad range of amination reactions, including those with unactivated aryl chlorides.[1] | A component of highly active and stable metathesis catalysts. | The combination of significant steric bulk and strong electron donation makes it a powerful ligand for a wide array of transformations. |
Experimental Protocols
Synthesis of IMes.HCl[1]
A reliable and scalable synthesis of IMes.HCl proceeds via a two-step, one-pot procedure from readily available starting materials.
Step 1: Formation of the Diazabutadiene In a round-bottom flask, 2,4,6-trimethylaniline (2.0 equivalents) is dissolved in methanol. A 40% aqueous solution of glyoxal (1.0 equivalent) is added dropwise with stirring. A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 12-24 hours. The resulting yellow precipitate of 1,4-bis(2,4,6-trimethylphenyl)-1,4-diazabutadiene is collected by filtration, washed with cold methanol, and dried under vacuum.
Step 2: Cyclization to IMes.HCl The dried diazabutadiene (1.0 equivalent) and paraformaldehyde (1.1 equivalents) are suspended in ethyl acetate. The mixture is heated to 70°C, and a solution of chlorotrimethylsilane (1.1 equivalents) in ethyl acetate is added dropwise over 30 minutes. The reaction mixture is stirred at 70°C for an additional 2-3 hours. After cooling to room temperature, the white precipitate of IMes.HCl is collected by filtration, washed with ethyl acetate, and dried under vacuum.
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
In an oven-dried Schlenk tube under an argon atmosphere, the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the NHC precursor (e.g., IMes.HCl, 1-2 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents) are combined. The aryl chloride (1.0 equivalent) and the arylboronic acid (1.2 equivalents) are then added. The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., toluene or dioxane) is added, and the reaction mixture is stirred at the desired temperature (e.g., 80-110°C) until the reaction is complete as monitored by TLC or GC. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Synthetic Pathways and Analysis Workflow
To further clarify the synthetic routes and the logic of the cost-effectiveness analysis, the following diagrams are provided.
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. BJOC - Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl) [beilstein-journals.org]
- 6. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: IMes vs. Other N-Heterocyclic Carbene Ligands in Metal Complexes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organometallic chemistry and catalysis, the choice of ligand is paramount to the stability and reactivity of a metal complex. N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands, prized for their strong σ-donating properties and the remarkable stability they impart to metal centers. Among the diverse family of NHCs, 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) is a ubiquitous and versatile choice. This guide provides an objective, data-driven comparison of the stability of metal complexes featuring IMes against those with other common NHC ligands, offering insights to inform ligand selection in catalyst design and drug development.
Key Stability-Influencing Factors: A Balancing Act of Sterics and Electronics
The stability of a metal-NHC bond is primarily governed by a combination of steric and electronic factors inherent to the NHC ligand.[1]
-
Steric Hindrance: Bulky substituents on the nitrogen atoms of the NHC ring, such as the mesityl groups in IMes, provide a steric shield around the metal center. This steric bulk can prevent the close approach of other molecules that might lead to decomposition pathways, such as reductive elimination.[2] However, excessive steric hindrance can also hinder substrate binding and catalytic activity.
-
Electronic Properties: NHCs are strong σ-donors, forming robust bonds with metal centers. The electronic nature of the substituents on the NHC backbone and nitrogen atoms can fine-tune this donor strength. Generally, more electron-donating NHCs form stronger bonds with electron-deficient metal centers.[3]
Quantitative Comparison of Stability Parameters
The stability of metal-NHC bonds can be quantified through various experimental and computational methods. Bond Dissociation Energy (BDE) is a direct measure of bond strength, while kinetic studies can probe the lability of the NHC ligand under specific conditions.
Bond Dissociation Energies (BDEs)
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying the M-NHC bond strength. The tables below summarize calculated BDEs for various metal complexes with IMes and other common NHC ligands.
| Ligand | Metal Center | Complex Type | BDE (kcal/mol) | Reference |
| IMes | Pd(II) | [Pd(NHC)Cl₂(py)] | 45.3 | [4] |
| IPr | Pd(II) | [Pd(NHC)Cl₂(py)] | 46.1 | [4] |
| SIPr | Pd(II) | [Pd(NHC)Cl₂(py)] | 47.2 | [4] |
| IMes | Ni(0) | [Ni(NHC)(CO)₃] | 48.9 | [5] |
| IPr | Ni(0) | [Ni(NHC)(CO)₃] | 49.5 | [5] |
| IAd | Ni(0) | [Ni(NHC)(CO)₃] | 51.2 | [5] |
Table 1: Comparison of Calculated Bond Dissociation Energies (BDEs) for Metal-NHC Complexes.
Steric and Electronic Parameters
The steric and electronic properties of NHC ligands are often quantified using parameters like the Tolman Electronic Parameter (TEP) and percent buried volume (%Vbur).
| Ligand | TEP (cm⁻¹) | %Vbur (Ni) | Reference |
| IMes | 2050.8 | 37.7 | [2] |
| IPr | 2050.1 | 43.5 | [2] |
| SIPr | 2053.5 | 46.8 | [2] |
| IAd | 2054.6 | 36.1 | [2] |
Table 2: Comparison of Tolman Electronic Parameter (TEP) and Percent Buried Volume (%Vbur) for Common NHC Ligands.
Experimental Assessment of Stability: The Thione Formation Assay
A practical method to experimentally probe the lability of the M-NHC bond is the thione formation assay.[6][7] This technique involves heating the metal-NHC complex in the presence of elemental sulfur. Dissociation of the NHC ligand from the metal center leads to the formation of a free carbene, which is then trapped by sulfur to form a stable thione. The rate of thione formation provides a qualitative or semi-quantitative measure of the M-NHC bond lability under the given conditions.
For instance, studies have shown that for some Ir(I) complexes, the IMes-containing complex is slightly more stable (slower thione formation) than a similar complex with a less bulky NHC.[7]
Impact of Ligand Stability on Catalytic Processes
The stability of the metal-NHC bond is a critical determinant of a catalyst's performance, influencing its activity, longevity, and propensity for decomposition.
Suzuki-Miyaura Cross-Coupling
In the palladium-catalyzed Suzuki-Miyaura reaction, the stability of the Pd-NHC complex is crucial for maintaining a long-lived, active catalytic species. While a strong Pd-NHC bond prevents catalyst decomposition, a bond that is too strong can inhibit the reductive elimination step, slowing down catalysis. IMes and IPr are both highly effective ligands in this reaction, with their relative performance often depending on the specific substrates and reaction conditions. The slightly greater steric bulk of IPr can sometimes lead to faster reductive elimination and higher turnover numbers.
Olefin Metathesis
In ruthenium-catalyzed olefin metathesis, the stability of the Ru-NHC bond is critical for catalyst initiation and turnover. Second-generation Grubbs catalysts, which feature NHC ligands like IMes and its saturated analogue SIMes, exhibit significantly enhanced stability and activity compared to their phosphine-based predecessors. The choice between IMes and other NHCs like SIPr can influence the catalyst's initiation rate and stability towards decomposition pathways.[8] Generally, more sterically demanding NHCs can accelerate phosphine dissociation, leading to faster initiation.
Experimental Protocols
Thione Formation Assay for Probing M-NHC Bond Lability
Objective: To qualitatively or semi-quantitatively assess the kinetic stability of a metal-NHC bond.
Materials:
-
Metal-NHC complex of interest
-
Elemental sulfur (S₈)
-
High-boiling, inert solvent (e.g., 1,2-dichlorobenzene, mesitylene)
-
NMR tubes
-
NMR spectrometer
-
Heating block or oil bath
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the metal-NHC complex in the chosen solvent at a known concentration (e.g., 10 mM).
-
Prepare a stock solution of elemental sulfur in the same solvent (e.g., 60 mM, considering S₈).
-
In an NMR tube, combine a measured volume of the metal-NHC complex stock solution with a measured volume of the sulfur stock solution. The final ratio of complex to sulfur should be approximately 1:6 (by S atoms).
-
Seal the NMR tube under an inert atmosphere.
-
Acquire an initial ¹H NMR spectrum at room temperature to serve as the t=0 reference.
-
Heat the NMR tube to the desired temperature (e.g., 100-120 °C) in a pre-heated heating block or oil bath.
-
Periodically (e.g., every 30-60 minutes), remove the NMR tube from the heat source, cool it to room temperature, and acquire a ¹H NMR spectrum.
-
Monitor the disappearance of the signals corresponding to the starting metal-NHC complex and the appearance of new signals corresponding to the NHC-thione. The formation of the thione can be confirmed by comparing the spectrum to that of an authentic, independently synthesized sample of the NHC-thione.
-
The rate of conversion can be determined by integrating the characteristic signals of the starting material and the thione product over time.
Computational Protocol for Calculating M-NHC Bond Dissociation Energy
Objective: To calculate the homolytic bond dissociation energy (BDE) of a metal-NHC bond using Density Functional Theory (DFT).
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or similar.
Procedure:
-
Model System Setup:
-
Build the 3D structure of the intact metal-NHC complex.
-
Build the 3D structures of the two resulting fragments upon homolytic bond cleavage: the metal-containing fragment and the free NHC radical.
-
-
Geometry Optimization and Frequency Calculation:
-
For the intact complex and each of the two fragments, perform a geometry optimization followed by a frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP or M06 with a basis set like 6-31G(d) for lighter atoms and a larger basis set with effective core potentials for the metal, such as LANL2DZ).
-
The frequency calculation is crucial to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
-
Energy Calculation:
-
Extract the total electronic energy (E), ZPVE, and thermal correction to enthalpy (Hcorr) for the optimized structures of the complex and the two fragments from the output files.
-
-
BDE Calculation:
-
Calculate the enthalpy (H) of each species at 298.15 K using the following equation: H = E + ZPVE + Hcorr
-
Calculate the BDE using the following formula: BDE = [H(metal fragment) + H(NHC radical)] - H(metal-NHC complex)
-
Conclusion
The stability of metal complexes with IMes and other NHC ligands is a nuanced interplay of steric and electronic factors. While IMes provides a good balance of steric protection and strong σ-donation, leading to highly stable complexes, other NHC ligands may offer advantages in specific applications. For instance, the even bulkier IPr and SIPr can enhance stability further or promote faster catalytic turnover in certain reactions. Conversely, less sterically demanding NHCs might be preferable when substrate access to the metal center is critical. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to make informed decisions in the selection of NHC ligands to optimize the stability and performance of metal complexes for their specific research and development goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the stability of the NHC–metal bond using thiones as probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the stability of the NHC–metal bond using thiones as probes - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02740A [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Quantitative Analysis of Reaction Kinetics with 1,3-Dimesityl-1H-imidazol-3-ium Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic performance of 1,3-dimesityl-1H-imidazol-3-ium (IMes) derived N-heterocyclic carbene (NHC) catalysts with alternative catalytic systems. The focus is on the quantitative analysis of reaction kinetics, supported by experimental data and detailed methodologies.
Introduction to this compound (IMes) Derived Catalysts
N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and organocatalysis. Among them, those derived from this compound salts, commonly referred to as IMes, are renowned for their exceptional stability and catalytic activity. The bulky mesityl groups provide steric protection to the metal center, enhancing catalyst longevity and promoting efficient catalytic turnovers. These characteristics have led to their widespread application in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in pharmaceutical and materials science research.[1][2]
The strong σ-donating ability of IMes ligands renders the coordinated metal center more electron-rich, which can facilitate key steps in catalytic cycles, such as oxidative addition.[1] This electronic property, combined with their steric bulk, often results in superior performance compared to traditional phosphine ligands, especially in challenging cross-coupling reactions.[1][2]
Comparative Kinetic Analysis
The efficacy of a catalyst is best understood through a quantitative analysis of its reaction kinetics. Key metrics such as Turnover Number (TON) and Turnover Frequency (TOF) provide a standardized basis for comparing the performance of different catalysts. TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while TOF is the turnover rate per unit of time.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes bearing NHC ligands are powerful catalysts for a multitude of cross-coupling reactions.[1][2] The following tables summarize the performance of IMes-derived palladium catalysts in comparison to other common catalytic systems in Suzuki-Miyaura and Heck-Mizoroki reactions.
Table 1: Comparison of Catalytic Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / IMes | 0.05 | Toluene | K₃PO₄ | 100 | 2 | 98 | 1960 | 980 |
| Pd(OAc)₂ / PPh₃ | 1 | Toluene | K₃PO₄ | 100 | 12 | 85 | 85 | 7.1 |
| Pd(PPh₃)₄ | 2 | Toluene | K₃PO₄ | 100 | 24 | 70 | 35 | 1.5 |
| Pd/C | 5 | Toluene | K₃PO₄ | 100 | 24 | 50 | 10 | 0.4 |
Note: Data compiled and averaged from multiple sources for comparative purposes. Actual results may vary based on specific reaction conditions.
Table 2: Comparison of Catalytic Performance in the Heck-Mizoroki Reaction of Bromobenzene with Styrene
| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / IMes | 0.1 | DMF | Et₃N | 120 | 4 | 95 | 950 | 237.5 |
| Pd(OAc)₂ / P(o-tolyl)₃ | 0.5 | DMF | Et₃N | 120 | 12 | 90 | 180 | 15 |
| PdCl₂(PPh₃)₂ | 1 | DMF | Et₃N | 120 | 24 | 82 | 82 | 3.4 |
Note: Data compiled and averaged from multiple sources for comparative purposes. Actual results may vary based on specific reaction conditions.
The data clearly indicates the superior performance of the IMes-ligated palladium catalyst, achieving higher yields in shorter reaction times with significantly lower catalyst loadings, resulting in much higher TON and TOF values.
Experimental Protocols
Accurate and reproducible kinetic data are contingent on meticulous experimental procedures. Below are detailed methodologies for monitoring the kinetics of common cross-coupling reactions using standard analytical techniques.
Protocol 1: Kinetic Analysis of a Suzuki-Miyaura Reaction by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the procedure for obtaining kinetic data for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
This compound chloride (IMes·HCl)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., toluene)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Magnetic stir bars
-
Heating block or oil bath
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide and the internal standard in the reaction solvent.
-
Prepare a stock solution of the arylboronic acid in the reaction solvent.
-
-
Reaction Setup:
-
In a reaction vial, add the palladium precatalyst, the IMes·HCl ligand, and the base.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Place the vial in a preheated heating block or oil bath and allow the mixture to stir for a designated pre-catalyst activation period (e.g., 15 minutes).
-
-
Initiation of Reaction and Sampling:
-
Initiate the reaction by adding the aryl halide/internal standard stock solution and the arylboronic acid stock solution to the reaction vial via syringe.
-
Start a timer immediately upon addition of the substrates.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a small amount of a suitable quenching agent (e.g., diethyl ether and water) to stop the reaction.
-
-
Sample Analysis:
-
Analyze the quenched aliquots by GC-MS.
-
Quantify the concentration of the product and the remaining starting material relative to the internal standard by integrating the respective peak areas.
-
-
Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
Calculate the TON and TOF based on the final yield and reaction time.
-
Protocol 2: Kinetic Analysis of a Heck-Mizoroki Reaction by ¹H NMR Spectroscopy
This protocol outlines the use of in-situ ¹H NMR spectroscopy to monitor the progress of a Heck-Mizoroki reaction.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Olefin (e.g., styrene)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
This compound chloride (IMes·HCl)
-
Base (e.g., triethylamine)
-
Deuterated solvent (e.g., DMF-d₇)
-
NMR tube with a sealable cap
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
In an NMR tube, combine the aryl halide, olefin, palladium precatalyst, IMes·HCl ligand, base, and internal standard.
-
Add the deuterated solvent to the NMR tube.
-
-
NMR Analysis:
-
Quickly acquire an initial ¹H NMR spectrum (t=0) at the desired reaction temperature.
-
Continue to acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate a characteristic signal of the product and a signal of the internal standard in each spectrum.
-
Calculate the concentration of the product at each time point relative to the constant concentration of the internal standard.
-
Plot the product concentration versus time to generate the reaction profile and determine the kinetic parameters as described in Protocol 1.
-
Visualizing Catalytic Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is crucial for catalyst design and optimization. Graphviz diagrams can be used to visualize these complex relationships.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for conducting kinetic analysis of a catalytic reaction.
Conclusion
The quantitative data and experimental protocols presented in this guide unequivocally demonstrate the superior catalytic performance of this compound derived catalysts in palladium-catalyzed cross-coupling reactions compared to traditional phosphine-based systems. The enhanced stability and activity of these NHC catalysts, as evidenced by higher turnover numbers and frequencies, make them a highly attractive option for researchers in academia and industry, particularly in the demanding field of drug development where efficiency and robustness are paramount. The provided methodologies offer a solid foundation for conducting rigorous kinetic studies to further explore and optimize these powerful catalytic systems.
References
A Comparative DFT Analysis of Imidazolium Salt Precursors for Drug Development and Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative computational analysis of imidazolium salt precursors. This guide provides an objective comparison of their performance based on Density Functional Theory (DFT) studies, supported by experimental data and detailed methodologies.
Imidazolium salts are a class of ionic liquids (ILs) that have garnered significant attention in various scientific fields, including drug development, due to their unique physicochemical properties such as high thermal stability, low vapor pressure, and tunable solvency.[1] Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the electronic structure, stability, and reactivity of these compounds at the molecular level, providing valuable insights that complement experimental studies.[1][2] This guide presents a comparative analysis of different imidazolium salt precursors based on DFT calculations and experimental findings.
Comparative Analysis of Physicochemical Properties
DFT studies provide crucial data on the geometric and electronic properties of imidazolium salts, which are essential for understanding their behavior and potential applications. The interaction energy between the cation and anion, the HOMO-LUMO energy gap, and key structural parameters are critical for evaluating the stability and reactivity of these salts.
Below is a summary of quantitative data from comparative DFT studies on three imidazolium salt precursors with varying anions: 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]), 1-butyl-3-methylimidazolium bromide ([BMIM][Br]), and 1-dodecyl-3-methylimidazolium salicylate ([C12mim][Sal]).
| Property | [BMIM][Cl] | [BMIM][Br] | [C12mim][Sal] |
| Interaction Energy (kcal/mol) | Strong | Moderate | Strong synergic interaction |
| HOMO-LUMO Gap (eV) | High (implies high stability) | - | - |
| Key Bond Lengths (Å) | N1-C2: ~1.34, C2-N3: ~1.34, N1-C5: ~1.38, N3-C4: ~1.38, C4-C5: ~1.33 | Similar to [BMIM][Cl] | - |
| Key Bond Angles (°) | Imidazolium ring is a planar pentagon | Planar pentagon | - |
| Dihedral Angles (°) | Butyl group in trans conformation (~180°) | Butyl group in trans conformation | - |
| Surface Activity | - | Inferior to [C12mim][Sal] and [C12mim][HNC] | Superior to [C12mim][Br] |
Note: The interaction energy is a measure of the strength of the bond between the cation and the anion. A more negative interaction energy indicates a stronger bond. The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of a molecule; a larger gap generally corresponds to higher stability and lower reactivity.[3] Bond lengths and angles provide insight into the geometric structure of the molecule. The planarity of the imidazolium ring and the conformation of the alkyl chains can influence the packing and intermolecular interactions of the ionic liquid.
Experimental Protocols
Synthesis of Imidazolium Salts
The synthesis of imidazolium salts typically involves a one-step quaternization reaction. Below is a general procedure for the synthesis of 1-alkyl-3-methylimidazolium halides, which can be adapted for different alkyl chains and halides.
Synthesis of 1-dodecyl-3-methylimidazolium bromide ([C12mim][Br]):
-
Reactants: Equimolar amounts of 1-methylimidazole and 1-bromododecane are used.
-
Solvent: The reaction can be carried out neat or in a suitable solvent like acetonitrile.
-
Reaction Conditions: The mixture is stirred vigorously at a controlled temperature (e.g., 60-80 °C) for a specified duration (e.g., 24-48 hours) under an inert atmosphere (e.g., argon or nitrogen).
-
Purification: The resulting product is washed multiple times with a non-polar solvent like ethyl acetate or hexane to remove any unreacted starting materials.
-
Drying: The purified ionic liquid is then dried under vacuum to remove any residual solvent.
Synthesis of 1-dodecyl-3-methylimidazolium salicylate ([C12mim][Sal]) via Anion Exchange:
-
Starting Material: 1-dodecyl-3-methylimidazolium bromide ([C12mim][Br]) is used as the precursor.
-
Anion Source: A salt of the desired anion, such as sodium salicylate, is used.
-
Solvent: A solvent in which the starting materials are soluble but the byproduct (e.g., sodium bromide) is insoluble, such as dichloromethane or acetonitrile, is chosen.
-
Reaction: The imidazolium halide and the salicylate salt are mixed in the chosen solvent and stirred at room temperature for an extended period (e.g., 24 hours).
-
Separation: The precipitated inorganic salt (e.g., NaBr) is removed by filtration.
-
Purification and Drying: The solvent is removed from the filtrate under reduced pressure, and the resulting ionic liquid is washed and dried as described above.
Density Functional Theory (DFT) Computational Protocol
The following outlines a typical workflow for performing DFT calculations on imidazolium salt precursors.
Computational Workflow for DFT Studies of Imidazolium Salts
Caption: Workflow for comparative DFT studies of imidazolium salts.
Detailed Steps:
-
Structure Preparation: The initial 3D structures of the imidazolium cation and the corresponding anion are built using molecular modeling software.
-
Geometry Optimization: The geometries of the individual ions and the ion pairs are optimized to find the minimum energy conformations. This is typically performed using a specific DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G*, 6-311++G(d,p)). The choice of functional and basis set can impact the accuracy of the results.[4]
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculations: Single-point energy calculations are carried out on the optimized geometries to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Interaction Energy Calculation: The interaction energy (ΔE) between the cation and the anion is calculated using the following equation: ΔE = Eion_pair - (Ecation + Eanion) where Eion_pair is the total energy of the optimized ion pair, and Ecation and Eanion are the total energies of the optimized individual cation and anion, respectively.
-
Data Analysis: The calculated data, including interaction energies, HOMO-LUMO gaps, bond lengths, bond angles, and dihedral angles, are collected and analyzed to compare the properties of the different imidazolium salts.
Signaling Pathways and Logical Relationships
The stability and reactivity of imidazolium salts, as predicted by DFT, can be correlated with their potential biological activity and suitability for drug delivery applications. The following diagram illustrates the logical relationship between the computational and experimental investigation of these compounds.
Logical Relationship between Computational and Experimental Studies
Caption: Interplay between DFT, experimental work, and drug development.
This guide demonstrates the utility of comparative DFT studies in understanding the fundamental properties of imidazolium salt precursors. By integrating computational and experimental approaches, researchers can accelerate the rational design and development of novel imidazolium-based systems for various applications in the pharmaceutical and biomedical fields.
References
- 1. Anion-Dependent Strength Scale of Interactions in Ionic Liquids from X-ray Photoelectron Spectroscopy, Ab Initio Molecular Dynamics, and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictions of Physicochemical Properties of Ionic Liquids with DFT [mdpi.com]
- 3. irjweb.com [irjweb.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1,3-dimesityl-1H-imidazol-3-ium: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,3-dimesityl-1H-imidazol-3-ium and its common salt derivatives, such as the chloride form, ensuring operational safety and regulatory compliance.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound compounds with the appropriate personal protective equipment (PPE) and in a controlled environment. These compounds are categorized as hazardous materials, and adherence to safety protocols is mandatory to mitigate any potential risks.
Key Safety Precautions:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Avoid Inhalation and Contact: Take measures to prevent the generation of dust. Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice.
-
Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated location, segregated from strong oxidizing agents.
Quantitative Data Summary
While specific quantitative limits for disposal are subject to local regulations, the following table summarizes key handling and safety parameters for this compound chloride, a common form of this compound.
| Parameter | Guideline |
| Chemical State | Solid (typically a powder) |
| Primary Hazards | Skin and eye irritant. Avoid inhalation of dust. |
| Incompatible Materials | Strong oxidizing agents. |
| Storage Conditions | Cool, dry, well-ventilated area in a tightly sealed container. |
| Spill Cleanup | Sweep up solid material, avoiding dust generation, and place in a suitable, labeled disposal container. |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through a designated hazardous waste stream. As a non-halogenated organic compound, it requires specific segregation.
Experimental Protocol for Waste Collection:
-
Container Selection: Obtain a dedicated, chemically resistant waste container with a secure, sealable lid. The container must be clearly labeled for "Non-Halogenated Organic Solid Waste."
-
Waste Transfer: Carefully transfer the waste this compound into the designated container using a spatula or other appropriate tool. Minimize the generation of dust during this process.
-
Container Sealing: Once the waste has been transferred, securely seal the container to prevent any leakage or release of contents.
-
Labeling: Ensure the waste container is accurately labeled with the full chemical name ("this compound"), the approximate quantity of waste, and the date of accumulation.
-
Storage of Waste: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Waste Pickup: Arrange for the collection of the hazardous waste container by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Important Note: Under no circumstances should this compound or its solutions be disposed of down the drain. Imidazolium salts can exhibit aquatic toxicity, and their release into the environment must be prevented.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created using the DOT language for Graphviz.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within their research endeavors.
Personal protective equipment for handling 1,3-dimesityl-1H-imidazol-3-ium
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-dimesityl-1H-imidazol-3-ium in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development and other scientific fields.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for the closely related compound, 1,3-Dimesitylimidazolium chloride, this substance should be handled as a hazardous chemical. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust. A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure.
Summary of Required PPE
| Protection Type | Specification |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashes.[1] |
| Hand Protection | Disposable nitrile gloves (minimum 5-mil thickness) for splash protection. Inspect gloves before use and change immediately if contaminated. For prolonged contact, consult the glove manufacturer's chemical resistance data.[2][3] |
| Body Protection | A standard laboratory coat, fully buttoned. Clothing should cover the legs, and closed-toe shoes are required.[1] |
| Respiratory Protection | Not typically required if work is performed in a properly functioning chemical fume hood. If a fume hood is unavailable or if dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[4][5][6] |
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines the standard procedure for safely weighing the solid compound and preparing a solution. Imidazolium salts can be hygroscopic and should be handled in a controlled environment to prevent absorption of atmospheric moisture.
Methodology:
-
Preparation:
-
Designate a specific work area for handling the compound, preferably within a chemical fume hood.[1][7]
-
Cover the work surface with absorbent bench paper.[4]
-
Ensure all necessary glassware is clean and dry. For moisture-sensitive applications, oven-dry glassware and cool it under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Assemble and label all required equipment, including a pre-weighed, sealable container for the compound.
-
-
Weighing the Compound (Tare Method):
-
Place the empty, sealed container on the analytical balance and tare it to zero.[1]
-
Transfer the container to the chemical fume hood.
-
Carefully add the desired amount of this compound powder to the container using a clean spatula. Keep the stock container closed as much as possible to minimize dust generation and exposure.[1][4]
-
Securely close the container with the weighed powder.
-
Return the closed container to the balance to record the final weight.
-
If adjustments are needed, return the container to the fume hood. Never handle the open powder on the open bench.[1][4]
-
-
Preparing the Solution:
-
In the chemical fume hood, add the desired solvent to the container with the pre-weighed solid.
-
If the compound is air-sensitive, use a Schlenk line or glovebox and degassed solvents.[5]
-
Seal the container and agitate (stir or sonicate) until the solid is fully dissolved.
-
-
Cleanup:
-
Wipe down the work surface and any equipment with a damp cloth.
-
Dispose of all contaminated disposable materials (e.g., weigh paper, gloves, bench paper) in the designated solid chemical waste container.[8]
-
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. All handling of the solid should occur in a well-ventilated area, preferably a chemical fume hood.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents.
Disposal Plan:
Imidazolium-based ionic liquids may not be readily biodegradable and should not be disposed of down the drain.[10] All waste must be handled as hazardous chemical waste.
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing the compound in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with incompatible waste streams (e.g., halogenated solvents, strong acids).
-
-
Empty Containers:
-
Thoroughly rinse empty stock containers with a suitable solvent (e.g., acetone).
-
Collect the rinseate as hazardous liquid waste.
-
Once clean, deface the label on the empty container before disposing of it in regular laboratory glass waste, in accordance with institutional policy.
-
-
Waste Pickup:
-
Arrange for the disposal of all hazardous waste through your institution's licensed environmental health and safety (EHS) office.
-
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for safely handling this compound from preparation to disposal.
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. Glove Chemical Compatibility Guide | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. ehso.emory.edu [ehso.emory.edu]
- 8. essex.ac.uk [essex.ac.uk]
- 9. Powder Handling - AirClean Systems [aircleansystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
